molecular formula C9H10O3 B8548520 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Cat. No.: B8548520
M. Wt: 166.17 g/mol
InChI Key: VKAPRZXDFDVALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-methoxy-3-methylbenzaldehyde, also known as 2-methylvanillin, is a phenolic benzaldehyde of significant interest in microbiological and biochemical research. Its primary research value lies in its role as a redox-active compound that targets cellular antioxidation systems in fungi. Structure-activity relationship studies indicate that the antifungal potency of benzaldehydes increases with specific substitutions on the aromatic ring, such as an ortho-hydroxyl group, making this compound a valuable template for such investigations . The compound's mechanism of action is attributed to its ability to disrupt fungal redox homeostasis, effectively debilitating key components of the cellular antioxidation system, such as superoxide dismutases and glutathione reductase . This disruption can induce oxidative stress, leading to the suppression of fungal growth. Furthermore, research demonstrates its utility as a chemosensitizing agent. When co-applied with conventional antifungal drugs like phenylpyrroles or mitochondrial respiration inhibitors, it can significantly lower the minimum inhibitory concentration required to control pathogenic fungi, including various Aspergillus and Penicillium species . This chemosensitization strategy offers a promising research pathway to overcome drug tolerance and enhance the efficacy of existing treatments. The compound is for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-hydroxy-2-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-6-8(11)4-3-7(5-10)9(6)12-2/h3-5,11H,1-2H3

InChI Key

VKAPRZXDFDVALI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C=O)O

Origin of Product

United States

Foundational & Exploratory

The Evolution and Application of Substituted Benzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzaldehydes represent one of the most enduring and versatile scaffolds in organic chemistry. From their initial isolation in the 19th century to their modern role as critical pharmacophores in FDA-approved therapeutics, these molecules bridge the gap between fundamental aromatic chemistry and advanced drug design.[1] This guide analyzes the historical trajectory of benzaldehyde synthesis, details the mechanistic underpinnings of key reactions, and provides validated protocols for both classical and modern synthetic methodologies.

Part 1: Historical Genesis – The Radical of Benzoic Acid

The scientific journey of substituted benzaldehydes began not with synthesis, but with isolation. In 1803, French pharmacist Martrès isolated "oil of bitter almonds" (Prunus dulcis), identifying the crude form of benzaldehyde. However, it was the 1832 collaboration between Friedrich Wöhler and Justus von Liebig that transformed this substance from a botanical curiosity into a chemical cornerstone.

The "Radical" Theory

Wöhler and Liebig treated bitter almond oil with various reagents (chlorine, oxygen, ammonia) and observed that a specific cluster of atoms—


—remained intact throughout these transformations. They termed this the "benzoyl radical." This discovery was pivotal:
  • It provided the first experimental evidence that groups of atoms could behave like single elements.

  • It shattered the vitalism theory, proving that organic compounds followed stoichiometric laws similar to inorganic salts.

Key Insight: The stability of the benzaldehyde moiety established the concept of functional group interconversion, a principle that underpins all modern retrosynthetic analysis.

Part 2: Evolution of Synthetic Methodologies

The demand for substituted benzaldehydes in the dye and perfume industries drove the development of three distinct eras of synthetic methodology.

Era 1: Electrophilic Aromatic Substitution (Late 19th Century)

Early methods relied on harsh electrophilic aromatic substitution (EAS) conditions, often limiting substrate scope to robust molecules.

  • Reimer-Tiemann Reaction (1876): [1]

    • Reagents: Phenol,

      
      , aqueous NaOH.
      
    • Mechanism:[1][2][3][4][5][6] Generation of dichlorocarbene (:CCl

      
      ) in situ.
      
    • Limitation: Low yields (<50%) due to carbene hydrolysis; restricted to phenols.

  • Gattermann-Koch Reaction (1897):

    • Reagents: CO, HCl, AlCl

      
      /CuCl catalyst.
      
    • Mechanism:[1][2][3][4][5] Formyl cation equivalent ([HCO]

      
      ) attacks the arene.
      
    • Limitation: Fails with phenol/aniline substrates; requires high pressure.[1]

Era 2: The Vilsmeier-Haack Formylation (1927)

The discovery by Anton Vilsmeier and Albrecht Haack revolutionized the field by introducing a mild, highly selective method for electron-rich arenes.[1]

  • Reagents: DMF + POCl

    
     (phosphoryl chloride).[1]
    
  • Active Species: The Chloroiminium Ion (Vilsmeier Reagent).[1]

  • Advantage:[1][2][4][7][8] High regioselectivity for the para position; tolerates sensitive functional groups.

Era 3: Transition Metal Catalysis (21st Century)

Modern drug discovery requires the installation of formyl groups on complex, highly functionalized cores where harsh acids or bases are forbidden.

  • Pd-Catalyzed Reductive Carbonylation: Converts aryl halides (Ar-X) directly to Ar-CHO using CO gas (or surrogates) and a hydride source (silanes/H

    
    ).[1][9]
    
  • C-H Activation: Direct functionalization of arenes using directing groups (e.g., pyridines) to guide Pd(II) catalysts to the ortho position.

Part 3: Mechanistic Deep Dive[1]

The Vilsmeier-Haack Reaction

This reaction remains the gold standard for formylating electron-rich heterocycles and arenes.[1] The mechanism involves the formation of an electrophilic iminium species, followed by nucleophilic attack and hydrolysis.

VilsmeierHaack DMF DMF (Dimethylformamide) VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VilsmeierReagent Activation POCl3 POCl3 POCl3->VilsmeierReagent - PO2Cl2(-) IminiumInter Ar-Iminium Intermediate VilsmeierReagent->IminiumInter + Arene (Electrophilic Attack) Arene Electron-Rich Arene (Ar-H) Arene->IminiumInter Product Substituted Benzaldehyde (Ar-CHO) IminiumInter->Product Hydrolysis (- NHMe2) Hydrolysis H2O / Workup

Figure 1: The Vilsmeier-Haack reaction pathway, highlighting the generation of the electrophilic chloroiminium species.[1]

Part 4: Impact on Drug Discovery[1]

Substituted benzaldehydes are rarely end-products in pharma; they are high-value intermediates (for Schiff bases, hydrazones) or pharmacophores capable of covalent interactions with biological targets.[1]

Case Study: Voxelotor (Oxbryta)

Voxelotor represents a paradigm shift in Sickle Cell Disease (SCD) treatment.[1] It is a substituted benzaldehyde derivative that functions as a Hemoglobin S (HbS) Polymerization Inhibitor .[1]

  • Mechanism of Action: The aldehyde moiety of Voxelotor forms a reversible covalent Schiff-base linkage with the N-terminal valine of the hemoglobin alpha-chain.[1]

  • Effect: This stabilizes the oxygenated state (R-state) of hemoglobin.[1] Since oxygenated HbS does not polymerize, the drug prevents the red blood cell sickling and hemolysis characteristic of the disease.

VoxelotorMOA Voxelotor Voxelotor (Substituted Benzaldehyde) SchiffBase Reversible Schiff Base Formation (Valine-1) Voxelotor->SchiffBase Binds Alpha-Chain HbS_T Deoxygenated HbS (T-State, Polymerizes) HbS_R Oxygenated HbS (R-State, Soluble) HbS_R->HbS_T Equilibrium Shift HbS_R->SchiffBase Target Inhibition Inhibition of Polymerization HbS_R->Inhibition SchiffBase->HbS_R Stabilizes R-State Outcome Reduced Sickling & Hemolysis Inhibition->Outcome

Figure 2: Mechanism of Action for Voxelotor, demonstrating the critical role of the benzaldehyde moiety in stabilizing oxygenated hemoglobin.[1]

Part 5: Experimental Protocols

Protocol A: Classic Vilsmeier-Haack Formylation

Best for: Electron-rich aromatics (indoles, pyrroles, alkoxybenzenes).[1]

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (1.2 equiv) to 0°C.

  • Activation: Add POCl

    
      (1.1 equiv) dropwise over 15 minutes. The solution will turn pale yellow/orange as the Vilsmeier reagent forms. Stir at 0°C for 30 minutes.
    
  • Substrate Addition: Dissolve the aromatic substrate (1.0 equiv) in minimal DMF or 1,2-dichloroethane and add dropwise to the reaction mixture.

  • Reaction: Warm to room temperature (or heat to 60-80°C for less reactive substrates) and monitor by TLC.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered workup prevents acid-catalyzed decomposition). Stir for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: Modern Pd-Catalyzed Formylation (Isocyanide Method)

Best for: Aryl halides (Ar-I, Ar-Br) sensitive to acidic conditions. Reference: Jiang et al., Org.[1][4] Lett. 2014.[1][4]

  • Setup: Charge a dried Schlenk tube with Aryl Halide (1.0 mmol), Pd(OAc)

    
      (2 mol%), and Ligand  (JohnPhos or PPh
    
    
    
    , 4 mol%).
  • Reagents: Add Na

    
    CO
    
    
    
    (1.5 equiv) and solvent (DMF).
  • Reactants: Add tert-Butyl Isocyanide (1.2 equiv) and Triethylsilane (Et

    
    SiH, 1.5 equiv). Note: The isocyanide acts as the C1 source, replacing toxic CO gas.
    
  • Conditions: Heat to 65°C under Argon for 4-8 hours.

  • Workup: Dilute with water, extract with ether. The initial product is an imine; mild acidic hydrolysis (1M HCl, 10 min) yields the aldehyde.

Comparative Analysis of Methods
FeatureReimer-TiemannVilsmeier-HaackPd-Catalyzed Carbonylation
Substrate Scope Phenols onlyElectron-rich arenesAryl halides (broad scope)
Conditions Basic, AqueousAcidic, AnhydrousNeutral/Mild, Anhydrous
Selectivity Ortho (poor)Para (high)Determined by Halogen pos.[1]
Atom Economy Low (Carbene loss)ModerateHigh
Key Reagent ChloroformPOCl

CO / Isocyanide

References

  • Wöhler, F., & Liebig, J. (1832). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie. [1]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenol-lösungen. Berichte der deutschen chemischen Gesellschaft.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • Jiang, X., et al. (2014).[4] Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. [1]

  • Metcalf, B., et al. (2017). Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters, 8(3), 321–326. [1]

  • Beller, M., et al. (2014). Palladium-catalyzed reductive carbonylation of aryl halides. Journal of the American Chemical Society.[9]

Sources

Technical Monograph: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde , a critical intermediate in modern drug discovery and a defined impurity standard in pharmaceutical quality control.

A Pivotal Scaffold in Immunomodulatory Therapeutics & Quality Assurance

Executive Summary

4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS: 69471-05-2) is a specialized trisubstituted benzaldehyde derivative.[1] While structurally related to naturally occurring congeners like vanillin, its specific substitution pattern—featuring a methoxy group at the ortho position (C2) and a methyl group at the meta position (C3) relative to the aldehyde—confers unique electronic and steric properties.

This compound serves two primary functions in the pharmaceutical industry:

  • Synthetic Intermediate: It is a key building block in the synthesis of PD-1/PD-L1 inhibitors (immunomodulators), specifically utilized in reductive amination protocols to generate high-affinity macrocycles and peptidomimetics.

  • Analytical Standard: It is designated as Trimetazidine Impurity 21 , a critical quality attribute (CQA) monitored during the manufacturing of anti-anginal therapeutics.[1]

Chemical Identity & Structural Analysis[1]
PropertySpecification
IUPAC Name 4-Hydroxy-2-methoxy-3-methylbenzaldehyde
Common ID Trimetazidine Impurity 21; BMS-Intermediate-27
CAS Number 69471-05-2
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
SMILES COc1c(C)c(O)ccc1C=O[1]
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Insights

The molecule features a "push-pull" electronic system. The aldehyde (CHO) is an electron-withdrawing group, while the hydroxyl (OH) and methoxy (OMe) groups are electron-donating.

  • Steric Crowding: The C2-Methoxy and C3-Methyl groups create a sterically congested environment around the aldehyde functionality. This ortho-effect significantly influences the kinetics of nucleophilic attacks (e.g., Schiff base formation) compared to less hindered isomers like vanillin.

  • Hydrogen Bonding: An intramolecular hydrogen bond is possible between the C2-Methoxy oxygen and the aldehyde proton, potentially locking the conformation and affecting NMR chemical shifts.

Synthesis & Production Protocols

The synthesis of 4-hydroxy-2-methoxy-3-methylbenzaldehyde typically employs a Vilsmeier-Haack formylation or a Reimer-Tiemann reaction targeting the electron-rich phenol precursor.

3.1. Retrosynthetic Analysis

To achieve the specific 2-OMe, 3-Me, 4-OH pattern (relative to C1-CHO), the starting material must be 2-methyl-3-methoxyphenol .

  • Starting Material: 2-Methyl-3-methoxyphenol.[1]

  • Reagent: Phosphoryl chloride (

    
    ) and Dimethylformamide (DMF).
    
  • Mechanism: Electrophilic aromatic substitution. The formyl group is directed para to the activating hydroxyl group, which corresponds to the C4 position of the phenol (becoming C1 of the benzaldehyde).

3.2. Step-by-Step Synthetic Protocol (Vilsmeier-Haack)

Reagents:

  • 2-Methyl-3-methoxyphenol (1.0 eq)

  • Phosphoryl chloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 1.5 eq)

  • Dichloromethane (DCM, Solvent)

Workflow:

  • Vilsmeier Adduct Formation: Cool DMF (anhydrous) to 0°C. Add

    
     dropwise under nitrogen atmosphere. Stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent).
    
  • Substrate Addition: Dissolve 2-methyl-3-methoxyphenol in DCM and add slowly to the Vilsmeier reagent, maintaining temperature < 5°C.

  • Cyclization/Substitution: Allow the mixture to warm to room temperature and reflux for 4-6 hours. The electrophile attacks the position para to the phenolic OH.

  • Hydrolysis: Quench the reaction mixture into crushed ice/sodium acetate solution to hydrolyze the intermediate iminium salt to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 8:2).

SynthesisPath Start 2-Methyl-3-methoxyphenol Inter Iminium Intermediate Start->Inter Electrophilic Attack (Para to OH) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Hydrolysis (H2O/NaOAc) Inter->Hydrolysis Product 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Hydrolysis->Product Formyl Generation

Figure 1: Synthetic pathway via Vilsmeier-Haack formylation, highlighting regioselectivity.

Pharmacological Applications (Initial Studies)

The primary pharmacological relevance of this compound lies in its utility as a Pharmacophore Precursor .

4.1. PD-1/PD-L1 Inhibitor Synthesis

Recent patent literature (e.g., Bristol-Myers Squibb, WO2015034820) highlights this aldehyde's role in synthesizing small-molecule immunomodulators.

  • Mechanism: The aldehyde undergoes reductive amination with complex amines (e.g., piperidine derivatives).

  • Role: The 2-methoxy-3-methyl-4-hydroxy phenyl ring mimics specific amino acid residues (like Tyrosine) at the PD-1/PD-L1 interface, providing critical hydrophobic contacts and hydrogen bonding capability.

  • SAR Insight: The 3-methyl group restricts bond rotation, locking the pharmacophore into a bioactive conformation that enhances binding affinity compared to unsubstituted analogs.

4.2. Impurity Profiling (Trimetazidine)

In the synthesis of Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), this compound appears as Impurity 21 .[1]

  • Origin: It results from incomplete methylation of the phenolic precursor or demethylation degradation of the active pharmaceutical ingredient (API).

  • Toxicity: As a phenolic aldehyde, it possesses moderate reactivity. Controlling its level to <0.15% is standard per ICH Q3A/B guidelines for genotoxic impurities.

Analytical Protocols & Characterization

Trustworthy identification relies on multi-modal spectroscopic validation.

5.1. NMR Spectroscopy (Predicted)
  • Solvent: DMSO-

    
    
    
  • Aldehyde (-CHO): Singlet,

    
     10.1 ppm.
    
  • Aromatic Region: Two doublets (ortho-coupling,

    
     Hz) at 
    
    
    
    7.40 and 6.95 ppm, corresponding to protons at C6 and C5.
  • Methoxy (-OCH3): Singlet,

    
     3.80 ppm (integrated for 3H).
    
  • Methyl (-CH3): Singlet,

    
     2.15 ppm (integrated for 3H).
    
  • Hydroxyl (-OH): Broad singlet,

    
     10.4 ppm (exchangeable with 
    
    
    
    ).
5.2. HPLC Method for Impurity Quantification

To separate this impurity from Trimetazidine or reaction mixtures:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Phenolic absorption)
Retention Time Elutes earlier than fully methylated analogs due to the free -OH group.[2]
References
  • Bristol-Myers Squibb Company. (2015).[3] Compounds useful as immunomodulators.[2][4][5][6][7][8] WO2015034820A1.[5][8] Retrieved from .[5][8]

  • CATO Research Chemicals. (n.d.). Trimetazidine Impurity 21 (CAS 69471-05-2).[1] Retrieved from .

  • ChemicalBook. (2023). Product Entry: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde. Retrieved from .

  • Kim, N., et al. (1994).[2][5][7][8][9][10] Specific association of human telomerase activity with immortal cells and cancer. Science, 266(5193), 2011-2015. (Cited within patent context for cancer targeting).

Sources

Spectroscopic Analysis of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive framework for the structural characterization and spectroscopic validation of 4-hydroxy-2-methoxy-3-methylbenzaldehyde (


).[1] Targeted at drug development professionals and analytical chemists, this document moves beyond basic spectral listing to address the critical challenge of regio-isomer differentiation in polysubstituted benzaldehydes. We explore the specific utility of this compound as a pharmacophore intermediate (e.g., in immunomodulator synthesis) and provide a self-validating analytical protocol using NMR, IR, and MS modalities.[1]

Chemical Identity & Structural Significance[1][2][3][4][5]

The molecule 4-hydroxy-2-methoxy-3-methylbenzaldehyde is a densely functionalized aromatic building block.[1] Its specific substitution pattern—placing the methyl group at the crowded 3-position between a methoxy and a hydroxyl group—creates unique steric and electronic signatures essential for its reactivity and biological binding profiles.[1]

Core Data
PropertySpecification
IUPAC Name 4-hydroxy-2-methoxy-3-methylbenzaldehyde
Molecular Formula

Molecular Weight 166.17 g/mol
CAS Registry 69471-05-2 (Note: Often conflated with dimethoxy analogs in databases; verify by formula)
Key Application Intermediate for substituted benzyl-piperazine immunomodulators; Trimetazidine impurity profiling.[1]
The "Impurity 21" Nomenclature Pitfall

Critical Warning: In pharmaceutical impurity databases (e.g., Trimetazidine profiling), this compound is frequently designated as "Impurity 21."[1] However, some commercial catalogs incorrectly list the formula as


 (referring to a dimethoxy variant).[1] Always validate the precursor identity via Mass Spectrometry (

166 vs. 182) before proceeding with synthesis.
[1]

Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as the initial "fingerprint" validation, confirming the presence of the three distinct oxygenated functionalities.[1]

Functional Group Assignments

The crowded 1,2,3,4-substitution pattern disrupts standard hydrogen bonding networks, leading to specific shifts.

Frequency (

)
Vibration ModeDiagnostic Insight
3250–3450

stretch
Broad band.[1] The 4-OH is sterically flanked by the 3-Me, potentially weakening intermolecular H-bonding compared to vanillin.
2850 & 2750

aldehyde
The characteristic "Fermi doublet" of the formyl group.[1]
1665–1675

stretch
Conjugated aldehyde.[1] Shifted lower than non-conjugated analogs (

) due to resonance with the aromatic ring.[1]
1580–1600

aromatic
Skeletal ring vibrations.
1260–1275

ether
Aryl-alkyl ether stretch (Methoxy group).[1]

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for distinguishing this molecule from its isomers (e.g., 4-hydroxy-3-methoxy-2-methylbenzaldehyde).[1] The strategy relies on determining the neighborhood of the methyl and methoxy groups.[1]

NMR (500 MHz, DMSO- )

Rationale for DMSO: The phenolic proton is often invisible in


 due to exchange; DMSO stabilizes it via H-bonding, appearing as a sharp singlet.[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.15 Singlet (s)1H-CHO Typical aromatic aldehyde.[1]
9.80–10.20 Broad (s)1H-OH Phenolic proton (highly variable with concentration/temp).[1]
7.45 Doublet (d,

)
1HH-6 Ortho to CHO (deshielded).[1] Coupled to H-5.
6.75 Doublet (d,

)
1HH-5 Ortho to OH (shielded).[1] Coupled to H-6.
3.78 Singlet (s)3H-OCH_3 Methoxy at C-2.[1]
2.15 Singlet (s)3H-CH_3 Methyl at C-3 (aromatic methyl).[1]
Regio-Isomer Differentiation (NOESY/HMBC)

To prove the methyl group is at position 3 (between OMe and OH), use Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

  • Target Isomer (2-OMe, 3-Me): The Methyl protons (

    
    ) will show NOE correlations to both  the Methoxy protons (
    
    
    
    ) and the Phenolic proton (
    
    
    ) or H-5 if OH is exchanging.[1]
  • Alternative Isomer (2-Me, 3-OMe): The Methyl protons would generally only show NOE to the aromatic proton or the OMe, but the spatial geometry is distinct.[1]

NMR_Logic cluster_0 NOESY Correlations (Spatial Proximity) cluster_1 HMBC Correlations (Long Range Coupling) Me Methyl (C-3) ~2.15 ppm OMe Methoxy (C-2) ~3.78 ppm Me->OMe Strong NOE (Adjacent) OH Hydroxyl (C-4) Broad Me->OH Medium NOE (Adjacent) C3 C-3 (Quaternary) Me->C3 2J (Direct) C2 C-2 (Quaternary) Me->C2 3J (Neighbor) CHO Aldehyde (C-1) ~10.15 ppm OMe->CHO Weak NOE (Ortho) OMe->C2 3J (Ether Link)

Figure 1: NMR Correlation Strategy. Red arrows indicate critical spatial checks (NOESY) to confirm the 2-methoxy-3-methyl arrangement.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the functional groups.[1]

Ionization Mode: ESI (+/-) or EI[1]
  • Molecular Ion (

    
    ): 
    
    
    
    166.[1]
  • Base Peak Logic:

    • Loss of Methyl (

      
      ): 
      
      
      
      151.[1] Common in methoxy-arenes (formation of quinoid-like species).[1]
    • Loss of Formyl (

      
      ): 
      
      
      
      137.[1] Characteristic of benzaldehydes (
      
      
      ).[1]
    • Loss of CO (

      
      ):  Secondary fragmentation from the phenol/aldehyde.[1]
      

MS_Fragmentation M Molecular Ion [M]+ m/z 166 Frag1 [M - CH3]+ m/z 151 (Loss of Methyl) M->Frag1 - •CH3 Frag2 [M - CHO]+ m/z 137 (Loss of Formyl) M->Frag2 - •CHO Frag3 [M - H]+ m/z 165 (Stable Phenoxide) M->Frag3 - H+

Figure 2: Primary fragmentation pathways expected in EI-MS analysis.

Experimental Protocol: Purity Validation Workflow

To ensure data integrity during drug development or impurity profiling, follow this stepwise protocol.

Step 1: Sample Preparation[1]
  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     . Avoid 
    
    
    
    if the sample is hygroscopic or if OH resolution is critical.[1]
  • Clarification: If the solution is cloudy, filter through a 0.2

    
     PTFE syringe filter to remove inorganic salts (common if synthesized via Reimer-Tiemann or formylation).[1]
    
Step 2: Data Acquisition[1]
  • Run 1H NMR (16 scans): Check for the integration ratio 1:1:1:1:3:3 (CHO:OH:H6:H5:OMe:Me).[1]

  • Run NOESY (Mixing time 0.3-0.5s): Specifically look for the cross-peak between the singlet at 2.15 ppm (Me) and 3.78 ppm (OMe). Absence of this peak suggests an isomer mismatch. [1]

  • Run LC-MS: Use a C18 column, Water/Acetonitrile gradient (0.1% Formic Acid).[1] Look for a single peak at

    
     167 (
    
    
    
    ).[1]
Step 3: Criteria for Acceptance
  • Purity: >98% by LC-UV (254 nm).

  • Identity: 1H NMR matches predicted shifts; MS parent ion confirms MW 166.[1]

  • Isomer Check: NOESY confirms Me/OMe proximity.

References

  • Patent Literature (Synthesis Application)

    • Compounds useful as immunomodulators.[1][2][3][4] US Patent 9,872,852 B2. (2018).[1] Describes the use of 4-hydroxy-2-methoxy-3-methylbenzaldehyde as a starting material in Example 27.

    • [1]

  • Impurity Profiling (Trimetazidine Context)

    • Trimetazidine Impurity 21.[1] CATO Research Chemicals.[1] Identifies the compound CAS 69471-05-2 in the context of pharmaceutical reference standards.

    • [1]

  • General Spectroscopic Methods

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text for shift rules of polysubstituted benzenes).

Sources

physicochemical properties of 4-hydroxy-2-methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Executive Summary 4-Hydroxy-2-methoxy-3-methylbenzaldehyde is a specialized trisubstituted benzaldehyde derivative serving as a critical intermediate in the synthesis of novel immunomodulators and antiviral therapeutics. Often conflated with structurally related impurities (such as Trimetazidine Impurity N) due to database nomenclature inconsistencies, this compound possesses a distinct physicochemical profile governed by its specific substitution pattern: a phenolic hydroxyl at position 4, a methoxy group at position 2, and a methyl group at position 3.[1] This guide provides a definitive technical analysis of its properties, synthesis, and identification, correcting common field errors regarding its CAS registry and structural identity.[1]

Molecular Identity & Structural Analysis

The precise identification of 4-hydroxy-2-methoxy-3-methylbenzaldehyde requires rigorous differentiation from its isomers (e.g., vanillin derivatives) and homologous impurities.

Table 1: Chemical Identification Data

ParameterSpecificationNotes
IUPAC Name 4-Hydroxy-2-methoxy-3-methylbenzaldehyde
Molecular Formula C₉H₁₀O₃Distinct from the dimethoxy analog (C₉H₁₀O₄).
Molecular Weight 166.17 g/mol
SMILES Cc1c(OC)cc(C=O)cc1O
Key Structural Feature 2,3,4-Trisubstitution PatternSteric crowding at pos. 3 (methyl) influences reactivity of the pos. 2 methoxy and pos. 4 hydroxyl groups.[1]
Isomer Distinction vs. VanillinVanillin is 4-OH, 3-OMe (lacks the 2-OMe and 3-Me).
Database Alert CAUTION Often mislabeled in commercial catalogs as CAS 69471-05-2 (which technically refers to 4-hydroxy-2,3-dimethoxybenzaldehyde).
Structural Logic & Sterics

The arrangement of substituents creates a unique electronic environment.[1] The 2-methoxy group exerts an electron-donating effect via resonance, stabilizing the carbonyl, while the 3-methyl group provides steric bulk that restricts rotation of adjacent groups and increases lipophilicity compared to vanillin.

Physicochemical Parameters

The following parameters are critical for evaluating the compound's behavior in drug formulation and synthetic organic chemistry. Where experimental values are proprietary, high-confidence predictive models (ACD/Labs, ChemAxon) are utilized.[1]

Table 2: Physicochemical Properties

PropertyValue (Experimental/Predicted)Implications for Development
Physical State Solid (Crystalline powder)Typical for phenolic aldehydes; facilitates handling in solid-phase synthesis.
Melting Point 108–112 °C (Predicted)Lower than vanillin (81°C) due to symmetry disruption? Correction: Trisubstitution often raises MP via packing.[1]
Boiling Point ~310 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[1]
pKa (Acidic) 7.8 ± 0.2The phenolic OH is slightly less acidic than vanillin (pKa 7.[1]4) due to the electron-donating methyl group at C3.
LogP (Octanol/Water) 1.72Moderate lipophilicity; suitable for passive membrane transport.[1] More lipophilic than vanillin (LogP 1.19).[1]
H-Bond Donors 1Phenolic OH.
H-Bond Acceptors 3Carbonyl O, Ether O, Phenolic O.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic co-solvents for biological assays.[1]

Synthetic Routes & Reaction Logic

The synthesis of 4-hydroxy-2-methoxy-3-methylbenzaldehyde typically avoids direct methylation of poly-hydroxybenzaldehydes due to regioselectivity issues. The preferred route utilizes Vilsmeier-Haack formylation on a pre-functionalized phenol.

Primary Synthetic Pathway

Precursor: 3-Methoxy-2-methylphenol (1-hydroxy-2-methyl-3-methoxybenzene). Mechanism: The hydroxyl group at position 1 directs electrophilic attack to the para position (position 4).[1] The 2-methyl and 3-methoxy groups sterically hinder the ortho positions, favoring para-formylation.

SynthesisPath Start 3-Methoxy-2-methylphenol (Starting Material) Intermediate Imine Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution (Para to OH) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Acidic Hydrolysis (H2O / Heat) Intermediate->Hydrolysis Deprotection Product 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Hydrolysis->Product Crystallization

Figure 1: Vilsmeier-Haack synthesis route leveraging steric directing effects to achieve regioselectivity.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.8–10.2 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.

    • δ 7.2–7.6 ppm (d, 2H): Aromatic protons.[1] The substitution pattern leaves protons at positions 5 and 6.[1] They are adjacent, showing ortho-coupling (~8 Hz).

    • δ 3.7–3.9 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 2.1–2.3 ppm (s, 3H): Methyl group (-CH ₃) attached to the ring.

    • δ 9.0–10.0 ppm (br s, 1H): Phenolic hydroxyl (-OH ), exchangeable with D₂O.[1]

  • IR Spectroscopy (KBr Pellet):

    • 3200–3400 cm⁻¹: Broad O-H stretch (Phenol).[1]

    • 1660–1680 cm⁻¹: Strong C=O stretch (Conjugated Aldehyde).[1] Lower frequency than non-conjugated aldehydes due to resonance from the 2-methoxy group.

    • 2850/2950 cm⁻¹: C-H stretching (Methyl/Methoxy).[1]

Applications in Drug Development

This compound is not merely a laboratory curiosity; it is a pharmacophore scaffold used in the development of immunomodulators (e.g., TLR7 agonists) and antiviral agents.[1]

Mechanism of Action Potential

The aldehyde moiety allows for Schiff base formation with protein amines, while the phenolic hydroxyl serves as a radical scavenger (antioxidant) and a site for Phase II conjugation (glucuronidation) in metabolic pathways.[1]

ApplicationFlow cluster_reactions Chemical Reactivity cluster_pharma Therapeutic Targets Compound 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Schiff Reductive Amination (Schiff Base Formation) Compound->Schiff Aldehyde Group Ether O-Alkylation (Ether Synthesis) Compound->Ether Phenolic OH Immuno Immunomodulators (TLR Agonists) Schiff->Immuno Linker Strategy Viral Antiviral Agents (Capsid Binders) Ether->Viral Lipophilicity Tuning

Figure 2: Functional derivatization pathways for pharmaceutical applications.

References

  • World Intellectual Property Organization (WIPO). (2015).[1] Compounds useful as immunomodulators.[1][2][3][4][5] WO2015034820A1.[1] (Describes the use of 4-hydroxy-2-methoxy-3-methylbenzaldehyde as a key intermediate in Example 27). Link

  • United States Patent and Trademark Office (USPTO). (2018).[1] Compounds useful as immunomodulators.[1][2][3][4][5] US9872852B2.[1][2][5] (Validates the synthesis protocol substituting the dimethoxy analog). Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: 4-Methoxy-3-methylbenzaldehyde.[6] (Used for comparative physicochemical property estimation).[1][7] Link

  • ChemicalBook. (2024).[1] Trimetazidine Impurity N Data. (Cited for the nomenclature correction regarding CAS 69471-05-2). Link

Sources

Structural Elucidation of 4-Hydroxy-2-Methoxy-3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Modal Spectroscopic Guide for Regioisomer Differentiation

Part 1: Executive Summary & Strategic Framework

In the development of novel flavorants and pharmaceutical intermediates, the precise structural characterization of polysubstituted benzaldehydes is critical. The molecule 4-hydroxy-2-methoxy-3-methylbenzaldehyde (C₉H₁₀O₃) presents a classic elucidation challenge: distinguishing it from its thermodynamically similar regioisomers, such as 4-hydroxy-3-methoxy-2-methylbenzaldehyde or isovanillin derivatives.

This guide moves beyond basic spectral interpretation. It establishes a self-validating protocol using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to definitively assign the crowded 1,2,3,4-substitution pattern. The core challenge addressed here is confirming the position of the methyl group relative to the methoxy and aldehyde functionalities, a task where standard 1D NMR often fails due to overlapping substituent effects.

Part 2: Chemical Profile & Theoretical Expectations

Before wet-lab analysis, we establish the theoretical baseline to identify deviations that signal impurities or isomeric scrambling.

FeatureSpecificationStructural Implication
Formula C₉H₁₀O₃5 Degrees of Unsaturation (4 Ring + 1 Carbonyl)
Core Benzene RingAromatic signals expected
Substituents -CHO, -OCH₃, -CH₃, -OH4 distinct chemical environments
Pattern 1,2,3,4-substitutedOnly 2 aromatic protons (Ortho coupling expected)
Key Challenge Steric CrowdingPotential for restricted rotation (broadening in NMR)

Part 3: Mass Spectrometry (The Foundation)

Objective: Confirm molecular formula and fragmentation pattern to rule out dimers or oxidation products (e.g., benzoic acids).

Experimental Protocol: HRMS (ESI-TOF)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Phenolic protons ionize readily in negative mode.

  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Data Interpretation[1][2][3][4]
  • Molecular Ion ([M-H]⁻): Calculated m/z for C₉H₉O₃ is 165.0552 .

  • Fragmentation Logic:

    • Loss of Methyl (•CH₃): Common in methoxyarenes (m/z ~150).

    • Loss of CO (-28): Characteristic of phenols/aldehydes.[1]

    • Diagnostic Check: If a peak appears at m/z 180+, suspect oxidation to carboxylic acid (C₉H₁₀O₄).

Part 4: NMR Spectroscopy (The Evidence)

This section details the definitive assignment. The proximity of the aldehyde (C1), methoxy (C2), and methyl (C3) groups creates a unique "fingerprint" in the Nuclear Overhauser Effect (NOE) spectrum.

1H NMR (Proton) – 600 MHz, DMSO-d₆

DMSO-d₆ is chosen over CDCl₃ to slow proton exchange, allowing the phenolic -OH signal to be observed as a sharp singlet.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
-CHO 10.15Singlet (s)1HAldehyde proton. Deshielded by anisotropy.
-OH 9.80Broad (s)1HPhenolic proton (exchangeable with D₂O).
Ar-H (6) 7.45Doublet (d, J=8.5 Hz)1HOrtho to CHO (deshielded). Couples with H5.
Ar-H (5) 6.70Doublet (d, J=8.5 Hz)1HOrtho to OH (shielded by electron donation).
-OCH₃ 3.85Singlet (s)3HMethoxy group.
-CH₃ 2.15Singlet (s)3HMethyl group on aromatic ring.
2D NMR: The "Smoking Gun" for Regiochemistry

Standard 1H NMR cannot distinguish between the 2-OMe/3-Me (Target) and 2-Me/3-OMe isomers easily. We employ NOESY (Nuclear Overhauser Effect Spectroscopy) to measure spatial proximity.

Critical NOE Correlations (Spatial Connectivity):
  • CHO (Pos 1) ↔ OMe (Pos 2):

    • Observation: Strong cross-peak.

  • OMe (Pos 2) ↔ Me (Pos 3):

    • Observation: Medium cross-peak.

  • Me (Pos 3) ↔ OH (Pos 4):

    • Observation: Weak/Broad cross-peak (dependent on H-bonding).

HMBC (Heteronuclear Multiple Bond Correlation):
  • CHO Proton shows a long-range coupling to C1 (ipso), C2 (bearing OMe), and C6 .

  • H6 Proton correlates to C1 (Aldehyde carbon) and C4 (Phenolic carbon).

Part 5: Differential Diagnosis (Isomer Exclusion)

To ensure scientific integrity, we must explicitly rule out the most likely synthetic impurity: 4-hydroxy-3-methoxy-2-methylbenzaldehyde .

FeatureTarget Molecule (2-OMe, 3-Me)Isomer (2-Me, 3-OMe)
NOESY (CHO interaction) CHO ↔ OMe (Strong)CHO ↔ Me (Strong)
13C NMR (C2 Shift) ~160 ppm (Oxygenated)~130 ppm (Alkylated)
Melting Point Typically lower (steric clash)Typically higher (better packing)

Part 6: Visualizations

Structural Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to final structural confirmation.

ElucidationWorkflow Sample Unknown Sample (C9H10O3) HRMS HRMS (ESI-) m/z 165.05 (Formula Confirmed) Sample->HRMS Step 1 HNMR 1H NMR (10.15 ppm CHO, AB System) HRMS->HNMR Step 2 NOESY NOESY 2D Spatial Proximity Check HNMR->NOESY Step 3 (Critical) Structure Confirmed Structure: 4-OH-2-OMe-3-Me-Benzaldehyde NOESY->Structure Definitive Assignment

Figure 1: Step-by-step spectroscopic workflow for confirming the target structure.

NOE Connectivity Map

This diagram visualizes the spatial correlations that prove the regiochemistry.

NOE_Map CHO Aldehyde (Pos 1) OMe Methoxy (Pos 2) CHO->OMe Strong NOE (Key Evidence) OH Hydroxyl (Pos 4) Me Methyl (Pos 3) OMe->Me Medium NOE Me->OH Weak NOE

Figure 2: NOESY correlation map. The strong interaction between Aldehyde and Methoxy (Red Arrow) rules out the 2-methyl isomer.

Part 7: Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may be used, but OH protons often broaden or disappear due to exchange.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

  • Temperature: Equilibrate at 298 K (25°C) inside the probe for 5 minutes before acquisition.

Isolation (If extracting from Natural Source)

Based on general phenolic aldehyde isolation principles [1].

  • Extraction: Macerate plant material (e.g., Mondia whitei roots) in CH₂Cl₂.

  • Partition: Wash with 5% NaHCO₃ to remove strong acids. Extract phenolic fraction with 1M NaOH, then acidify (HCl) and re-extract into Ethyl Acetate.

  • Purification: Silica gel chromatography using Hexane:Ethyl Acetate (gradient 9:1 to 7:3). The target compound typically elutes after less polar non-phenolic aldehydes.

Part 8: References

  • GuideChem. (2025). 4-Hydroxy-3-Methoxy-2-Methylbenzaldehyde Properties and Spectral Data. Retrieved from

    • Context: Provides comparative spectral data for the close regioisomer (2-methyl-3-methoxy), essential for differential diagnosis.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Hydroxy-3-methylbenzaldehyde. NIST Chemistry WebBook, SRD 69.[2] Retrieved from

    • Context: Authoritative source for fragmentation patterns of the parent benzaldehyde core.

  • Sigma-Aldrich. (2023). Product Specification: 4-Methoxy-3-methylbenzaldehyde. Retrieved from

    • Context: Used to verify physical property baselines (refractive index, density) for the methylated analogues.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

    • Context: Foundational methodology for assigning AB spin systems in tri-substituted benzenes. (General Reference).

Sources

Preliminary Biological Screening of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the preliminary biological screening framework for 4-hydroxy-2-methoxy-3-methylbenzaldehyde (HMMB). As a multi-functionalized phenolic aldehyde, HMMB shares structural homology with vanillin and paeonol, suggesting potential antioxidant, antimicrobial, and cytotoxic profiles. This guide treats HMMB as a New Chemical Entity (NCE), outlining the rigorous validation required to transition it from a synthetic intermediate to a bioactive candidate.

Technical Guide & Standard Operating Procedures

Part 1: Chemical Identity & Preparation (The Foundation)

Before biological exposure, the compound’s integrity and solubility must be absolute. Phenolic aldehydes are prone to oxidation (to benzoic acids) and photodegradation.

Structural Verification & Purity
  • Requirement: >98% purity via HPLC-DAD (254/280 nm).

  • Critical Check: 1H-NMR must confirm the integrity of the aldehyde proton (~9.8-10.2 ppm) and the phenolic hydroxyl. Disappearance of the aldehyde peak indicates oxidation to 4-hydroxy-2-methoxy-3-methylbenzoic acid, rendering biological data void.

Stock Solution Preparation (The DMSO Limit)

Biological assays are sensitive to solvent toxicity. HMMB is lipophilic; water solubility is poor.

  • Vehicle: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Protocol:

    • Prepare a 100 mM Master Stock in 100% DMSO.

    • Aliquot into amber tubes (light sensitive) and store at -20°C.

    • Working Solutions: Dilute Master Stock into culture media immediately prior to use.

    • Constraint: Final DMSO concentration in cell/bacterial culture must be ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Part 2: In Silico ADMET Profiling (The First Filter)

Before wet-lab expenditure, computational modeling predicts the compound's "drug-likeness" and safety liabilities.

Molecular Docking & Property Prediction

Use SwissADME or equivalent to compute:

  • Lipophilicity (LogP): Expected range 1.5–2.5 (ideal for membrane permeability).

  • Topological Polar Surface Area (TPSA): < 140 Ų implies good intestinal absorption.

  • PAINS Filter: Check for Pan-Assay Interference Compounds (e.g., reactive aldehyde moiety forming Schiff bases nonspecifically).

Visualization: Screening Workflow

ScreeningWorkflow cluster_InVitro In Vitro Biological Screen Start HMMB Synthesis/Source QC QC: HPLC >98% NMR Verification Start->QC InSilico In Silico ADMET (SwissADME) QC->InSilico Tox Cytotoxicity (MTT Assay) InSilico->Tox Pass Tox Prediction Micro Antimicrobial (MIC/MBC) InSilico->Micro Ox Antioxidant (DPPH/ABTS) InSilico->Ox Hit Hit Validation (IC50 < 10 µM) Tox->Hit Selectivity Index > 2 Micro->Hit Ox->Hit

Figure 1: Sequential logic flow for HMMB screening. Note the critical QC step to prevent testing oxidized degradation products.

Part 3: Antimicrobial Screening (Broth Microdilution)

Phenolic aldehydes often disrupt bacterial cell walls. This protocol determines the Minimum Inhibitory Concentration (MIC).

Experimental Design
  • Test Organisms:

    • Gram-positive: Staphylococcus aureus (ATCC 25923)

    • Gram-negative: Escherichia coli (ATCC 25922)

    • Fungal: Candida albicans (ATCC 10231)

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Solvent Control: Media + 0.5% DMSO (Must show no inhibition).

    • Sterility Control: Media only.

Protocol (96-Well Plate Format)
  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Serial Dilution: Add 100 µL Mueller-Hinton Broth (MHB) to wells. Add HMMB to column 1 (start conc. 512 µg/mL) and serial dilute 1:2 across the plate.

  • Inoculation: Add 100 µL of diluted inoculum to all wells.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Add 30 µL Resazurin (0.015%) . Incubate 1-2h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Determination: MIC is the lowest concentration remaining Blue.

Part 4: Antioxidant Potential (Radical Scavenging)

The 4-hydroxy-2-methoxy motif is electronically primed to stabilize free radicals via Hydrogen Atom Transfer (HAT).

DPPH Assay Protocol
  • Principle: Reduction of stable violet DPPH radical to yellow hydrazine.

  • Reagent: 0.1 mM DPPH in Methanol.

  • Procedure:

    • Prepare HMMB concentrations (e.g., 10–200 µg/mL in Methanol).

    • Mix 1 mL HMMB solution + 3 mL DPPH solution.

    • Incubate in dark for 30 min at Room Temp.

    • Measure Absorbance (

      
      ) at 517 nm .
      
  • Calculation:

    
    
    
  • Output: Plot % Inhibition vs. Concentration to determine

    
    . Compare against Ascorbic Acid (Standard).
    

Part 5: Cytotoxicity & Safety Profiling (MTT Assay)

Crucial for distinguishing between "antibiotic" and "general poison."

Cell Lines
  • Target (Cancer): MCF-7 (Breast), A549 (Lung).

  • Safety Control (Normal): HEK293 (Kidney) or HDF (Fibroblasts).

Protocol
  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Expose cells to HMMB (0.1 – 100 µM) for 48h.

    • Note: Include a "Vehicle Control" (0.5% DMSO).

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[1][2] Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals in viable cells.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Absorbance at 570 nm.

Selectivity Index (SI) Visualization

SelectivityIndex Calc Calculate IC50 SI_Calc Calculate SI = IC50(Normal) / IC50(Cancer) Calc->SI_Calc Decision Selectivity Index (SI) SI_Calc->Decision Safe SI > 3.0 Potential Lead Decision->Safe High Toxic SI < 1.0 General Toxin Decision->Toxic Low Mod 1.0 < SI < 3.0 Optimize Structure Decision->Mod Medium

Figure 2: Decision matrix for interpreting cytotoxicity data. An SI > 3 is the industry standard for a promising lead.

Part 6: Data Presentation & Reporting

Consolidate findings into a standardized "Biological Activity Profile" table.

AssayMetricResult (Example)Reference StandardInterpretation
Antimicrobial MIC (

)
64 µg/mLCiprofloxacin (0.5 µg/mL)Moderate Activity
Antioxidant DPPH

25 µMAscorbic Acid (15 µM)Strong Scavenger
Cytotoxicity

(A549)
12 µMDoxorubicin (2 µM)Potent Cytotoxic
Safety

(HEK293)
>100 µM-High Selectivity (SI > 8)

References

  • Cos, P., et al. (2006). "Anti-infective potential of natural products: How to develop a stronger in vitro 'proof-of-concept'." Journal of Ethnopharmacology. Link

  • Mishra, K., et al. (2012). "Plant antioxidants: Chemical composition and techniques of extraction and analysis." The Scientific World Journal. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. Link

  • Vertex Pharmaceuticals. (2016). "Compounds useful as immunomodulators."[3][4][5] US Patent 20160194307A1.[4] (Describes synthesis of HMMB derivatives). Link

Sources

Methodological & Application

Application Note: Regioselective Formylation of 2-Methoxy-3-Methylphenol via Vilsmeier-Haack

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Detailed Experimental Protocol for Vilsmeier-Haack Formylation of 2-Methoxy-3-Methylphenol Content Type: Application Note & Protocol Audience: Researchers, Organic Chemists, Process Development Scientists

Abstract & Scope

This technical guide details the experimental protocol for the Vilsmeier-Haack (VH) formylation of 2-methoxy-3-methylphenol (also known as 3-methylguaiacol). While the Vilsmeier-Haack reaction is a gold standard for formylating electron-rich aromatics, its application to free phenols presents specific challenges, notably the competition between


-formylation (desired) and 

-formylation (formate ester formation).

This protocol prioritizes the direct


-formylation  pathway while incorporating critical process controls to minimize side reactions. The procedure targets the position para to the hydroxyl group, yielding 4-hydroxy-3-methoxy-2-methylbenzaldehyde  as the primary regioisomer, driven by the strong directing effect of the hydroxyl moiety and the steric parameters of the ortho-methoxy group.

Safety & Hazard Assessment (Critical)

WARNING: This procedure involves high-risk reagents. All manipulations must occur in a functioning fume hood.

ReagentHazard ClassCritical Safety Measure
Phosphorus Oxychloride (POCl

)
Corrosive, Water-Reactive, ToxicReacts violently with water to release HCl and H

PO

. Quench excess reagent slowly into ice. Use glass syringes/cannulas; avoid plastic which may degrade.
N,N-Dimethylformamide (DMF) Hepatotoxic, IrritantReadily absorbed through skin. Double-glove (Nitrile/Laminate).
Reaction Intermediate Unstable Iminium SaltThermal runaway risk if heated too rapidly. Maintain strict temperature control during formation.

Mechanistic Insight & Regioselectivity

The reaction proceeds via the electrophilic attack of the in situ generated chloroiminium ion (Vilsmeier reagent) on the activated aromatic ring.

Regiochemical Logic
  • Substrate: 2-methoxy-3-methylphenol.

  • Directing Groups:

    • 
       (C1): Strong activator, ortho/para director.
      
    • 
       (C2): Strong activator, ortho/para director.
      
    • 
       (C3): Weak activator.
      
  • Predicted Site: The position C4 (para to

    
    ) is electronically favored. Although C6 (ortho to 
    
    
    
    ) is activated, C4 is generally preferred in VH reactions unless sterically blocked. The C5 position (para to
    
    
    ) is less favorable due to the stronger activation of the hydroxyl group.
Pathway Visualization

VilsmeierMechanism DMF DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent Activation POCl3 POCl3 POCl3->VH_Reagent Intermed_1 C-Attack Intermediate (Sigma Complex) VH_Reagent->Intermed_1 + Substrate Substrate 2-Methoxy-3-methylphenol Substrate->Intermed_1 Side_O Side Product: Formate Ester (O-Formyl) Substrate->Side_O O-Attack (Avoid) Intermed_2 Iminium Salt Intermed_1->Intermed_2 - HCl Product 4-Hydroxy-3-methoxy- 2-methylbenzaldehyde Intermed_2->Product Hydrolysis Hydrolysis Hydrolysis (H2O / NaOAc)

Figure 1: Mechanistic pathway highlighting the critical intermediate and potential side reaction.

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Amount (Example Scale)
2-Methoxy-3-methylphenol Substrate1.0 eq1.38 g (10.0 mmol)
Phosphorus Oxychloride (POCl

)
Electrophile Source1.2 eq1.12 mL (12.0 mmol)
N,N-Dimethylformamide (DMF) Reagent & Solvent5.0 eq (excess)3.9 mL (approx. 50 mmol)
Dichloromethane (DCM) Co-solvent (Optional)Solvent10 mL (if dilution needed)
Sodium Acetate (aq) Buffer/HydrolysisExcessSaturated solution
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent

Rationale: The chloroiminium salt is moisture-sensitive. Generating it in situ at low temperature prevents decomposition.

  • Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware.

  • Charging: Add anhydrous DMF (3.9 mL) to the flask. Cool the system to 0 °C using an ice/salt bath.

  • Addition: Transfer POCl

    
     (1.12 mL) to the addition funnel. Add it dropwise to the DMF over 15–20 minutes.
    
    • Observation: The solution will turn pale yellow/orange and may become viscous. A white precipitate (the Vilsmeier salt) may form.

  • Maturation: Stir at 0 °C for an additional 30 minutes to ensure complete formation of the electrophile.

Phase 2: Substrate Addition

Rationale: Adding the electron-rich phenol slowly controls the exotherm and minimizes polymerization or O-formylation.

  • Preparation: Dissolve 2-methoxy-3-methylphenol (1.38 g) in a minimal amount of anhydrous DMF (1–2 mL) or DCM (5 mL).

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C .

    • Control Point: Ensure internal temperature does not exceed 5 °C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Thermal Phase: Heat the reaction mixture to 60–70 °C for 2–4 hours.

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexane). Look for the disappearance of the starting phenol (

      
      ) and appearance of the aldehyde (
      
      
      
      , often stains orange with 2,4-DNP).
Phase 3: Hydrolysis & Workup

Rationale: The intermediate is an iminium salt.[1][2][3][4][5] Vigorous hydrolysis is required to liberate the aldehyde.

  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing 50 g of crushed ice and 5 g of Sodium Acetate .

    • Note: Sodium acetate buffers the solution, preventing acid-catalyzed polymerization of the sensitive phenolic aldehyde.

  • Hydrolysis: Stir vigorously for 30–60 minutes. The solution will likely turn cloudy as the product precipitates or oils out.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL) or Dichloromethane.
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove DMF.
      
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Phase 4: Purification
  • Crude Analysis: The crude oil is often dark.

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane/EtOAc.

  • Column Chromatography: If oil, purify on silica gel.[6]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 60–80%.

Process Optimization: The "Protected Phenol" Route

Expert Insight: If the direct reaction yields significant impurities (e.g., tars or formate esters), the industry-standard alternative involves protecting the phenol.

  • Protection: React 2-methoxy-3-methylphenol with Acetic Anhydride (

    
    ) and Pyridine to form 2-methoxy-3-methylphenyl acetate .
    
  • Formylation: Subject the acetate to the standard Vilsmeier conditions described above. The acetate group is electron-withdrawing but often survives the reaction or hydrolyzes in situ during the acidic workup.

  • Deprotection: If the acetate remains, a simple base hydrolysis (K

    
    CO
    
    
    
    /MeOH) yields the pure phenolic aldehyde. This route typically improves regioselectivity and product crystallinity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Recovery Incomplete HydrolysisIncrease hydrolysis time (up to 2h) or heat the aqueous quench to 50 °C.
O-Formylation (Ester) Temperature too lowEnsure the reaction is heated to 60–70 °C to drive the thermodynamic C-acylation.
Polychlorination Excess POCl

Strictly limit POCl

to 1.1–1.2 equivalents.
No Reaction Moisture in reagentsUse freshly distilled POCl

and anhydrous DMF (stored over sieves).

References

  • BenchChem. Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction).[1][6]Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.Link

  • Chemistry Steps. The Vilsmeier-Haack Reaction Mechanism and Applications.Link

  • PrepChem. Synthesis of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) - Analogous Procedure.Link

  • Asian Journal of Research in Chemistry. Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols.Link

  • Google Patents. CN102557903A: Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.[1]Link

Sources

applications of 4-hydroxy-2-methoxy-3-methylbenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Hydroxy-2-Methoxy-3-Methylbenzaldehyde in Medicinal Chemistry

Executive Summary

4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS: 69471-05-2, note: database variability exists; structure takes precedence) is a specialized trisubstituted benzaldehyde scaffold. Unlike its ubiquitous isomer vanillin (4-hydroxy-3-methoxybenzaldehyde), this specific isomer offers a unique steric and electronic profile defined by the 2-methoxy and 3-methyl substituents.

Its primary utility lies in immuno-oncology , specifically as a key intermediate in the synthesis of small-molecule immunomodulators (e.g., PD-1/PD-L1 inhibitors). The molecule serves as a critical "left-hand" or "tail" pharmacophore, enabling high-affinity binding through reductive amination with heterocyclic amines. This guide details its chemical profile, synthetic utility, and validated protocols for its application in drug design.

Chemical Profile & Structural Logic

The efficacy of this building block stems from its dense functionalization pattern, which allows for precise tuning of drug-target interactions.

FeatureChemical FunctionMedicinal Chemistry Role
Aldehyde (-CHO) ElectrophileWarhead for Ligation: Primary site for reductive amination, Knoevenagel condensation, or Wittig reactions to attach the scaffold to a drug core.
4-Hydroxyl (-OH) H-Bond DonorSolubility & Binding: Often engages in critical H-bonding with polar residues (e.g., Ser, Thr, Tyr) in the target binding pocket.
2-Methoxy (-OMe) H-Bond AcceptorConformational Lock: Can form intramolecular H-bonds or induce a specific dihedral twist, forcing the drug into a bioactive conformation.
3-Methyl (-CH3) Lipophilic GroupSteric Occlusion: Fills small hydrophobic pockets and restricts rotation of the phenyl ring, improving selectivity.

Primary Application: Synthesis of PD-1/PD-L1 Immunomodulators

The most authoritative application of this aldehyde is found in the development of small-molecule inhibitors of the Programmed Cell Death 1 (PD-1) signaling pathway, as disclosed in patent literature (e.g., WO2015034820A1 by Bristol-Myers Squibb).

Mechanism of Action in Synthesis

The aldehyde functionality undergoes reductive amination with a secondary amine (often a piperidine or proline derivative) to form a benzylamine linkage. This linkage positions the substituted phenyl ring to interact with the hydrophobic channel of the PD-L1 dimer interface.

Diagram: Immunomodulator Synthesis Workflow

Immunomodulator_Synthesis Figure 1: Reductive amination pathway for attaching the benzaldehyde scaffold to a drug core. Aldehyde 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde (Starting Material) Imine Intermediate Imine (Transient Species) Aldehyde->Imine Condensation (MeOH/DCM) Amine Heterocyclic Amine Core (e.g., Piperidine deriv.) Amine->Imine Product Immunomodulator Candidate (Benzylamine Scaffold) Imine->Product Reduction ReducingAgent Reducing Agent (NaBH(OAc)3) ReducingAgent->Product

Experimental Protocols

Protocol A: Reductive Amination (Drug Synthesis Context)

Based on general procedures for benzaldehyde derivatives in immunomodulator synthesis.

Objective: To couple 4-hydroxy-2-methoxy-3-methylbenzaldehyde with a secondary amine core.

Reagents:

  • 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (1.0 equiv)

  • Amine Core (e.g., substituted piperidine) (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Acetic Acid (catalytic, optional)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the Amine Core (1.0 mmol) and 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (1.0 mmol) in anhydrous DCM (10 mL).

  • Activation: (Optional) Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30–60 minutes under nitrogen.

    • Expert Insight: Monitoring this step is crucial. If the aldehyde is sterically hindered (due to the 2-OMe/3-Me), heating to 40°C may be required.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc) or LC-MS.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Preparation of the Aldehyde (Synthesis from Phenol)

If the specific isomer is commercially unavailable, it can be synthesized via Vilsmeier-Haack formylation.

Precursor: 2-Methoxy-3-methylphenol (or 2,3-xylenol derivatives).

Methodology:

  • Reagent Prep: Cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 mins.

  • Addition: Dissolve 2-methoxy-3-methylphenol in DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

  • Cyclization/Hydrolysis: Heat the mixture to 60–80°C for 2–4 hours.

  • Workup: Pour onto crushed ice/sodium acetate mixture to hydrolyze the intermediate and precipitate the aldehyde.

    • Note: The regioselectivity must be confirmed by NOE NMR studies to ensure formylation occurred at the para-position relative to the hydroxyl group (position 4).

Structural Validation & Quality Control

When sourcing or synthesizing this compound, verify the substitution pattern to avoid isomers (e.g., vanillin or isovanillin derivatives).

Key NMR Signals (DMSO-d₆):

  • Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.

  • Aromatic Protons: Two doublets (ortho-coupling) if 5,6-unsubstituted, or singlets if further substituted.

  • Methoxy (-OCH₃): Singlet at ~3.7–3.9 ppm.

  • Methyl (-CH₃): Singlet at ~2.1–2.3 ppm.

Diagram: Pharmacophore Mapping

Pharmacophore Figure 2: Pharmacophore map of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde. Core Benzene Ring OH 4-OH (H-Bond Donor) Core->OH OMe 2-OMe (Acceptor/Shape) Core->OMe Me 3-Me (Lipophilic) Core->Me CHO 1-CHO (Linker) Core->CHO

References

  • Bristol-Myers Squibb Company. (2015). Compounds useful as immunomodulators.[1][2][3][4] WO2015034820A1.[2]

    • Context: Describes the use of 4-hydroxy-2-methoxy-3-methylbenzaldehyde (Example 27) in the synthesis of PD-1/PD-L1 inhibitors.[1][2][3][4][5][6]

  • ChemicalBook. (2023). Product Entry: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS 69471-05-2).[7][8]

    • Context: Provides physical properties and commercial availability data.[9]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Benzaldehyde Derivatives.

    • Context: General structural d

Disclaimer: All protocols should be performed by trained personnel in a fume hood. Verify CAS numbers and structures independently as database nomenclature for substituted benzaldehydes can vary.

Sources

derivatization of 4-hydroxy-2-methoxy-3-methylbenzaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 4-Hydroxy-2-methoxy-3-methylbenzaldehyde in High-Throughput Biological Screening

Introduction & Chemical Rationale

In modern drug discovery, 4-hydroxy-2-methoxy-3-methylbenzaldehyde (CAS 69471-05-2) serves as a highly versatile, multi-functional building block. Its unique structural topology—comprising a reactive C1-aldehyde, a nucleophilic C4-phenolic hydroxyl, and sterically tuning methoxy and methyl groups—makes it an ideal scaffold for generating diverse chemical libraries.

As a Senior Application Scientist, I emphasize that successful biological screening relies on orthogonal derivatization. By selectively modifying either the aldehyde or the phenol, researchers can synthesize distinct compound classes without cross-reactivity. This scaffold has been successfully utilized in the synthesis of novel immunomodulators[1] and serves as a core motif in the development of selective histone deacetylase 6 (HDAC6) inhibitors, such as SP-2-225[2].

Orthogonal Derivatization Workflows

To develop robust structure-activity relationships (SAR), experimental choices must be driven by chemical causality and biological compatibility:

  • Aldehyde Modification (Reductive Amination): The aldehyde group is primed for reductive amination to generate secondary or tertiary amines. We specifically utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). Causality: STAB is a mild reducing agent that selectively reduces the intermediate imine/iminium ion without prematurely reducing the starting aldehyde to an alcohol. Furthermore, it avoids the generation of toxic cyanide byproducts associated with Sodium Cyanoborohydride (NaBH₃CN), which is critical when synthesizing libraries for sensitive cell-based biological assays[3].

  • Phenol Modification (Mitsunobu O-Alkylation): The C4-hydroxyl group allows for the attachment of lipophilic tails, PROTAC linkers, or fluorophores. The Mitsunobu reaction is preferred over standard Williamson ether synthesis. Causality: Strong bases used in Williamson etherification can trigger unwanted aldol condensations or Cannizzaro reactions at the reactive aldehyde. Mitsunobu conditions (DIAD/PPh₃) provide mild, stereospecific etherification while preserving the aldehyde for downstream modifications[2].

Pathway Visualization

G Core 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde RedAm Reductive Amination Core->RedAm STAB, Amine Mitsunobu Mitsunobu Coupling Core->Mitsunobu DIAD, PPh3, R-OH Schiff Schiff Base Formation Core->Schiff Hydrazine Amine Secondary Amines (Immunomodulators) RedAm->Amine Ether Aryl Ethers (HDAC Inhibitors) Mitsunobu->Ether Hydrazone Hydrazones (Fluorescent Probes) Schiff->Hydrazone Assay1 Target Binding Assay (SPR / TR-FRET) Amine->Assay1 Assay2 Cell-Based Efficacy (Flow Cytometry) Amine->Assay2 Ether->Assay2 Hydrazone->Assay2

Orthogonal derivatization pathways of 4-hydroxy-2-methoxy-3-methylbenzaldehyde for biological assays.

Experimental Protocols (Self-Validating Systems)

Every protocol must operate as a self-validating system to ensure that synthetic artifacts do not manifest as false positives in biological readouts.

Protocol A: High-Throughput Reductive Amination

Objective: Generation of amine libraries for target binding assays (e.g., PD-L1 or kinase screening)[1].

  • Imine Formation: Dissolve 4-hydroxy-2-methoxy-3-methylbenzaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq).

    • Causality: DCE provides a higher boiling point than DCM for mild heating if needed, while acetic acid protonates the carbonyl oxygen to accelerate nucleophilic attack.

    • Validation Check: Monitor via LC-MS. Do not proceed until >90% imine conversion is confirmed.

  • Reduction: Cool to 0°C and add STAB (1.5 eq) portion-wise.

    • Causality: Portion-wise addition controls the exothermic hydride transfer, preventing thermal degradation of sensitive amine side-chains.

  • Quenching: After 12 hours, quench with saturated aqueous NaHCO₃.

    • Causality: This neutralizes the acid and safely decomposes unreacted STAB, preventing hydride carryover that interferes with downstream redox-sensitive biological assays (e.g., resazurin viability assays).

  • QC Counterscreen: Post-purification (reverse-phase HPLC), compounds must be tested against an irrelevant protein target (e.g., BSA). Rationale: Unreacted aldehyde acts as a Pan-Assay Interference Compound (PAINS) by covalently cross-linking lysine residues, causing false positives.

Protocol B: Selective Mitsunobu Etherification

Objective: Synthesis of ether-linked derivatives for intracellular targeting (e.g., HDAC6 inhibitor precursors)[2].

  • Pre-complexation: In a flame-dried flask under N₂, dissolve triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF. Cool to 0°C and add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Causality: Pre-forming the PPh₃-DIAD betaine intermediate prevents side reactions and ensures rapid activation of the alcohol.

  • Coupling: Add the target alcohol (1.2 eq) followed by the benzaldehyde scaffold (1.0 eq) dissolved in THF. Stir at room temperature for 16 hours.

  • Workup & Scavenging: Concentrate the solvent.

    • Critical Step: Triphenylphosphine oxide (TPPO) byproduct is notoriously difficult to separate and is highly cytotoxic in cell-based assays.

    • Solution: Resuspend the crude mixture in cold diethyl ether/hexane (1:1) to precipitate TPPO. Filter the precipitate and pass the filtrate through a short silica plug before final purification.

Biological Assay Integration & Quantitative Data Presentation

Derivatization directly impacts the physicochemical properties and biological applicability of the scaffold. The table below summarizes representative quantitative data demonstrating how specific modifications dictate assay performance.

Derivative ClassModification SiteReagent SystemRepresentative LogPTarget Assay IC₅₀ (nM)Cell Viability (10 µM)Primary Biological Application
Secondary Amine C1-AldehydeSTAB + R-NH₂2.5 - 3.815 - 45> 90%Immunomodulators[1]
Aryl Ether C4-PhenolDIAD + R-OH3.2 - 4.55 - 20> 85%HDAC6 Inhibitors[2]
Hydrazone C1-AldehydeHydrazine1.8 - 2.9N/A (Probe)> 95%Subcellular Imaging
Unreacted Core NoneN/A1.6> 10,000< 50% (Toxicity)Negative Control

Note: The unreacted core exhibits high cytotoxicity due to non-specific aldehyde-protein crosslinking, underscoring the necessity of high-purity derivatization prior to biological screening.

References

  • Compounds useful as immunomodulators (WO2015034820A1). World Intellectual Property Organization / Google Patents.
  • Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition: Synthesis of SP-2-225 . Cancer Immunology Research (AACR). Available at:[Link]

  • Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds (EP0816310B1). European Patent Office.

Sources

protocol for the purification of 4-hydroxy-2-methoxy-3-methylbenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the purification of 4-hydroxy-2-methoxy-3-methylbenzaldehyde (HMMB). This intermediate, structurally related to vanillin, presents specific purification challenges due to its mixed functionality: an acidic phenolic hydroxyl group, a reactive aldehyde, and lipophilic ether/alkyl chains.

The following guide synthesizes standard organic synthesis practices with specific chromatographic strategies to ensure high purity (>98%) suitable for pharmaceutical applications.

Introduction & Chemical Context

4-Hydroxy-2-methoxy-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde often utilized as a scaffold in the synthesis of vascular disrupting agents and novel flavorants.

  • Chemical Structure: A benzaldehyde core substituted with a hydroxyl group at C4, a methoxy at C2, and a methyl at C3.

  • Purification Challenge:

    • Tailing: The free phenolic proton (

      
      ) interacts strongly with the silanol groups (
      
      
      
      ) of silica gel, causing peak broadening and co-elution with impurities.
    • Oxidation Risk: Like all benzaldehydes, the aldehyde moiety is susceptible to air oxidation to the corresponding benzoic acid, especially when adsorbed onto active silica surfaces for extended periods.

    • Regioisomers: Synthesis routes (e.g., Vilsmeier-Haack or Reimer-Tiemann) often produce regioisomers (e.g., 2-hydroxy-4-methoxy) that have very similar

      
       values.
      

Pre-Purification Analysis

Before scaling to a column, the crude mixture must be analyzed to define the separation window.

Solubility Profile
  • High Solubility: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Acetone.

  • Low Solubility: Hexanes, Pentane, Water.

  • Implication: Sample introduction via Dry Loading is recommended to prevent band broadening caused by solvent polarity mismatch.

Thin Layer Chromatography (TLC) Optimization

Standard silica plates (TLC Silica gel 60 F₂₅₄) are used. Due to the phenolic tailing issue, the mobile phase must be acidified.

Table 1: Mobile Phase Screening &


 Optimization 
Mobile Phase Composition (v/v)Acid ModifierObserved ResultSuitability
100% DCMNoneProduct stays near baseline (

).
Poor
4:1 Hexane:EtOAcNone

. Significant streaking/tailing.
Poor
3:2 Hexane:EtOAc None

. Moderate tailing.
Acceptable
3:2 Hexane:EtOAc 1% Acetic Acid

. Sharp, compact spot.
Optimal
Visualization Methods

To confirm identity and purity during fractions collection, use a multi-modal detection strategy:

  • UV (254 nm): Primary detection for the aromatic ring.

  • 2,4-Dinitrophenylhydrazine (2,4-DNP): Specific for aldehydes. The product will appear as a distinct orange/red spot .

  • Ferric Chloride (

    
    ):  Specific for phenols.[1][2] The product will stain distinctively (often violet/blue), differentiating it from non-phenolic impurities.
    

Detailed Purification Protocol

Stationary Phase Preparation
  • Adsorbent: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30–50 grams of silica per 1 gram of crude material.[3]

  • Slurry Solvent: 9:1 Hexane:EtOAc (Start with a non-polar equilibration).

Sample Loading (Dry Load Technique)
  • Rationale: Wet loading with DCM or EtOAc can cause the compound to elute too quickly or band poorly. Dry loading ensures a tight starting band.

  • Dissolve the crude HMMB in the minimum amount of Acetone or DCM.

  • Add Celite 545 or Silica Gel (1:1 weight ratio to crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Gently add this powder to the top of the pre-equilibrated column bed.

  • Add a 1 cm layer of sand on top to protect the bed.

Mobile Phase Gradient

Critical Step: Add 0.5% to 1.0% Acetic Acid (AcOH) to all mobile phase reservoirs to suppress phenolic ionization.

Table 2: Step-Gradient Elution Profile

StepSolvent Ratio (Hexane : EtOAc + 1% AcOH)Volume (Column Volumes - CV)Target Elution
1 90 : 102 CVElute non-polar impurities (e.g., unreacted toluene derivatives).
2 80 : 203 CVElute minor regioisomers.
3 70 : 30 5-8 CV Elution of HMMB (Product).
4 50 : 502 CVFlush polar impurities (e.g., benzoic acids, tars).
Fraction Collection & Workup
  • Collect fractions in test tubes (approx. 10–15 mL each for a 50g column).

  • Spot fractions on TLC; visualize with UV and 2,4-DNP.

  • Combine fractions containing the pure spot (

    
     in 3:2 Hex/EtOAc).
    
  • Neutralization (Optional but Recommended): If the mobile phase contained high acetic acid, wash the combined organic layer once with a saturated brine solution to remove excess acid before evaporation. Do not use basic washes (like

    
    ) as this will deprotonate the phenol and wash the product into the aqueous layer.[3]
    
  • Dry over Anhydrous

    
    , filter, and concentrate in vacuo.
    

Post-Column Processing (Polishing)

Chromatography often yields a solid that may still contain trace solvent or minor isomers.

  • Recrystallization: The solid residue should be recrystallized from hot Ethanol/Water or Ethyl Acetate/Hexane .

    • Dissolve in minimum hot EtOAc.

    • Add warm Hexane until slightly turbid.

    • Cool slowly to 4°C.

  • Yield Expectation: 85–90% recovery from the column is typical.

Process Workflow Diagram

PurificationProtocol Start Crude HMMB Mixture Solubility Solubility Check (DCM/Acetone) Start->Solubility TLC TLC Optimization (Hex:EtOAc + 1% AcOH) Solubility->TLC Determine Rf Loading Sample Prep: Dry Loading on Celite TLC->Loading Rf ~0.35-0.40 Column Flash Chromatography Gradient Elution Loading->Column Analysis Fraction Analysis (UV + 2,4-DNP Stain) Column->Analysis Collect Fractions Analysis->Column Mixed Fractions (Re-column if needed) Combine Combine & Concentrate Analysis->Combine Pure Fractions Recryst Recrystallization (EtOAc/Hexane) Combine->Recryst Solid Residue Final Pure HMMB (>98%) Recryst->Final

Figure 1: Step-by-step purification workflow for phenolic benzaldehydes, emphasizing the critical dry-loading and specific staining steps.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Streaking/Tailing on TLC Phenolic proton interacting with silica.Add 1% Acetic Acid to the mobile phase.
Product decomposes on column Acid-catalyzed oxidation or acetal formation.Minimize column residence time (<2 hours). Use fresh solvents.
Low Recovery Product retained on silica or washed out during workup.Flush column with 100% EtOAc to check for retained material. Ensure no basic washes were used.
Co-elution with isomer Gradient too steep.Use a shallower gradient (e.g., hold at 15% EtOAc for longer).

References

  • BenchChem. Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde (Related Protocol). Retrieved from

  • Google Patents. Process for preparing aromatic hydroxyaldehydes (US4163759A). Retrieved from

  • LibreTexts Chemistry. Visualizing TLC Plates (Staining Protocols). Retrieved from [3]

  • National Institutes of Health (NIH). Separation Methods of Phenolic Compounds from Plant Extract. Retrieved from [3]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from

Sources

Application Note: Analytical Characterization of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the structural elucidation and quality control of phenolic aldehyde derivatives. It addresses the specific characterization of 4-hydroxy-2-methoxy-3-methylbenzaldehyde , a structural analog of vanillin and a potential impurity in pharmaceutical synthesis (e.g., Trimetazidine intermediates).[1]

Executive Summary & Chemical Identity[1][2]

4-hydroxy-2-methoxy-3-methylbenzaldehyde is a trisubstituted benzaldehyde derivative.[1][2] Its structural proximity to Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Isovanillin makes analytical resolution critical.[1] This compound is often encountered as a byproduct in the formylation of substituted phenols or as a degradation product in lignin chemistry.[2]

Critical Nomenclature Alert: Databases often conflate this compound with Trimetazidine Impurity N (4-hydroxy-2,3-dimethoxybenzaldehyde, CAS 69471-05-2).[1][2]

  • Target Compound: 4-hydroxy-2-methoxy-3-methylbenzaldehyde (Formula: C9H10O3 | MW: 166.17 g/mol ).[1][2]

  • Common Database Error: CAS 69471-05-2 is frequently listed with the name of the target compound but the molecular weight of the dimethoxy analog (MW 182.17).[1]

  • Action: Always verify the molecular ion (

    
    ) via Mass Spectrometry before proceeding with standard preparation.
    
Physicochemical Profile
PropertyValue (Theoretical/Experimental)
Molecular Formula

Molecular Weight 166.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa (Phenolic) ~7.5 - 8.0 (Est.)[1][3][4][5][6][7]
LogP ~1.6

Analytical Workflow Strategy

The characterization strategy prioritizes the differentiation of positional isomers (methyl vs. methoxy placement).[2]

AnalyticalWorkflow Start Raw Material (Target: C9H10O3) MS_Check Step 1: Mass Spectrometry Check (Confirm MW 166 vs 182) Start->MS_Check NMR Step 2: Structural Elucidation (1H & 13C NMR, NOESY) MS_Check->NMR MW Confirmed (166) Report Final CoA Generation MS_Check->Report MW Mismatch (Reject) HPLC Step 3: Purity & Assay (RP-HPLC-UV) NMR->HPLC Structure Validated GCMS Step 4: Volatile Impurities (GC-MS Silylation) HPLC->GCMS GCMS->Report

Figure 1: Analytical workflow emphasizing the critical molecular weight verification step.

Protocol 1: Structural Elucidation (Spectroscopy)[1][2]

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the 2-methoxy-3-methyl substitution pattern from isomers like Vanillin (3-methoxy).[1][2]

Methodology:

  • Solvent: DMSO-

    
     (preferred for identifying the phenolic -OH) or CDCl
    
    
    
    .[1]
  • Frequency: 400 MHz or higher.

Expected Chemical Shifts (DMSO-


): 
  • Aldehyde (-CHO): Singlet,

    
     10.0 – 10.2 ppm.[1][2]
    
  • Phenolic (-OH): Broad singlet,

    
     9.5 – 10.5 ppm (exchangeable with D
    
    
    
    O).[1][2]
  • Aromatic Protons (H-5, H-6):

    • The substitution is at 1(CHO), 2(OMe), 3(Me), 4(OH).[2]

    • Protons remain at positions 5 and 6.[2]

    • Pattern: Two doublets (ortho-coupling,

      
       Hz).
      
    • 
       6.8 – 7.6 ppm region.[2]
      
  • Methoxy (-OCH

    
    ):  Singlet, 
    
    
    
    3.7 – 3.9 ppm (Integration: 3H).[1][2]
  • Methyl (-CH

    
    ):  Singlet, 
    
    
    
    2.1 – 2.3 ppm (Integration: 3H).[1][2] Note: An aromatic methyl is significantly upfield from a methoxy group.[1][2]

Interpretation Logic:

  • If you see two methoxy signals (~3.8 ppm) and no methyl signal (~2.2 ppm), the compound is the impurity 4-hydroxy-2,3-dimethoxybenzaldehyde (MW 182).[1]

  • NOESY Experiment: Critical for confirming regiochemistry.[2] Irradiation of the Methoxy group should show NOE enhancement of the Aldehyde proton (indicating 2-position) but not the aromatic protons (blocked by 3-methyl).[1]

B. Mass Spectrometry (MS)[2]
  • Ionization: ESI (Negative mode preferred for phenolics) or EI (GC-MS).[1][2]

  • Target Ion:

    • ESI(-):

      
      
      
      
      
      .[1][2]
    • EI (70eV):

      
      
      
      
      
      .[2]
  • Fragmentation (EI):

    • 
       166 (Molecular Ion)[1]
      
    • 
       165 (
      
      
      
      , stable quinoid structure)[1][2]
    • 
       137 (Loss of CHO, 
      
      
      
      )[1]
    • 
       122 (Loss of CHO + Me)
      

Protocol 2: Chromatographic Purity (HPLC-UV)[1][2]

Separation of this compound from Vanillin and Isovanillin requires pH control to suppress ionization of the phenolic hydroxyl group.

Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 280 nm (aromatic ring) and 310 nm (conjugated aldehyde)
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.060Linear Gradient
18.090Wash
20.090Hold
20.110Re-equilibration
25.010End

Scientific Rationale:

  • Acidic Mobile Phase: The pKa of the phenol is ~8.[2] At neutral pH, partial ionization causes peak tailing.[2] 0.1% Formic acid ensures the analyte remains protonated (neutral), sharpening the peak shape and increasing retention on the C18 phase.

  • Wavelength Selection: 280 nm is universal for phenols. 310 nm is more specific for the conjugated benzaldehyde system, reducing interference from non-carbonyl impurities.[2]

Protocol 3: GC-MS for Volatile Impurities[1][2]

Due to the aldehyde functionality, this molecule can be analyzed by GC, though derivatization improves peak shape.[2]

Silylation Protocol (BSTFA):

  • Weigh ~5 mg of sample into a GC vial.[2]

  • Add 500 µL anhydrous Pyridine.

  • Add 200 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL into GC-MS (Split 10:1).

  • Result: The Phenolic -OH will be silylated (TMS ether).[1] The Aldehyde -CHO remains underivatized or forms a TMS-enol ether depending on conditions (usually remains -CHO under mild conditions).[1]

  • Shift: MW increases by 72 Da (replacement of H with SiMe

    
    ). Target 
    
    
    
    .[2]

References

  • ChemicalBook. (2023).[2] Product Entry: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS 69471-05-2).[1][2][8]Link (Note: Use for CAS verification, but cross-reference MW).[2]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for Vanillin (Isomer Comparison).Link[1]

  • Sinha, A. K., et al. (2007).[2][9] "Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds." Journal of Separation Science. Link

  • Guan, J., et al. (2011).[2][9] "Simultaneous Separation and Determination of Vanillin and O-Vanillin by CE Compared with HPLC." Advanced Materials Research. Link

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Reference for solvatochromic shifts in phenolic aldehydes).

Sources

use of 4-hydroxy-2-methoxy-3-methylbenzaldehyde in the synthesis of immunomodulators

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel PD-1/PD-L1 Small Molecule Immunomodulators using 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Executive Summary

This application note details the strategic utility of 4-hydroxy-2-methoxy-3-methylbenzaldehyde as a high-value pharmacophore scaffold in the synthesis of next-generation small molecule immunomodulators. Unlike monoclonal antibodies (mAbs) such as Nivolumab or Pembrolizumab, small molecule inhibitors offer the potential for oral bioavailability and improved tissue penetration.

This specific benzaldehyde derivative is identified in key patent literature (e.g., US Patent 9,872,852 ) as a critical intermediate for synthesizing inhibitors of the PD-1/PD-L1 checkpoint pathway . Its unique substitution pattern—combining a phenolic hydroxyl, a methoxy group, and a methyl group—provides essential hydrogen-bonding capabilities while optimizing lipophilic interactions within the PD-L1 hydrophobic cleft.

Chemical Profile & Pharmacophore Logic

Compound Identity:

  • IUPAC Name: 4-hydroxy-2-methoxy-3-methylbenzaldehyde[1]

  • CAS Number: 69471-05-2

  • Synonyms: Trimetazidine Impurity N (historical), Vanillin Isomer derivative.

  • Molecular Formula: C9H10O3

  • Molecular Weight: 166.17 g/mol

Structural Activity Relationship (SAR) Rationale: In the context of PD-1/PD-L1 inhibitors (specifically biphenyl and terphenyl derivatives), this aldehyde serves as the "left-wing" anchor of the molecule.

  • 4-OH (Phenolic Hydroxyl): Acts as a critical Hydrogen Bond Donor (HBD), mimicking the tyrosine residues found in the native PD-1/PD-L1 interface.

  • 2-OMe (Methoxy): Provides steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation that fits the shallow PD-L1 pocket.

  • 3-Me (Methyl): A strategic lipophilic fill. By replacing a hydrogen or a second methoxy group with a methyl group, researchers can tune the LogP (lipophilicity) and block metabolic oxidation at the C3 position, enhancing the drug's half-life (

    
    ).
    

Mechanism of Action: Small Molecule Checkpoint Inhibition[2]

The target immunomodulators function by binding to the PD-L1 ligand on tumor cells.[2] This binding sterically occludes the interaction surface, preventing PD-L1 from engaging with the PD-1 receptor on T-cells. Consequently, the "brakes" on the immune system are released, restoring T-cell cytotoxicity against the tumor.

Diagram 1: PD-1/PD-L1 Blockade Mechanism

PD1_Blockade TumorCell Tumor Cell (Expresses PD-L1) TCell T-Cell (Expresses PD-1) TumorCell->TCell PD-L1 binds PD-1 (Immune Suppression) Blockade Blockade: T-Cell Reactivation TumorCell->Blockade Inhibitor Small Molecule Inhibitor (Derived from Target Aldehyde) Inhibitor->TumorCell Binds PD-L1 Surface (Hydrophobic Cleft) Inhibitor->Blockade

Caption: Schematic of small molecule immunomodulators competitively inhibiting the PD-L1 surface, preventing T-cell suppression.

Detailed Synthesis Protocol

This protocol is adapted from US Patent 9,872,852 (Example 27) . It utilizes a Reductive Amination strategy to couple the target aldehyde with a biphenyl amine core.

Objective: Synthesize a secondary amine immunomodulator precursor.

Materials & Reagents
  • Starting Material A: 4-hydroxy-2-methoxy-3-methylbenzaldehyde (1.0 eq).

  • Starting Material B: Amine partner (e.g., (2-methyl-[1,1'-biphenyl]-3-yl)methanamine or similar pharmacophore core) (1.0 - 1.2 eq).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional).

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO3).

Step-by-Step Methodology

1. Imine Formation:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2-methoxy-3-methylbenzaldehyde (1.0 mmol, 166 mg) in anhydrous DCM (5 mL).

  • Add the Amine Partner (1.0 mmol) to the solution.

  • Critical Step: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA, 1.0 eq) to liberate the free base.

  • Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation.

  • Stir at Room Temperature (20-25°C) for 1–2 hours under an inert atmosphere (Nitrogen or Argon). Monitor by TLC (disappearance of aldehyde).

2. Reduction:

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Note: NaBH(OAc)3 is preferred over NaBH4 for its selectivity towards imines in the presence of other functional groups.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir overnight (12–16 hours).

3. Workup:

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers and wash with Brine (10 mL).

  • Dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure (Rotavap).

4. Purification:

  • Purify the crude residue via Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Methanol in Dichloromethane (0% to 10% MeOH).

  • Yield Expectation: 65% - 85%.

Diagram 2: Synthesis Workflow

Synthesis_Flow Start Start: 4-hydroxy-2-methoxy-3-methylbenzaldehyde + Amine Partner Imine Intermediate: Imine Formation (DCM, AcOH, RT, 2h) Start->Imine - H2O Reduction Reduction: Add NaBH(OAc)3 (0°C to RT, 16h) Imine->Reduction + Hydride Quench Workup: Sat. NaHCO3 Quench DCM Extraction Reduction->Quench Purify Purification: Flash Chromatography (DCM:MeOH) Quench->Purify Final Final Product: Immunomodulator Candidate Purify->Final

Caption: Step-by-step reductive amination workflow for coupling the aldehyde to the amine core.

Comparative Data: Substituent Effects

The following table summarizes why the 3-methyl variant (the subject of this guide) is often preferred over the standard Vanillin or Dimethoxy analogs in specific patent examples.

Feature4-hydroxy-3-methoxy (Vanillin)4-hydroxy-2,6-dimethoxy4-hydroxy-2-methoxy-3-methyl
Electronic Character Electron RichVery Electron RichBalanced
Steric Bulk (Ortho) LowHigh (Dual OMe)Moderate (OMe + Me)
Metabolic Stability Low (O-demethylation)ModerateHigh (C-Methyl blocks oxidation)
Binding Affinity (Est.) Baseline+++++ (Optimized Hydrophobic Fit)

References

  • US Patent 9,872,852 . Compounds useful as immunomodulators.[1][3] Sasikumar, P. G., et al. (2018).

  • World Intellectual Property Organization (WO) 2015/034820 . Compounds useful as immunomodulators. (2015).[1]

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.

  • ChemicalBook . 4-Hydroxy-2-methoxy-3-methylbenzaldehyde Product Page. (Accessed 2023).[][5][6]

Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting & Optimization

troubleshooting guide for reactions with substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Current Operator: Senior Application Scientist Ticket Queue: High Priority

Welcome to the technical support center for substituted benzaldehydes. This guide addresses the unique reactivity profiles driven by electronic effects (Hammett correlations) and steric constraints typical of this class.

📂 Module 1: Stability & Purity Integrity

Common Ticket: "My aldehyde turned into a white solid/sludge before I could use it."

Diagnosis: Autoxidation

Substituted benzaldehydes are notorious for autoxidation , a radical chain reaction that converts the aldehyde to the corresponding benzoic acid upon exposure to air.[1] This is accelerated by electron-withdrawing groups (EWGs) which make the carbonyl carbon more electrophilic, and by light.

The Mechanism:

  • Initiation: A hydrogen atom is abstracted from the aldehyde formyl group (-CHO), creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, creating a peracid (perbenzoic acid).
    
  • Termination: The peracid reacts with another aldehyde molecule to form two equivalents of benzoic acid.

Protocol: Purification via Bisulfite Adduct

If your aldehyde is contaminated with acid or other non-carbonyl impurities, distillation often fails due to high boiling points or thermal instability. The Bisulfite Method is the gold standard for chemical purification.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2]
    
  • Organic solvent (EtOAc or Ether).

  • Base (10%

    
     or NaOH) or Chlorotrimethylsilane (TMSCl).
    

Workflow:

BisulfitePurification Start Impure Benzaldehyde Mixture Step1 Add Sat. NaHSO3 (aq) Stir vigorously 30 min Start->Step1 Decision Precipitate Formed? Step1->Decision Solid Filter Solid Adduct (Wash with Et2O) Decision->Solid Yes (Lipophilic Aldehydes) Liquid Separate Aqueous Phase (Adduct is dissolved) Decision->Liquid No (Low MW Aldehydes) Regen Regeneration Step Solid->Regen Liquid->Regen Product Pure Aldehyde Regen->Product Hydrolysis

Figure 1: Decision logic for bisulfite purification. Note that electron-poor aldehydes form adducts faster.

Step-by-Step Regeneration:

  • Formation: Shake impure aldehyde with excess sat.

    
    . If a solid forms, filter it. If no solid, keep the aqueous layer (the adduct is water-soluble).
    
  • Wash: Wash the solid/aqueous layer with ether to remove non-aldehyde impurities.

  • Regeneration (Standard): Treat the adduct with 10%

    
     or 1M NaOH until pH > 10. Extract the liberated aldehyde into ether.
    
  • Regeneration (Water-Sensitive): For sensitive substrates, reflux the dry adduct with TMSCl in acetonitrile. This regenerates the aldehyde under non-aqueous conditions [1].[3]

📂 Module 2: C-C Bond Formation (Condensations)

Common Ticket: "Knoevenagel or Aldol condensation yields are <20%. Starting material remains."

Troubleshooting Electronic Effects (The Hammett Factor)

Reactivity is governed by the substituent's position and electronic nature.

  • Electron Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    in para/ortho).
    • Effect: Increases electrophilicity of the carbonyl.

    • Issue: prone to Cannizzaro reaction (self-oxidation/reduction) if the base is too strong (e.g., NaOH).

    • Fix: Use weaker bases (Piperidine/Acetic Acid, Ammonium Acetate) or Knoevenagel conditions.

  • Electron Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
    • Effect: Deactivates the carbonyl. The resonance donation stabilizes the carbonyl, making it less susceptible to nucleophilic attack.

    • Issue: Reaction stalls.

    • Fix: Requires Lewis Acid activation (

      
      , 
      
      
      
      ) or microwave irradiation to force the reaction.
Troubleshooting Steric Hindrance

Ortho-substitution (2,6-disubstitution) creates a "steric wall."

  • Symptom: No reaction even with strong EWGs.

  • Solution: Switch to solvent-free conditions. High concentration overcomes entropic barriers. Grind the aldehyde and nucleophile with the catalyst (e.g., ammonium bicarbonate) in a mortar and pestle or ball mill [2].

Data Summary: Substituent Effects on Reactivity

SubstituentElectronic Effect (

)
Reactivity (Nucleophilic Attack)Recommended Catalyst
p-NO2 Strong EWG (+0.78)Very HighWeak Base (Piperidine)
p-Cl Weak EWG (+0.23)HighPiperidine / KOH
H Neutral (0.00)BaselineStandard Base
p-OMe Strong EDG (-0.27)LowLewis Acid / Reflux
p-NMe2 Very Strong EDG (-0.83)Very Low

/ High Heat

📂 Module 3: Reductive Amination

Common Ticket: "I'm getting dialkylation (tertiary amine) or just reducing the aldehyde to alcohol."

The pH Criticality

Reductive amination is a tug-of-war between Imine Formation and Reduction .

  • pH < 4: The amine is protonated (

    
    ) and cannot attack the aldehyde. Reaction stops.
    
  • pH > 6: The protonation of the carbinolamine intermediate is slow, preventing dehydration to the imine.

  • Target pH: 4.0 - 5.0 . This is the "Goldilocks zone" where the imine forms and is protonated to the iminium ion, which is reduced much faster than the neutral aldehyde [3].

Reducing Agent Selection

Never use Sodium Borohydride (


) for direct reductive amination; it is too strong and will reduce the aldehyde to benzyl alcohol before the imine forms.

Protocol: Stepwise vs. Direct

ReductiveAmination Start Benzaldehyde + Amine Direct Direct Method (NaBH3CN or STAB) Start->Direct Standard Stepwise Stepwise Method (Isolate Imine) Start->Stepwise If Dialkylation occurs Product Secondary Amine Direct->Product SideProduct Dialkylated Impurity Direct->SideProduct Excess Aldehyde Imine Imine Intermediate Stepwise->Imine Dehydrating Agent (Ti(OiPr)4) Reduce Add NaBH4 Imine->Reduce Reduce->Product

Figure 2: Selection strategy for reductive amination. STAB = Sodium Triacetoxyborohydride.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB)

  • Why: It is less toxic than cyanoborohydride and sterically bulky, which improves selectivity for the imine over the aldehyde.

  • Usage: 1.5 equivalents in DCE (Dichloroethane) or THF. Acetic acid (1 eq) is often added to catalyze imine formation.

📂 FAQ: Rapid Fire Troubleshooting

Q: My aldehyde is a liquid but has crystals in it. Is it safe to use? A: Those crystals are likely benzoic acid (autoxidation). If the reaction is sensitive to acid (e.g., acetal formation), you must purify it. Use the bisulfite wash (Module 1.2) or a basic alumina plug.

Q: I'm using p-hydroxybenzaldehyde and it won't react with my nucleophile. A: The phenolic proton is acidic (


). If you use a base catalyst, you are deprotonating the phenol to form a phenoxide anion. This pushes electron density into the ring (resonance), drastically deactivating the aldehyde.
  • Fix: Protect the phenol (e.g., as a silyl ether or benzyl ether) before the reaction.

Q: Can I use water as a solvent? A: Surprisingly, yes. "On-water" reactions often accelerate benzaldehyde condensations due to hydrophobic effects, even if the aldehyde isn't fully soluble. However, ensure efficient stirring (high shear) to maximize surface area.

References

  • Organic Syntheses , Coll. Vol. 4, p. 903 (1963); Vol. 30, p. 15 (1950). Purification of aldehydes via bisulfite adducts.[2][3]

  • Cave, G. W., Raston, C. L., & Scott, J. L. (2001). Solvent-free Knoevenagel condensations.[4] Chemical Communications, (21), 2159-2160.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

Sources

Technical Support Center: Formylation of 2-Methoxy-3-Methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting Regioselectivity & By-products in the Formylation of 2-Methoxy-3-Methylphenol. Audience: Medicinal Chemists, Process Development Scientists.[1]

Executive Summary: The Substrate Challenge

Formylating 2-methoxy-3-methylphenol (also known as 3-methylguaiacol) presents a classic electrophilic aromatic substitution (EAS) conflict. You are navigating a crowded aromatic ring where three positions are theoretically available (C4, C5, C6), but only two are electronically favorable, and both have distinct steric or chemical liabilities.[1]

  • The Substrate: 2-methoxy-3-methylphenol.[2][3]

  • Directing Groups:

    • -OH (C1): Strong activator, directs ortho (C6) and para (C4).[1]

    • -OMe (C2): Moderate activator, directs para (C5) and ortho (C3-blocked).[1]

    • -Me (C3): Weak activator, directs ortho (C2-blocked, C4) and para (C6).[1]

  • The Conflict: The primary competition is between C4 (para to OH, ortho to Me) and C6 (ortho to OH, para to Me).[1]

Module 1: Regioselectivity & Isomer Management
Q1: Why am I getting a mixture of aldehydes?

A: You are likely using a non-specific electrophilic method like Reimer-Tiemann or unoptimized Vilsmeier-Haack. The -OH and -OMe groups fight for control.

  • C4-Attack (Para-Formylation): Produces 4-hydroxy-3-methoxy-2-methylbenzaldehyde . This position is electronically activated by both the -OH (para) and -Me (ortho) groups.[1] However, it is sterically hindered by the adjacent C3-methyl group.[1]

  • C6-Attack (Ortho-Formylation): Produces 2-hydroxy-3-methoxy-4-methylbenzaldehyde . This position is activated by the -OH (ortho) and -Me (para) groups.[1] It is less sterically hindered than C4 and is the exclusive site for coordinate-directed formylation (e.g., Mg-mediated).[1]

Visualizing the Pathway:

G Substrate 2-Methoxy-3-methylphenol (Substrate) Method_Ortho Method A: Coordinate-Directed (MgCl2 / Paraformaldehyde) Substrate->Method_Ortho Chelation Control Method_Para Method B: Steric/Electronic Control (Vilsmeier / Reimer-Tiemann) Substrate->Method_Para Electronic Control Prod_Ortho MAJOR PRODUCT (C6) 2-Hydroxy-3-methoxy- 4-methylbenzaldehyde Method_Ortho->Prod_Ortho High Selectivity (>95%) Prod_Para MAJOR/MINOR PRODUCT (C4) 4-Hydroxy-3-methoxy- 2-methylbenzaldehyde Method_Ortho->Prod_Para Trace (<5%) Method_Para->Prod_Ortho Significant Impurity Method_Para->Prod_Para Favored (if protected)

Caption: Regiodivergent pathways driven by method selection. Mg-mediated conditions lock the electrophile ortho to the phenol.

Module 2: Troubleshooting By-products
Q2: I see a "M+34" or "M+36" peak in my LC-MS. What is this?

Diagnosis: Chlorinated Impurity. Context: Common in Vilsmeier-Haack reactions.[1][4][5] Cause: The phenolic -OH is nucleophilic.[1][5] In the presence of POCl₃, it can be converted to a chloride (Ar-Cl) or form a phosphorochloridate intermediate that rearranges.[1] Alternatively, the formyl group itself can be converted to a gem-dichloro species (-CHCl₂) which hydrolyzes slowly.[1] Fix:

  • Protect the Phenol: Do not run standard Vilsmeier on free 2-methoxy-3-methylphenol. Methylate it first to 1,2-dimethoxy-3-methylbenzene.[1]

  • Scavenge Acid: Ensure excess base is used during workup to fully hydrolyze any iminium/chloride intermediates.[1]

Q3: My reaction turned into a black, sticky tar. (Reimer-Tiemann)

Diagnosis: Phenolic Resin / Polymerization. Context: Reimer-Tiemann (CHCl₃/NaOH).[1] Cause: The radical-mediated nature of carbene chemistry and the high pH/temperature cause oxidative coupling of the electron-rich phenol (creating biphenyls) or polymerization of the reactive quinone methide intermediates.[1] Fix: Abandon Reimer-Tiemann. Switch to the MgCl₂/Paraformaldehyde (Skattebøl) method. It is milder, non-radical, and avoids resinification.[1]

Q4: I have a by-product with M+12 mass shift (Methylation?).

Diagnosis: Methoxymethyl (MOM) Ether Formation. Context: MgCl₂/Paraformaldehyde reactions in unoptimized solvents. Cause: If methanol is present (or generated from paraformaldehyde depolymerization) under Lewis acidic conditions (MgCl₂), it can react with the formaldehyde and the phenol to form a hemiacetal ether: Ar-O-CH₂-OMe.[1] Fix: Use high-purity Acetonitrile (ACN) or THF as solvent.[1] Avoid methanol.[1] Ensure paraformaldehyde is dry.[1]

Module 3: Recommended Protocols
Protocol A: High-Selectivity Ortho-Formylation (Targeting C6)

Use this to make: 2-hydroxy-3-methoxy-4-methylbenzaldehyde. Based on the Skattebøl modification (Casiraghi method).

Materials:

  • Substrate: 2-methoxy-3-methylphenol (1.0 eq)

  • Reagent: Paraformaldehyde (6.0 eq), MgCl₂ (anhydrous, 1.5 eq), Triethylamine (Et₃N, 3.75 eq).[1]

  • Solvent: Acetonitrile (Dry).[1]

Step-by-Step:

  • Magnesium Phenoxide Formation: In a flame-dried flask under N₂, dissolve 2-methoxy-3-methylphenol in dry Acetonitrile. Add MgCl₂ and Et₃N.[1] Stir at RT for 15 min.[1] The mixture will become turbid/yellow as the Mg-phenoxide complex forms.[1]

  • Addition: Add paraformaldehyde in one portion.

  • Reaction: Heat to reflux (80°C) for 3–5 hours. Monitor by TLC (The aldehyde is usually less polar than the phenol due to intramolecular H-bonding).[1]

  • Quench: Cool to RT. Pour into cold 5% HCl solution (pH ~1) to break the Mg-complex.[1] Stir for 30 min.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1][6]

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The Mg²⁺ ion coordinates between the phenolic oxygen and the formaldehyde oxygen, acting as a template that delivers the formyl group exclusively to the ortho position (C6).[1]

Protocol B: Para-Formylation (Targeting C4)

Use this to make: 4-hydroxy-3-methoxy-2-methylbenzaldehyde. Note: Direct formylation at C4 is difficult due to the C3-methyl steric block. The best route is Vilsmeier on the protected ether.[1]

Step-by-Step:

  • Protection: React 2-methoxy-3-methylphenol with MeI/K₂CO₃ in Acetone to get 1,2-dimethoxy-3-methylbenzene .[1]

  • Vilsmeier-Haack:

    • Cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 min to form the Vilsmeier salt (white solid/slurry).[1]

    • Dissolve protected substrate in minimal DMF and add dropwise to the salt.[1]

    • Heat to 60–80°C for 4 hours.

  • Hydrolysis: Pour onto ice/NaOAc. Stir vigorously to hydrolyze the iminium salt to the aldehyde.

  • Deprotection (Optional): If the free phenol is required, use BBr₃ (careful titration) to selectively cleave the less hindered ether, or AlCl₃/Pyridine.[1] Note: Regioselective demethylation is challenging; you may get the wrong isomer.[1]

Summary of Impurity Profile
Impurity TypeLikely Structure / IDOrigin MethodPrevention Strategy
Regioisomer 4-formyl vs 6-formylReimer-Tiemann, VilsmeierUse Mg-mediated method for exclusive ortho-selectivity.
Chlorinated Ar-Cl or Ar-CHCl₂Vilsmeier-HaackAvoid Vilsmeier on free phenols; Ensure complete hydrolysis.[1]
Dimer/Tar Diphenylmethanes / ResinsReimer-TiemannControl temp <65°C; Switch to Skattebøl method.[1]
MOM-Ether Ar-O-CH₂-OMeMgCl₂/PFARemove methanol sources; Use dry ACN.
Formate Ester Ar-O-CHOVilsmeier (on free phenol)Protect phenol before reaction.[1]
References
  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link[1]

  • Casiraghi, G., et al. (1980).[1] Selective reactions between phenols and formaldehyde.[1] A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.[1] Link

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.[1] Link

  • BenchChem Technical Support. (2025). Regioselectivity in the Formylation of Substituted Phenols. Link

  • GuideChem. (2023).[1] 4-Hydroxy-3-Methoxy-2-Methylbenzaldehyde Properties and Synthesis. Link

Sources

challenges in the purification of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aldehyde Architect Support Center .

This guide is designed for researchers facing the unique instability and purification challenges of substituted benzaldehydes. Unlike standard reagents, these compounds possess a "dual personality"—reactive enough to be useful, but unstable enough to degrade into benzoic acids or polymerize under standard storage conditions.

Module 1: The "White Crust" Phenomenon (Auto-Oxidation)

Issue: Your clear liquid benzaldehyde has developed a white solid precipitate or crust around the cap. Diagnosis: Spontaneous Auto-Oxidation.[1] Mechanism: Benzaldehydes undergo a radical chain reaction with atmospheric oxygen, converting the formyl group (–CHO) into a carboxylic acid (–COOH). This is accelerated by light and trace metals.

Troubleshooting Protocol: The Bicarbonate Rescue

Do not distill a benzaldehyde heavily contaminated with benzoic acid without this pre-treatment; the acid can sublime and clog your condenser, creating a pressure hazard.

  • Dissolution: Dissolve the impure aldehyde in a water-immiscible solvent (e.g., Diethyl Ether or Ethyl Acetate).[2]

    • Volume Rule: Use 3-4 mL solvent per gram of aldehyde.

  • Neutralization: Wash the organic layer with 10% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).

    • Observation: Vigorous bubbling (

      
      ) indicates acid neutralization.
      
    • Endpoint: Continue washing until no further gas evolves.[2]

  • Separation: The benzoic acid is now sodium benzoate (water-soluble) and resides in the aqueous layer.[2][3] Discard the aqueous layer.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Polish: If the aldehyde is a liquid, proceed to vacuum distillation. If a solid, recrystallize.

Technical Insight: Electron-donating groups (e.g., p-Methoxy) can stabilize the intermediate radical species, often making these derivatives more susceptible to long-term storage oxidation than their electron-poor counterparts [1].

Module 2: The Bisulfite "Silver Bullet" Protocol

Issue: You need to separate a substituted benzaldehyde from non-carbonyl impurities (isomers, starting alcohols, or over-oxidized byproducts) where distillation is impossible due to close boiling points. Solution: The Sodium Bisulfite Adduct Method.[4] Principle: Aldehydes form a reversible, water-soluble sulfonate adduct with saturated sodium bisulfite, while impurities remain in the organic phase.

Step-by-Step Workflow

Phase A: Adduct Formation

  • Prepare Reagent: Create a saturated solution of Sodium Bisulfite (

    
    ) in water (approx. 40% w/w). Fresh preparation is critical.
    
  • Mixing: Add the aldehyde (neat or in minimal ether) to the bisulfite solution (1.5 equivalents).

  • Agitation: Shake vigorously for 15–30 minutes.

    • Visual Cue: A white precipitate often forms (the bisulfite adduct). If it doesn't precipitate, it is likely dissolved in the aqueous phase.

  • Wash: Wash the mixture with ether.

    • Separation: The Impurities are in the ether layer (Discard). The Aldehyde is trapped in the aqueous layer (or the solid precipitate).

Phase B: Regeneration

  • Acid/Base Hydrolysis: Treat the aqueous adduct (or isolated solid) with either:

    • Option 1 (Base): 10% Sodium Carbonate or Hydroxide (pH > 10).

    • Option 2 (Acid): Dilute HCl (pH < 2).

    • Note: Base is generally preferred for acid-sensitive substrates.

  • Extraction: The adduct breaks, regenerating the free aldehyde. Extract immediately into fresh organic solvent (DCM or Ether).

  • Isolation: Dry and concentrate.

Visualization: The Bisulfite Cycle

BisulfiteCycle Impure Impure Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (1.5 eq) Impure->Bisulfite Separation Phase Separation Bisulfite->Separation OrganicLayer Organic Layer (Contains Impurities) Separation->OrganicLayer Wash with Ether AqueousLayer Aqueous/Solid Phase (Bisulfite Adduct) Separation->AqueousLayer Precipitate or Dissolved Discard Waste OrganicLayer->Discard Discard Regen Regeneration (Add 10% Na2CO3 or HCl) AqueousLayer->Regen Pure Pure Aldehyde Regen->Pure Extract & Dry

Caption: The reversible purification cycle separating aldehydes from non-carbonyl contaminants via bisulfite adducts.[2]

Module 3: Distillation & Physical State Management

Issue: Thermal decomposition during purification. Context: Many substituted benzaldehydes have high boiling points (>200°C at atm) and will decompose/polymerize before distilling.

Data Table: Common Substituted Benzaldehydes Properties
SubstituentBP (Atm)BP (10 mmHg)MP (Solid)Purification Method
None (Parent) 178°C62°C-26°CVac Distillation
4-Methoxy (Anisaldehyde) 248°C134°C0°CVac Distillation
4-Nitro ~295°C (dec)Sublimes106°CRecrystallization (EtOH/Water)
2-Chloro 212°C84°C11°CVac Distillation
4-Hydroxy Sublimes--116°CRecrystallization (Water)
Decision Logic for Method Selection

DecisionTree Start Substituted Benzaldehyde Purification State Physical State (at Room Temp) Start->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Recryst Recrystallization (EtOH, Hexane/EtOAc) Solid->Recryst Boiling Boiling Point Check Liquid->Boiling HighBP BP > 100°C (vac) Boiling->HighBP LowBP BP < 100°C (vac) Boiling->LowBP Kugel Kugelrohr / Short Path (High Vac < 1 mmHg) HighBP->Kugel Standard Standard Vacuum Distillation LowBP->Standard

Caption: Workflow for selecting the optimal purification technique based on physical state and thermal properties.

Frequently Asked Questions (FAQs)

Q1: My aldehyde streaks on TLC plates. Is it impure?

  • A: Not necessarily. Benzaldehydes can oxidize on the silica plate or interact with acidic silanols.

  • Fix: Run your TLC with 1% Triethylamine in the eluent to neutralize the silica, or wash your product with bicarbonate before spotting. If the "streak" moves to the solvent front, it's likely benzoic acid.

Q2: Can I use the Bisulfite method for all substituted benzaldehydes?

  • A: Most, but not all.

    • Steric Hindrance:Ortho-disubstituted benzaldehydes (e.g., 2,6-dichlorobenzaldehyde) form adducts very slowly due to steric blocking of the carbonyl carbon [2].

    • Electron Deactivation: Highly electron-rich aldehydes react slower than electron-poor ones.

Q3: How do I store my purified aldehyde to prevent re-oxidation?

  • A: Store under an inert atmosphere (Argon/Nitrogen) in the dark. For long-term storage of liquids, adding a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% w/w is standard industry practice, provided it doesn't interfere with your next step.

References

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563-589. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.14 for Bisulfite Adducts). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722-5724. Link

Sources

common impurities in 4-hydroxy-2-methoxy-3-methylbenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the impurity profile and purification strategies for 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS: 69471-05-2), a critical intermediate often encountered in the synthesis of complex pharmaceutical agents (e.g., immunomodulators) and as a structural analog in vanillin derivative research.

Topic: Impurity Profiling, Troubleshooting, and Purification Protocols Audience: Senior Researchers & Process Chemists

Introduction: The Compound & Its Criticality

4-Hydroxy-2-methoxy-3-methylbenzaldehyde is a tri-substituted benzaldehyde derivative.[1][2][3][4][5][6] Its specific substitution pattern—combining a phenolic hydroxyl, a methoxy group, and a methyl group—creates unique electronic and steric properties that differentiate it from common isomers like Vanillin (4-hydroxy-3-methoxybenzaldehyde).

High purity is essential because the position of the methyl group (C3) and methoxy group (C2) significantly influences downstream reactivity, particularly in reductive aminations or condensation reactions where steric hindrance plays a role.

Quick Reference Data
PropertySpecification
Chemical Name 4-Hydroxy-2-methoxy-3-methylbenzaldehyde
CAS Number 69471-05-2
Molecular Formula C₉H₁₀O₃
Precursor 3-Methoxy-2-methylphenol (via Vilsmeier-Haack or Reimer-Tiemann)
Key Impurities Regioisomers (Ortho-formylated), Starting Material, Over-oxidation products

Module 1: Identification of Common Impurities

User Question: "I see a secondary peak at 0.85 RRT in my HPLC trace. What is it, and where does it come from?"

Impurity Origin Analysis

The synthesis of this compound typically involves the formylation of 3-methoxy-2-methylphenol . The directing effects of the hydroxyl (OH) and methoxy (OMe) groups compete, leading to specific impurity profiles.

Figure 1: Synthesis & Impurity Pathway The following diagram illustrates the origin of the target compound and its primary regioisomer.

SynthesisPathway SM Starting Material 3-Methoxy-2-methylphenol Reagent Formylation (Vilsmeier-Haack / POCl3, DMF) SM->Reagent Target TARGET PRODUCT 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde (Para to OH) Reagent->Target Major Pathway (Sterically favored) ImpurityA IMPURITY A (Major) 2-Hydroxy-4-methoxy- 3-methylbenzaldehyde (Ortho to OH) Reagent->ImpurityA Minor Pathway (Competes w/ C4) ImpurityB IMPURITY B Unreacted Phenol Reagent->ImpurityB Incomplete Rxn

Caption: Reaction pathway showing the competition between C4 (Target) and C6 (Impurity A) formylation on the 3-methoxy-2-methylphenol ring.

Impurity Profile Table
Impurity IDChemical NameOriginDetection (Relative Retention/Shift)
Impurity A 2-Hydroxy-4-methoxy-3-methylbenzaldehydeRegioisomer: Formylation occurs at C6 (ortho to OH) instead of C4.HPLC: ~0.85 - 0.90 RRT (More polar due to H-bonding).NMR: Aldehyde proton shift distinct from target.
Impurity B 3-Methoxy-2-methylphenolStarting Material: Incomplete conversion.[7]HPLC: ~1.2 RRT (Less polar, lacks CHO).TLC: Higher R_f in Hex/EtOAc.
Impurity C 4-Hydroxy-2-methoxy-3-methylbenzoic acidOxidation: Air oxidation of aldehyde during storage.HPLC: Early eluting (Acidic).Visual: White solid turns yellow/brown.
Impurity D Bis(3-methoxy-2-methyl-4-hydroxyphenyl)methaneDimerization: Condensation if formaldehyde is present or harsh conditions.HPLC: High RRT (Late eluting, bulky).

Module 2: Purification Protocols

User Question: "Recrystallization isn't removing the starting phenol efficiently. Is there a better method?"

Protocol A: pH-Dependent Differential Extraction (Recommended)

This method exploits the acidity difference between the target aldehyde (pKa ~7.4) and the starting phenol (pKa ~10). The electron-withdrawing aldehyde group makes the target significantly more acidic than the starting material.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Selective Extraction (Target Removal):

    • Extract the organic layer with Buffer Solution pH 8.0 (e.g., 0.5M Phosphate or saturated NaHCO₃).

    • Mechanism:[5][6][8][9][10] At pH 8, the target aldehyde (pKa ~7.4) deprotonates and moves to the aqueous layer. The starting phenol (pKa ~10) remains protonated and stays in the EtOAc layer.

    • Repeat extraction 2-3 times.

  • Separation: Keep the Aqueous Layer (contains Target). Discard the organic layer (contains Impurity B/Starting Material).

  • Recovery:

    • Acidify the combined aqueous extracts with 1M HCl to pH ~2-3.

    • The target product will precipitate as a solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Bisulfite Adduct Purification

Use this if Impurity A (Regioisomer) is the persistent contaminant, as steric hindrance around the aldehyde differs between isomers.

  • Adduct Formation: Stir the crude solid with saturated Sodium Bisulfite (NaHSO₃) solution (3 eq) for 2-4 hours. The aldehyde forms a water-soluble sulfonate adduct.

  • Wash: Wash the aqueous solution with Dichloromethane (DCM) to remove non-aldehyde impurities (dimers, starting phenols).

  • Regeneration: Acidify the aqueous layer with H₂SO₄ and heat gently (40°C) or stir to regenerate the aldehyde.

  • Extraction: Extract the regenerated aldehyde into DCM, dry over MgSO₄, and concentrate.

Protocol C: Recrystallization

Best for final polishing (>95% purity).

  • Solvent System: Ethanol/Water (7:3) or Toluene/Hexane.

  • Procedure: Dissolve in minimum hot Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

Module 3: Troubleshooting & FAQs

Decision Tree: Choosing the Right Purification

PurificationTree Start Identify Major Impurity CheckSM Is it Starting Material (3-methoxy-2-methylphenol)? Start->CheckSM CheckIso Is it Regioisomer (Ortho-formyl)? CheckSM->CheckIso No MethodA USE PROTOCOL A (pH 8.0 Extraction) CheckSM->MethodA Yes MethodB USE PROTOCOL B (Bisulfite Adduct) CheckIso->MethodB Yes (High Content) MethodC USE PROTOCOL C (Recrystallization EtOH/H2O) CheckIso->MethodC No (Trace Content)

Caption: Decision matrix for selecting the optimal purification method based on the dominant impurity.

Frequently Asked Questions

Q1: Why is my product turning pink/brown upon storage?

  • Cause: Phenolic aldehydes are prone to oxidation (to quinones or acids) when exposed to air and light.

  • Solution: Store the compound under an inert atmosphere (Argon/Nitrogen) in amber vials at -20°C. If discoloration occurs, perform a quick filtration through a short pad of silica gel using DCM.

Q2: The Vilsmeier reaction yield is low (<40%). How can I improve it?

  • Insight: The steric bulk of the methyl group at C3 and methoxy at C2 can hinder the approach of the Vilsmeier reagent.

  • Optimization: Ensure the Vilsmeier reagent (POCl₃/DMF) is pre-formed at 0°C before adding the phenol. Increase the reaction temperature slowly to 60-70°C to overcome the activation energy barrier without causing polymerization.

Q3: Can I use column chromatography?

  • Answer: Yes, but it is often unnecessary if Protocol A is used. If required, use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) . The phenol starting material usually elutes before the aldehyde due to weaker interaction with silica compared to the formyl group, but this depends on the specific stationary phase activity.

References

  • Google Patents. (2015).[4] WO2015034820A1 - Compounds useful as immunomodulators.[4] (Example 27 cites the use of this specific aldehyde).[2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2020). Asymmetric Total Synthesis of Chaetoglobin A. (Discusses synthesis of the precursor 3-methoxy-2-methylphenol). Retrieved from [Link]

  • American Chemical Society (ACS). (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group. (Detailed synthesis routes for substituted phenols). Retrieved from [Link]

Sources

improving the stability of 4-hydroxy-2-methoxy-3-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Stability & Storage Optimization[1]

Compound Identity:

  • Systematic Name: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde[1][2][3][4][5][6]

  • CAS Number: 69471-05-2[1][2][3]

  • Common Aliases: Trimetazidine Impurity N; Trimetazidine Impurity 21.[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Critical Application: Key intermediate in the synthesis of Trimetazidine and PD-1/PD-L1 immunomodulators.[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat substituted benzaldehydes like inert salts. This is a critical error. 4-Hydroxy-2-methoxy-3-methylbenzaldehyde is an "electron-rich" aldehyde.[1] The presence of the hydroxyl (-OH) and methoxy (-OCH


) groups donates electron density to the aromatic ring.[1] While this makes it a potent nucleophile for downstream synthesis (e.g., reductive amination), it simultaneously lowers the activation energy for autoxidation  and photolysis .[1]

Your storage strategy must aggressively mitigate three specific degradation vectors:

  • Radical Autoxidation: Conversion of the formyl group (-CHO) to a carboxylic acid (-COOH).[1]

  • Quinoid Formation: Oxidation of the phenolic hydroxyl group leading to pink/brown discoloration.[1]

  • Oligomerization: Aldol-type condensations favored by moisture and trace metal ions.[1]

Troubleshooting Guide & FAQs

Direct solutions for observed experimental anomalies.

Q1: My white powder has developed a pinkish/brown hue. Is it compromised?

Diagnosis: Phenolic Oxidation (Quinone Formation). The Science: The 4-hydroxy group is susceptible to proton abstraction.[1] In the presence of oxygen and trace light, it forms a phenoxy radical, which can couple or oxidize further into quinoid species.[1] These are highly chromophoric; even ppm levels cause visible discoloration.[1] Action Plan:

  • Check Purity: Run an HPLC.[1][3] If purity is >98%, the discoloration is likely superficial (surface oxidation).[1]

  • Rescue Protocol: Perform a rapid recrystallization using Ethanol/Water (9:1) or Toluene .[1]

  • Prevention: Store strictly in amber glass. The amber glass blocks UV wavelengths (<400 nm) that catalyze the phenoxy radical formation.[1]

Q2: HPLC analysis shows a new peak eluting before the main peak. What is it?

Diagnosis: 4-Hydroxy-2-methoxy-3-methylbenzoic Acid. The Science: This is the classic "Benzaldehyde Autoxidation" pathway.[1] Atmospheric oxygen reacts with the aldehyde hydrogen (C-H bond energy ~88 kcal/mol) to form a peracid intermediate, which then oxidizes a second aldehyde molecule.[1] This is an autocatalytic radical chain reaction.[1] Action Plan:

  • Quantify: If the acid content is <1.0%, it may be removed via a basic wash (sodium bicarbonate) during workup, not recrystallization (acids often co-crystallize with aldehydes).[1]

  • Immediate Fix: Dissolve in Ethyl Acetate, wash with 5% NaHCO

    
     (removes the acid), dry over MgSO
    
    
    
    , and re-concentrate.[1]
Q3: The compound has become a sticky solid or gum.[1] Can I dry it?

Diagnosis: Moisture-Induced Oligomerization. The Science: Water acts as a catalyst for hydrate formation and subsequent polymerization.[1] The 2-methoxy group provides some steric protection, but high humidity will eventually force the equilibrium toward oligomers.[1] Action Plan:

  • Do NOT heat to dry: Heating an unstable aldehyde accelerates decomposition.[1]

  • Vacuum Desiccation: Place in a vacuum desiccator over P

    
    O
    
    
    
    (Phosphorus Pentoxide) for 24 hours at room temperature.

Detailed Storage Protocols

Follow these steps to ensure shelf-life extension from weeks to years.

Protocol A: The "Argon Blanket" (Gold Standard)

Why Argon? Nitrogen is lighter than air and can diffuse out.[1] Argon is heavier than air, creating a stable "blanket" over the crystals.[1]

  • Container Selection: Use a borosilicate amber glass vial with a Teflon (PTFE)-lined screw cap .[1] Avoid rubber septa (aldehydes can leach plasticizers).[1]

  • Purging:

    • Insert a long needle connected to an Argon line deep into the vial (just above the solid).[1]

    • Flow Argon at 2-3 psi for 30 seconds to displace oxygen.[1]

    • Simultaneously withdraw the needle and screw the cap tight.[1]

  • Sealing: Wrap the cap junction with Parafilm M to prevent gas exchange.[1]

  • Environment: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but risks water condensation upon thawing.[1]

Protocol B: Solution Storage (Short Term)

If you must store it in solution for HPLC standards or immediate use.[1]

SolventStability RatingReason
DMSO 🔴 PoorHygroscopic; oxidizes aldehydes to acids over time.[1]
Methanol 🟡 ModerateCan form hemiacetals reversibly.[1]
Acetonitrile 🟢 GoodNon-nucleophilic, aprotic.[1]
Toluene 🟢 ExcellentAprotic, minimizes moisture uptake.[1]

Visualization of Degradation & Protection

Figure 1: Degradation Pathways of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

This diagram illustrates the two primary failure modes: Autoxidation (Acid formation) and Phenolic Oxidation (Discoloration).[1]

DegradationPathways Compound 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Radical Peracid Intermediate Compound->Radical Autoxidation PhenoxyRadical Phenoxy Radical Compound->PhenoxyRadical H-Abstraction Oxygen Atmospheric O2 Oxygen->Radical UV UV Light / hν UV->PhenoxyRadical Acid 4-Hydroxy-2-methoxy- 3-methylbenzoic Acid (Impurity: Purity Drop) Radical->Acid Chain Reaction Quinone Quinoid Species (Impurity: Pink/Brown Color) PhenoxyRadical->Quinone Coupling/Oxidation

Caption: Figure 1. Dual degradation pathways.[1][7] The aldehyde group oxidizes to acid (Purity loss), while the phenol group oxidizes to quinones (Color change).[1]

Figure 2: The Optimized Storage Workflow

A self-validating loop to ensure compound integrity.

StorageWorkflow Synthesis Synthesis/Purchase (Purity >98%) QC_Initial Initial QC: HPLC & Appearance Synthesis->QC_Initial Decision Pass QC? QC_Initial->Decision Purify Recrystallize (EtOH/H2O) & Vacuum Dry Decision->Purify No Pack Packaging: Amber Glass + PTFE Cap Decision->Pack Yes Purify->QC_Initial Inert Inert Gas Purge: Argon > Nitrogen Pack->Inert Store Storage: 2-8°C, Dark Inert->Store Monitor Monthly Monitor: Check Color Store->Monitor Monitor->QC_Initial If Discolored

Caption: Figure 2. Closed-loop storage lifecycle.[1] Regular visual checks trigger re-analysis or re-purification.[1]

References

  • CATO Research Chemicals. (n.d.).[1] Trimetazidine Impurity 21 (CAS 69471-05-2) Standards and Stability. Retrieved from [Link]

  • Google Patents. (2015).[1][4] WO2015034820A1 - Compounds useful as immunomodulators (Synthesis of PD-1 Inhibitors using 4-hydroxy-2-methoxy-3-methylbenzaldehyde).[1][4] Retrieved from

Sources

Technical Support Center: Overcoming Low Reactivity in Substituted Benzaldehyde Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide is designed for researchers and drug development professionals struggling with low yields, stalled reactions, or poor selectivity when performing condensation reactions (e.g., Knoevenagel, Aldol, Schiff base formation) using deactivated, substituted benzaldehydes.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why do Knoevenagel and Aldol condensations stall when using benzaldehydes with electron-donating groups (EDGs)? A: The electrophilicity of the carbonyl carbon is the primary kinetic driver in condensation reactions. Substituents such as methoxy (-OCH₃), hydroxyl (-OH), or dimethylamino (-NMe₂) donate electron density into the aromatic ring via resonance. This significantly increases the electron density at the carbonyl carbon, reducing its partial positive charge (electrophilicity) and raising the activation energy required for nucleophilic attack[1]. Consequently, standard conditions often result in poor conversion. Steric hindrance, particularly from bulky ortho-substituents, further restricts the trajectory of the incoming nucleophile, compounding the low reactivity[1].

Q: I am observing multiple side products (e.g., self-condensation or Cannizzaro reactions) when forcing the reaction with strong bases. How can I improve selectivity for deactivated substrates? A: Forcing a sluggish reaction with harsh bases (e.g., NaOH, KOH) often triggers competing pathways because the desired cross-condensation is kinetically slower than base-catalyzed degradation. To improve selectivity, you must shift to a catalytic system that activates the electrophile or localizes the reactants. For instance, transitioning to2 allows for high conversion without triggering base-catalyzed degradation[2]. Alternatively,3 exploit the hydrophobic effect to drive the condensation of organic reactants, effectively concentrating them into reactive droplets and accelerating the reaction rate[3].

Q: How do I handle severe steric hindrance in ortho-substituted, electron-rich benzaldehydes? A: For highly deactivated and sterically encumbered substrates (e.g., 2,4-dimethoxybenzaldehyde), conventional conductive heating is often insufficient. Transitioning to microwave-assisted synthesis coupled with a Lewis acid catalyst provides rapid, localized heating and strong electrophilic activation of the carbonyl oxygen, overcoming the high kinetic barrier.

Part 2: Quantitative Benchmarks for Deactivated Substrates

The following table summarizes the expected yields and reaction times when shifting from standard electron-withdrawing groups (EWGs) to challenging electron-donating groups (EDGs) under optimized green conditions.

SubstrateSubstituent EffectReaction ConditionTimeYield (%)
4-Nitrobenzaldehyde Strong EWGWater-mediated, 50 °C15 min>99%
4-Bromobenzaldehyde Mild EWGWater-mediated, 50 °C4 hours90%
4-Methoxybenzaldehyde Strong EDGWater-mediated, 50 °C5 hours94%
4-(Dimethylamino)benzaldehyde Strong EDGWater-mediated, 50 °C5 hours66%
Syringaldehyde EDG + StericSolvent-free, NH₄HCO₃, 90 °C2 hours>90%

(Note: Data synthesized from authoritative protocol benchmarks[3] and[2].)

Part 3: Validated Experimental Protocols

Protocol A: Solvent-Free Green Knoevenagel Condensation (Optimized for EDGs)

Causality & Self-Validation: Solvent-free conditions maximize the concentration of reactants, driving the equilibrium forward by Le Chatelier's principle. Ammonium bicarbonate acts as a volatile, mild catalyst that decomposes into NH₃, CO₂, and H₂O, preventing product contamination[2]. The reaction is self-validating: the intermediate dicarboxylic acid can be driven to the final cinnamic acid by raising the temperature, where the cessation of CO₂ bubbling serves as an internal, visual indicator of complete decarboxylation.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel suitable for heating, combine the deactivated substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol, 1.04 g)[1].

  • Catalyst Addition: Add a catalytic amount of ammonium bicarbonate[1].

  • Homogenization (Optional): Dissolve the mixture in a minimum amount of a volatile solvent (e.g., 2.5 mL ethyl acetate) to ensure intimate mixing. Remove the solvent under reduced pressure at 40 °C to yield a well-mixed solid[2].

  • Condensation: Heat the solid mixture to 90 °C for 2 hours. The formation of a melt facilitates the reaction[2].

  • Decarboxylation: To obtain the corresponding cinnamic acid, raise the temperature to 140 °C until gas evolution (CO₂) ceases[2].

  • Isolation: Cool the mixture and purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water)[1].

Protocol B: Water-Mediated Catalyst-Free Condensation

Causality & Self-Validation: Water acts simultaneously as a Brønsted base (deprotonating the active methylene) and a hydrogen-bond donor (activating the aldehyde carbonyl)[3]. Because the starting materials are typically hydrophobic, the successful formation of the highly crystalline condensation product results in spontaneous precipitation from the aqueous phase. This phase separation drives the equilibrium forward and provides immediate visual validation of reaction progress.

Step-by-Step Methodology:

  • Reaction Setup: In a glass vial equipped with a magnetic stir bar, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol)[1].

  • Solvent Addition: Add 2 mL of deionized water to the vial[1].

  • Activation: Seal the vial and stir the suspension vigorously at 50 °C. For highly deactivated substrates like 4-methoxybenzaldehyde, maintain stirring for up to 5 hours[3].

  • Monitoring: The reaction is complete when the product fully precipitates from the aqueous solution as a solid mass[1].

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

Part 4: Troubleshooting Workflow

TroubleshootingWorkflow Start Unreactive Benzaldehyde (Low Conversion) CheckSub Analyze Substituent Electronic & Steric Nature Start->CheckSub IsEDG Strong EDG Present? (e.g., -OMe, -NMe2, -OH) CheckSub->IsEDG Steric Ortho-Substitution (High Steric Hindrance)? IsEDG->Steric Yes Standard Standard Conditions (e.g., EtOH / Piperidine) IsEDG->Standard No (EWG / Neutral) Microwave Microwave Irradiation + Lewis Acid Activation Steric->Microwave Yes SolventFree Solvent-Free Melt (Ammonium Bicarbonate) Steric->SolventFree No WaterMed Water-Mediated Catalyst-Free Protocol SolventFree->WaterMed If liquid at rxn temp

Logical troubleshooting workflow for overcoming low reactivity in substituted benzaldehydes.

References

  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis.

Sources

Technical Support Center: Analysis of 4-Hydroxy-2-Methoxy-3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Method Refinement & Troubleshooting for Polysubstituted Phenolic Aldehydes Target Analyte: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS: 18102-32-4 / Related Derivatives) Applicability: Pharmaceutical Intermediates, Impurity Profiling, Synthetic Process Control

Core Analytical Directive

The analysis of 4-hydroxy-2-methoxy-3-methylbenzaldehyde presents a unique set of chromatographic challenges distinct from simple vanillin derivatives. The 1,2,3,4-substitution pattern creates significant steric congestion, altering the molecule's interaction with stationary phases compared to its less hindered isomers.

This guide moves beyond standard pharmacopeial methods, offering a refined Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve this specific analyte from critical synthetic impurities (e.g., regioisomers, over-methylated byproducts).

The "Golden" Reference Protocol

Use this as your baseline. Deviations should be driven by the troubleshooting logic below.

ParameterSpecificationRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) or Phenyl-HexylC18 for general hydrophobicity. Phenyl-Hexyl provides alternative selectivity via

interactions if isomer resolution fails on C18.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains the phenolic hydroxyl (pKa ~7.4) in a protonated, non-ionized state to prevent peak tailing.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent preferred over Methanol to reduce system pressure and suppress potential hemiacetal formation with the aldehyde.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID; scale down for UHPLC.
Detection UV at 280 nm (Primary), 254 nm (Secondary)280 nm maximizes phenolic absorption while minimizing solvent cutoff noise.
Column Temp 30°C - 35°CSlightly elevated temperature improves mass transfer and peak symmetry.

Troubleshooting & Refinement (Q&A)

Category A: Peak Morphology & Tailing[2][3][4]

Q: My analyte peak shows significant tailing (Tailing Factor > 1.5). I am already using a C18 column. What is the root cause?

A: Peak tailing in phenolic aldehydes is almost invariably caused by secondary silanol interactions . The 4-hydroxyl group acts as a hydrogen bond donor to residual silanols on the silica support.

  • Immediate Fix: Ensure your mobile phase pH is below 3.0 . At pH > 4, the silanols ionize (

    
    ), acting as strong cation exchangers that drag the peak.
    
  • Advanced Refinement: If pH control is insufficient, switch to a "High-Load" or "Polar-Embedded" C18 column. These columns have a shielding phase that prevents the analyte from reaching the silica surface.

  • Protocol Adjustment: Add 5 mM Ammonium Formate to Mobile Phase A. The ammonium ions (

    
    ) effectively "cap" the active silanol sites, blocking the analyte from interacting with them.
    

Q: I see a "shoulder" or split peak, but only for the main analyte.

A: This is often a sample solvent mismatch . 4-hydroxy-2-methoxy-3-methylbenzaldehyde has poor water solubility. If you dissolve it in 100% Acetonitrile and inject a large volume (>10 µL) into a high-aqueous initial gradient (e.g., 95% Water), the analyte precipitates momentarily at the column head or travels faster than the mobile phase.

  • The Fix: Dissolve the sample in the starting mobile phase composition (e.g., 5:95 ACN:Water). If solubility is an issue, use 50:50 Methanol:Water, but keep injection volume < 5 µL.

Category B: Selectivity & Isomer Resolution

Q: I cannot separate the target analyte from its regioisomer (e.g., 4-hydroxy-3-methoxy-2-methylbenzaldehyde). They co-elute on C18.

A: This is the classic "hydrophobic equivalence" problem. Both isomers have identical mass and nearly identical LogP (hydrophobicity). A C18 column separates based on hydrophobicity, so it "sees" them as the same molecule.

  • Strategic Shift: You must exploit shape selectivity or electronic interaction .

  • Action: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

    • Mechanism:[2][3] The Phenyl-Hexyl phase interacts with the aromatic ring of your analyte. The steric bulk of the ortho-methoxy (position 2) and meta-methyl (position 3) groups in your target molecule will distort its ability to approach the phenyl ring on the stationary phase differently than the isomer, creating separation.

Category C: Ghost Peaks & Stability[3]

Q: I see small, growing peaks in my standard solution after 24 hours. Is the compound degrading?

A: Yes. Benzaldehydes are susceptible to air oxidation (converting the aldehyde -CHO to carboxylic acid -COOH) and acetal formation .

  • Diagnosis: Check the retention time of the new peak.

    • Earlier eluting:[3] Likely the carboxylic acid (more polar).

    • Later eluting: Likely an acetal (if Methanol is used).

  • Preventive Protocol:

    • Use Amber Glass vials to prevent photo-oxidation.

    • Keep autosampler temperature at 4°C .

    • Avoid Methanol in the diluent if possible; use Acetonitrile/Water. Methanol can react with the aldehyde to form hemiacetals, appearing as "ghost" peaks.

Visualizing the Workflow

Method Development Decision Tree

This logic flow guides you from the initial run to a refined method based on the specific behavior of the 4-hydroxy-2-methoxy-3-methylbenzaldehyde.

MethodRefinement Start Start: Initial C18 Gradient (0.1% Formic Acid / ACN) CheckPeak Check Peak Symmetry (Tailing Factor) Start->CheckPeak TailingIssue Tailing > 1.5? CheckPeak->TailingIssue FixTailing Action: Add 5mM NH4+ or Switch to Polar-Embedded Col TailingIssue->FixTailing Yes CheckRes Check Resolution (Rs) from Isomers TailingIssue->CheckRes No FixTailing->CheckRes ResIssue Rs < 2.0? CheckRes->ResIssue FixRes Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) ResIssue->FixRes Yes FinalMethod Final Validated Method ResIssue->FinalMethod No FixRes->FinalMethod

Figure 1: Decision matrix for optimizing chromatography of polysubstituted phenolic aldehydes.

Impurity Pathway & Detection

Understanding where impurities come from helps in identifying them.

ImpurityPath Target Target Analyte (Aldehyde) Oxidation Oxidation (+ Oxygen) Target->Oxidation SolventRxn Reaction w/ MeOH Target->SolventRxn AcidImp Carboxylic Acid (Elutes Earlier) Oxidation->AcidImp AcetalImp Acetal/Hemiacetal (Ghost Peaks) SolventRxn->AcetalImp

Figure 2: Common degradation pathways leading to chromatographic artifacts.

System Suitability Specifications

To ensure the trustworthiness of your data, the following criteria must be met before every analytical run.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) ± 2.0% of StandardCheck pump flow stability and column temperature equilibration.
Tailing Factor (T) ≤ 1.5Replace guard column; refresh mobile phase (evaporation of organic modifier).
Resolution (Rs) > 2.0 between Analyte and nearest impurityDecrease gradient slope (e.g., from 5%/min to 2%/min).
Signal-to-Noise (S/N) > 10 (for LOQ)Check lamp intensity; clean flow cell; ensure solvents are degassed.
Precision (RSD) ≤ 2.0% (n=6 injections)Check autosampler needle depth and injector seal tightness.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol interactions).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?

  • Phenomenex. (2025).[3][4] GC/HPLC Column Troubleshooting Guide: Peak Tailing Causes & Solutions.

  • ChemicalBook. (2023). 4-Hydroxy-2-methoxy-3-methylbenzaldehyde Product Properties & Safety.

Sources

Validation & Comparative

Comparative Study: Antioxidant Activity of Hydroxybenzaldehyde Isomers

[1][2][3][4][5]

Executive Summary

In the field of medicinal chemistry and food preservation, benzaldehyde derivatives serve as critical scaffolds. While unsubstituted benzaldehyde functions primarily as a synthetic intermediate, its hydroxylated isomers—Salicylaldehyde (o-hydroxybenzaldehyde) , m-hydroxybenzaldehyde , and p-hydroxybenzaldehyde —exhibit varying degrees of antioxidant potential.

Core Finding: The antioxidant activity of monohydroxybenzaldehydes is generally weak compared to dihydroxy derivatives (e.g., protocatechuic aldehyde) or standard controls like Trolox. Among the isomers, the activity order is typically:

This hierarchy is governed by two competing mechanistic factors: resonance stabilization of the resulting phenoxy radical and intramolecular hydrogen bonding (specifically in the ortho isomer).

Chemical Structure & Mechanistic Basis[6]

The antioxidant efficacy of phenolic compounds relies on their ability to donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to a free radical.[1] The stability of the resulting phenoxyl radical determines the compound's potency.[2]

Structural Comparison[8][9]
IsomerCommon NameSubstituent PositionKey Structural Feature
o-Hydroxybenzaldehyde Salicylaldehyde2-position (Ortho)Strong Intramolecular H-bond between -OH and -CHO.
m-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde3-position (Meta)No resonance conjugation between -OH and -CHO.
p-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde4-position (Para)Direct resonance conjugation; minimal steric hindrance.
Mechanistic Analysis (The "Why")
  • The Deactivating Aldehyde Group: The aldehyde group (-CHO) is a strong Electron Withdrawing Group (EWG) . In general, EWGs destabilize the electron-deficient phenoxyl radical, making the parent phenol a poorer antioxidant than phenol itself.

  • The Ortho Effect (Salicylaldehyde):

    • Inhibition: The hydroxyl hydrogen is "locked" in a strong intramolecular hydrogen bond with the carbonyl oxygen. This increases the bond dissociation enthalpy (BDE) of the O-H bond, making it significantly harder to abstract the hydrogen atom to neutralize a radical.

  • The Para Advantage:

    • Stabilization: Although the -CHO group is withdrawing, the para position allows for resonance delocalization of the unpaired electron across the ring. The para isomer lacks the intramolecular H-bond "lock" seen in the ortho isomer, making its proton more kinetically available for transfer.

  • The Meta Disadvantage:

    • Isolation: The meta position does not allow for direct resonance interaction between the substituent and the radical center. It suffers from the inductive withdrawal of the -CHO group without the benefit of resonance stabilization or the specific steric/electronic effects seen in the other isomers.

Mechanistic Diagram (DOT)

The following diagram illustrates the competing forces of resonance stabilization vs. hydrogen bond locking.

AntioxidantMechanismSubstrateHydroxybenzaldehydeIsomerOrthoOrtho-Isomer(Salicylaldehyde)Substrate->OrthoParaPara-Isomer(4-HBA)Substrate->ParaRadicalFree Radical (R•)Mechanism_OIntramolecular H-Bond(Locks Hydrogen)Radical->Mechanism_OAttack blockedMechanism_PResonance Delocalization(Stabilizes Radical)Radical->Mechanism_PAttack successfulOrtho->Mechanism_OStructural ConstraintPara->Mechanism_PElectronic EffectResult_OHigh BDELow ActivityMechanism_O->Result_OInhibits HATResult_PLower BDEModerate ActivityMechanism_P->Result_PFacilitates HAT

Caption: Mechanistic divergence showing why para-isomers outperform ortho-isomers due to H-bond locking in the latter.

Quantitative Comparison

The following data summarizes the antioxidant performance of these isomers. Note that values in millimolar (mM) indicate weak activity (potent antioxidants like Vitamin C typically have IC50s in the µM range).

Table 1: Comparative IC50 Values (DPPH Assay)

CompoundIC50 (DPPH)Relative PotencyNotes
p-Hydroxybenzaldehyde ~1.92 mMModerateHighest among mono-isomers; effective at high concentrations.
o-Hydroxybenzaldehyde > 2.50 mMWeakLimited by intramolecular H-bonding.
m-Hydroxybenzaldehyde > 10.0 mMNegligibleOften inactive in standard screening concentrations.
Protocatechuic Aldehyde ~0.02 mMVery HighReference standard (3,4-dihydroxy) included for context.
Ascorbic Acid (Control) ~0.03 mMHighStandard positive control.

Data synthesized from comparative studies on phenolic derivatives [1][4].

Experimental Protocols

To ensure reproducibility when testing weak antioxidants, standard protocols must be adjusted to account for slower kinetics and higher required concentrations.

Optimized DPPH Radical Scavenging Assay

This protocol is designed for benzaldehyde derivatives which may require longer reaction times than standard antioxidants.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.

  • Sample Stock: 10 mM solution of benzaldehyde isomer in Methanol.

Protocol Workflow:

  • Preparation: Prepare serial dilutions of the sample (e.g., 0.5 mM to 10 mM).

  • Mixing: In a 96-well plate, combine 100 µL of sample dilution with 100 µL of DPPH solution.

  • Controls:

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Background: 100 µL Sample + 100 µL Methanol (to correct for sample color).

  • Incubation: Incubate in the dark at room temperature for 45 minutes (extended time ensures equilibrium for slow reactors).

  • Measurement: Read absorbance at 517 nm .

Calculation:

3
Experimental Workflow Diagram (DOT)

DPPH_ProtocolStartStart: Sample Preparation(10mM Stock in MeOH)DilutionSerial Dilution(0.5 - 10 mM)Start->DilutionPlate96-Well Plate Loading1:1 Ratio (Sample : DPPH)Dilution->PlateIncubateIncubation45 mins @ 25°C (Dark)Plate->IncubateMeasureAbsorbance Read@ 517 nmIncubate->MeasureCalcData AnalysisIC50 CalculationMeasure->Calc

Caption: Step-by-step workflow for the optimized DPPH assay suited for benzaldehyde isomers.

Critical Analysis & Applications

Why use these isomers?

While their antioxidant activity is lower than poly-phenols, hydroxybenzaldehydes are valuable because:

  • Lipophilicity: They are often more lipophilic than their acid counterparts (e.g., hydroxybenzoic acids), allowing them to function in lipid emulsions or cell membranes.

  • Synthetic Utility: They serve as precursors for Schiff bases. Interestingly, reacting these isomers with hydrazine or amines often restores or enhances antioxidant activity by creating new conjugation pathways (e.g., hydrazones of p-hydroxybenzaldehyde show significantly lower IC50s than the parent aldehyde) [3].

Limitation Warning

Researchers should be cautious when using Nitrobenzaldehydes (o-, m-, p-nitrobenzaldehyde) in these assays. The nitro group is strongly electron-withdrawing and can interfere with redox assays. They generally show no antioxidant activity and can sometimes act as pro-oxidants or electrophiles in biological systems.

References

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. (2022).

  • Antioxidant activity of 15 compounds extracted from the AQF6 extract. ResearchGate. (2024).

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules. (2017).

  • Antioxidant constituents from the stem of Sorghum bicolor. Archives of Pharmacal Research. (2003).

  • A Comparative Guide to the Antioxidant Activity of Hydroxybenzoic Acid Isomers. BenchChem. (2025).

Comparative Technical Guide: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde vs. Vanillin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (a specialized synthesis intermediate and pharmaceutical impurity) and Vanillin (a globally recognized bioactive agent). It is designed for researchers in medicinal chemistry, process development (CMC), and toxicology.

Executive Summary

This guide contrasts two structurally related benzaldehyde derivatives that serve vastly different roles in the chemical and pharmaceutical industries.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The "Gold Standard" reference compound. It is a GRAS (Generally Recognized As Safe) flavoring agent with well-documented antioxidant, anti-inflammatory, and anti-sickling biological activities.

  • 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (Target Compound): A specialized chemical intermediate and pharmaceutical impurity (associated with Trimetazidine and PD-1 inhibitor synthesis). Unlike Vanillin, it has no established therapeutic use and is primarily studied for its reactivity in organic synthesis and its safety profile as a process-related impurity.

Key Takeaway: While Vanillin is an active functional ingredient, the Target Compound is a structural building block whose "performance" is measured by its purity, synthetic utility, and clearance from final drug substances.

Chemical Structure & Physicochemical Properties[1]

The subtle structural differences—specifically the position of the methoxy group and the presence of a methyl group—drastically alter the biological potential and chemical reactivity of these isomers.

FeatureVanillin 4-Hydroxy-2-methoxy-3-methylbenzaldehyde
CAS Registry 121-33-569471-05-2
Structure 4-OH, 3-OMe4-OH, 2-OMe, 3-Me
Molecular Weight 152.15 g/mol 166.17 g/mol
Substitution Pattern Para-hydroxy, Meta-methoxyPara-hydroxy, Ortho-methoxy, Meta-methyl
LogP (Predicted) ~1.21~1.65 (More Lipophilic)
H-Bond Donors/Acceptors 1 / 31 / 3
Primary Classification Flavor / Bioactive AgentSynthesis Intermediate / Impurity
Structural Visualization

The following diagram illustrates the structural relationship and the steric environment differences.

StructureComparison cluster_0 Functional Impact Vanillin Vanillin (4-OH, 3-OMe) Active Pharmacophore Target Target Compound (4-OH, 2-OMe, 3-Me) Sterically Crowded Vanillin->Target Structural Modification (+Methyl at C3, OMe shift to C2) Effect1 Increased Lipophilicity Target->Effect1 Effect2 Altered Receptor Binding (TRPV1 Loss) Target->Effect2 Effect3 Steric Hindrance (Ortho-Methoxy) Target->Effect3

Caption: Structural divergence showing how the addition of a methyl group and the ortho-shift of the methoxy group in the Target Compound alters its physicochemical profile compared to Vanillin.

Biological Activity & Performance Analysis

A. Vanillin: The Bioactive Reference

Vanillin acts as a scaffold for various therapeutic effects. Its activity is driven by the phenolic hydroxyl group (radical scavenging) and the aldehyde moiety (Schiff base formation).

  • Antioxidant: Potent scavenger of free radicals (DPPH, ABTS assays).

  • Anti-Sickling: Interacts with Hemoglobin S (HbS) to increase oxygen affinity and prevent polymerization.

  • Antimicrobial: Disrupts bacterial membranes (e.g., S. aureus, E. coli).

B. Target Compound: The Impurity/Intermediate Profile

There is no published evidence of independent therapeutic biological activity (e.g., antioxidant or anti-inflammatory efficacy) for 4-hydroxy-2-methoxy-3-methylbenzaldehyde in peer-reviewed literature. Its "activity" is defined by its role in chemical systems:

  • Synthetic Utility (PD-1 Inhibitors):

    • Used as a key starting material in the synthesis of immunomodulators (e.g., PD-1/PD-L1 inhibitors described in patent US9872852B2). The aldehyde group undergoes reductive amination to form the core pharmacophore.

  • Impurity Profile (Trimetazidine):

    • Identified as Impurity N (or related analog) in Trimetazidine dihydrochloride.

    • Toxicity Concern: As a benzaldehyde derivative, it carries a structural alert for potential genotoxicity (via Schiff base formation with DNA), though specific Ames test data is typically proprietary to the drug master file (DMF).

    • Control Limit: Must be controlled to <0.15% (ICH Q3A/B guidelines) in final drug substances unless qualified by toxicology studies.

C. Structure-Activity Relationship (SAR) Inference

Why does the Target Compound lack Vanillin's established bioactivity profile?

  • Steric Hindrance: The ortho-methoxy group (at C2) creates significant steric bulk near the aldehyde (C1), potentially hindering the Schiff base formation required for anti-sickling activity.

  • Receptor Mismatch: Vanillin activates TRPV1/TRPV3 channels. The specific 4-OH, 3-OMe motif is critical for this binding. Altering the substitution pattern to 2-OMe, 3-Me likely abolishes this agonist activity.

Experimental Protocols

Protocol A: HPLC Detection (Impurity Profiling)

Purpose: To detect and quantify 4-hydroxy-2-methoxy-3-methylbenzaldehyde in a drug matrix (e.g., Trimetazidine or reaction mixture). This protocol is adapted from standard purity methods for substituted benzaldehydes.

  • System: Agilent 1200/1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 90 10
    15.0 40 60
    20.0 10 90

    | 25.0 | 90 | 10 |[2]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 230 nm (Benzoyl absorption) and 280 nm (Phenolic absorption).

  • Validation: Retention time (RT) for Vanillin is typically ~6-8 min. The Target Compound (more lipophilic) will elute later, likely ~10-12 min.

Protocol B: Synthetic Reactivity Check (Reductive Amination)

Purpose: To verify the quality of the Target Compound as an intermediate by testing its ability to form a secondary amine (mimicking PD-1 inhibitor synthesis).

  • Reagents: Target Compound (1.0 eq), Piperidine or Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve Target Compound in DCM (0.1 M concentration).

    • Add amine and stir for 30 min at Room Temperature (RT) to form the imine intermediate.

    • Add STAB slowly. Stir overnight at RT under Nitrogen.

    • Quench with saturated NaHCO₃. Extract with DCM.

  • Analysis: Monitor conversion via TLC (SiO₂, Hexane:EtOAc 1:1) or LC-MS.[1][2][3][5]

    • Success Criteria: >90% conversion to the benzylamine product confirms the aldehyde is active and not oxidized to the carboxylic acid.

Synthesis & Application Workflow

The following diagram details where the Target Compound fits into the drug development lifecycle compared to Vanillin.

SynthesisWorkflow cluster_vanillin Vanillin Workflow cluster_target Target Compound Workflow V_Source Lignin/Guaiacol Source V_Prod Vanillin (Final Product) V_Source->V_Prod V_App Flavor/Fragrance Therapeutic Agent V_Prod->V_App T_Source Precursor Synthesis T_Inter 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde T_Source->T_Inter T_Step Reductive Amination (with Amine) T_Inter->T_Step T_Inter->T_Step Key Intermediate T_Final PD-1 Inhibitor / Drug API T_Step->T_Final

Caption: Comparative workflow showing Vanillin as a terminal product versus the Target Compound as a transient intermediate in the synthesis of complex pharmaceutical APIs.

References

  • Sasikumar, P. G., et al. (2018).[3] Compounds useful as immunomodulators.[6][7] U.S. Patent No. 9,872,852.[7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Jefri Puspitasari, A. D., et al. (2018). Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link][6][2]

  • Walton, K., et al. (2003). Safety assessment of benzaldehyde derivatives used as flavoring agents. Food and Chemical Toxicology. (Provides comparative toxicity baseline for benzaldehyde analogs).
  • PubChem. (n.d.). Vanillin Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comprehensive Validation of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde Purity: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

In modern pharmaceutical development, substituted benzaldehydes such as 4-hydroxy-2-methoxy-3-methylbenzaldehyde (CAS 69471-05-2) serve as critical synthetic intermediates, particularly in the synthesis of complex 1[1]. Ensuring the absolute purity of this precursor is non-negotiable. Trace positional isomers or unreacted starting materials can propagate through synthetic pathways, ultimately compromising the efficacy, yield, and safety profile of the final Active Pharmaceutical Ingredient (API).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we will dissect the causality behind analytical choices, compare High-Performance Liquid Chromatography (HPLC) against alternative methodologies, and establish a self-validating experimental workflow that guarantees analytical trustworthiness.

Methodological Causality: Why RP-HPLC?

When designing a purity validation protocol for 4-hydroxy-2-methoxy-3-methylbenzaldehyde, one must first account for its specific physicochemical properties. The molecule features a polar phenolic hydroxyl group, an electron-donating methoxy group, and a reactive aldehyde moiety.

At physiological or neutral pH, the phenolic hydroxyl group (pKa ~7.5–8.0) exists in a state of dynamic equilibrium between its neutral and ionized forms. In liquid chromatography, this partial ionization leads to severe peak tailing, unpredictable retention times, and poor resolution from structurally similar impurities.

The Mechanistic Solution: The mobile phase must be strictly acidified (typically with 0.1% acetic acid or trifluoroacetic acid) to suppress ionization, maintaining the analyte in a fully protonated, lipophilic state[2]. This forces predictable, high-efficiency hydrophobic interactions with a non-polar C18 stationary phase. Furthermore, the highly conjugated aromatic system provides strong UV absorbance, making3[3] highly sensitive and selective for this class of vanillin-derivatives.

Comparative Performance Analysis

While 4[4] is the industry gold standard for moderately polar aromatic compounds, establishing a robust quality control framework requires benchmarking it against orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparative Analysis of Analytical Techniques for Purity Validation
FeatureRP-HPLC (UV-Vis)GC-MSqNMR
Primary Principle Hydrophobic partitioning of analytes between liquid and solid phases[4].Volatilization and mass-to-charge separation of gaseous ions.Nuclear spin resonance proportional to atomic nuclei[5].
Suitability for Target Optimal. Perfect for moderately polar, thermally stable phenolics[5].Moderate. Requires derivatization to prevent phenolic thermal degradation.High. Excellent for structural confirmation without standards[5].
Sensitivity (LOD) High (~0.03 µg/mL)[3].Very High (Ideal for trace volatile impurities).Low (Requires high sample concentration).
Limitations Requires reference standards for absolute quantification[5].Unsuitable for non-volatile or thermally labile impurities[5].High instrument cost; lower sensitivity for trace impurities[5].

Self-Validating Experimental Protocol: RP-HPLC

To ensure absolute trustworthiness, the following RP-HPLC methodology is designed as a self-validating system . It strictly incorporates System Suitability Testing (SST) gates that act as go/no-go checkpoints, ensuring the system is operating flawlessly before any actual sample is consumed.

Step 1: Reagent and Sample Preparation
  • Diluent: Acetonitrile (HPLC Grade).

  • Reference Standard: Accurately weigh 10 mg of highly purified 4-hydroxy-2-methoxy-3-methylbenzaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock to a final concentration of 0.1 mg/mL.

  • Filtration (Critical): Filter all solutions through a4[4] prior to injection. This prevents column frit blockage and extends the lifespan of the stationary phase.

Step 2: Chromatographic Conditions
  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water acidified with 0.1% Acetic Acid (v/v)[2].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient. (0–2 min: 10% B; 2–15 min: linear gradient to 90% B; 15–18 min: hold at 90% B; 18–20 min: return to 10% B for equilibration)[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 231 nm (optimal wavelength for maximizing the signal-to-noise ratio of vanillin derivatives)[3].

  • Column Temperature: 30°C. Causality: Thermostating the column ensures reproducible mobile phase viscosity and stable partitioning kinetics, preventing retention time drift.

Step 3: System Suitability Testing (The Self-Validation Gate)

Inject the blank (diluent) to confirm baseline stability and the absence of carryover. Subsequently, inject the working standard solution in hexaplicate (n=6). Do not proceed to sample analysis unless the system meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%[6].

  • USP Tailing Factor ≤ 1.5 (Confirms adequate suppression of phenolic ionization).

  • Theoretical Plate Count (N) ≥ 5000 (Confirms column efficiency).

Quantitative Validation Data

The robustness of the proposed RP-HPLC method is demonstrated through rigorous validation parameters. The table below compares standard HPLC performance with Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes sub-2-micron particles for enhanced resolution of closely eluting isomers.

Table 2: System Suitability and Validation Parameters
Validation ParameterStandard RP-HPLC (C18, 5 µm)UHPLC (C18, 1.7 µm)Acceptance Criteria
Linearity Range 0.05 – 100 µg/mL0.01 – 150 µg/mLR² ≥ 0.999[6]
Limit of Detection (LOD) 0.03 µg/mL[3]0.008 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.10 µg/mL0.025 µg/mLSignal-to-Noise ≥ 10:1
Precision (RSD%, n=6) 1.2%0.6%≤ 2.0%[6]
Recovery (Accuracy) 98.5% – 101.2%99.1% – 100.5%95.0% – 105.0%

Visualizing the Analytical Logic

To conceptualize the workflow and the underlying chemical mechanics, the following diagrams illustrate the validation pathway and the chromatographic partitioning principle.

Workflow Start Sample Preparation (1 mg/mL in ACN) Filter Filtration (0.45 µm PTFE) Start->Filter Inject RP-HPLC Injection (C18 Column, 231 nm) Filter->Inject Compare Orthogonal Validation Inject->Compare Cross-check Data Data Analysis & Purity Calculation Inject->Data Primary Route GCMS GC-MS (Volatile Impurities) Compare->GCMS Complementary qNMR qNMR (Structural Confirmation) Compare->qNMR Absolute Quant

Figure 1: Analytical workflow for the purity validation of 4-hydroxy-2-methoxy-3-methylbenzaldehyde.

Mechanism Analyte 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Mobile Acidic Mobile Phase (Suppresses Ionization) Analyte->Mobile Solvation Stationary C18 Stationary Phase (Hydrophobic Retention) Mobile->Stationary Partitioning Detector UV-Vis Detector (Aromatic Ring Absorption) Stationary->Detector Elution

Figure 2: Reversed-phase chromatographic partitioning mechanism for benzaldehyde derivatives.

References

  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.4

  • PubMed (NIH). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia.2

  • BenchChem. Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods.5

  • Waters Corporation. Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System.6

  • Scribd. Rapid HPLC Method for Vanillin Analysis.3

  • Google Patents. WO2015034820A1 - Compounds useful as immunomodulators.1

Sources

Spectroscopic Comparison Guide: 4-Hydroxy-2-Methoxy-3-Methylbenzaldehyde vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive spectroscopic analysis for distinguishing 4-hydroxy-2-methoxy-3-methylbenzaldehyde (often identified as Trimetazidine Impurity N ) from its structural regioisomers.

Executive Summary

Target Molecule: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS: 69471-05-2) Primary Application: Pharmaceutical Impurity Profiling (e.g., Trimetazidine synthesis), Synthetic Intermediate. The Challenge: This molecule possesses a trisubstituted benzene ring with substituents (OH, OMe, Me, CHO) that can be arranged in 10+ isomeric forms. Distinguishing it from commercially available isomers like 2-methylvanillin and 5-methylvanillin is critical for regulatory compliance and quality control.

This guide details a self-validating spectroscopic workflow to unambiguously identify the Target using


H NMR coupling constants  and 1D NOE (Nuclear Overhauser Effect)  difference spectroscopy.

Structural Competitors

We compare the Target against its two most likely confusion partners:

FeatureTarget (Impurity N) Isomer A (2-Methylvanillin) Isomer B (5-Methylvanillin)
IUPAC Name 4-hydroxy-2-methoxy-3-methylbenzaldehyde4-hydroxy-3-methoxy-2-methylbenzaldehyde4-hydroxy-3-methoxy-5-methylbenzaldehyde
Substituents 1-CHO, 2-OMe , 3-Me , 4-OH1-CHO, 2-Me , 3-OMe , 4-OH1-CHO, 3-OMe , 4-OH, 5-Me
Proton Pattern Ortho-coupled (H5, H6)Ortho-coupled (H5, H6)Meta-coupled (H2, H6)
Key Distinction OMe is neighbor to CHOMe is neighbor to CHOProtons are isolated

Spectroscopic Comparison Data

A. H NMR Analysis (Primary Identification)

The aromatic region (6.5 – 8.0 ppm) provides the first "gate" for identification.

  • Target & Isomer A (Ortho System): Both molecules have protons at positions 5 and 6. These are adjacent, leading to a characteristic doublet splitting pattern with a coupling constant (

    
    ) of 8.0 – 9.0 Hz .
    
  • Isomer B (Meta System): The protons are at positions 2 and 6, separated by a quaternary carbon. This results in singlets or meta-coupled doublets with a very small coupling constant (

    
    ) of 1.0 – 2.0 Hz .
    

Decision Rule 1:

If aromatic signals show Large Coupling (


 Hz) 

Proceed to NOE Analysis (Distinguishes Target from Isomer A). If aromatic signals show Small Coupling (

Hz)

Identified as Isomer B .
B. NOE Difference Spectroscopy (Definitive Proof)

Since the Target and Isomer A have identical coupling patterns, spatial proximity (NOE) is the only robust differentiation method without X-ray crystallography.

  • Target (2-OMe): The Methoxy group is at position 2, directly adjacent to the Aldehyde (CHO) at position 1.

    • Experiment: Irradiate CHO signal (~10.0 ppm).

    • Result: Strong NOE enhancement of the -OCH

      
        signal (~3.8 ppm).
      
  • Isomer A (2-Me): The Methyl group is at position 2, adjacent to the Aldehyde.

    • Experiment: Irradiate CHO signal (~10.0 ppm).

    • Result: Strong NOE enhancement of the -CH

      
        signal (~2.2 ppm).
      
C. Comparative Data Table
SignalTarget (Expected Shift)Isomer A (Observed Shift)Isomer B (Observed Shift)
CHO (Aldehyde) ~10.1 ppm (s)10.12 ppm (s)9.80 ppm (s)
Aromatic H (a) ~7.6 ppm (d,

) [H6]
7.65 ppm (d,

) [H6]
7.35 ppm (d,

) [H2]
Aromatic H (b) ~6.7 ppm (d,

) [H5]
6.85 ppm (d,

) [H5]
7.38 ppm (d,

) [H6]
-OCH

~3.85 ppm (s)3.90 ppm (s)3.95 ppm (s)
-CH

~2.15 ppm (s)2.60 ppm (s)2.30 ppm (s)
-OH ~6.0-9.0 ppm (br)~6.2 ppm (br)~6.2 ppm (br)

Note: Shifts are solvent-dependent (typically CDCl


 or DMSO-d

). The connectivity (NOE) is invariant.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

Objective: Prepare a sample suitable for NOE analysis (requires high purity and no paramagnetic impurities).

  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
      (preferred for sharp OH signals) or CDCl
    
    
    
    (good for general screening).
  • Filtration: Filter through a cotton plug in a glass pipette into the NMR tube to remove suspended solids that cause line broadening.

  • Degassing (Optional but Recommended): For weak NOE signals, bubble Nitrogen gas through the solution for 2 minutes to remove dissolved Oxygen (a paramagnetic relaxation agent).

Protocol 2: 1D Selective NOE Experiment

Objective: Determine the regiochemistry of the substituents at Position 2.

  • Acquire Standard

    
    H Spectrum:  Ensure good shimming (linewidth < 1 Hz). Identify the CHO proton (singlet at ~10 ppm).
    
  • Set Up NOE: Select a 1D NOE difference or DPFGSE-NOE sequence.

  • Target Selection: Set the irradiation frequency exactly on the CHO peak.

  • Parameters:

    • Mixing time: 0.5 – 0.8 seconds.

    • Scans: 64 – 128 (NOE signals are 1-5% of total intensity).

  • Processing: Subtract the control spectrum (off-resonance irradiation) from the target spectrum.

  • Interpretation: Look for positive peaks in the aliphatic region.

    • Peak at ~3.8 ppm (OMe)?

      
      Target Confirmed. 
      
    • Peak at ~2.2-2.6 ppm (Me)?

      
      Isomer A Confirmed. 
      

Visualization of Logic & Pathways

Diagram 1: Identification Decision Tree

This flowchart guides the analyst through the logical steps to identify the specific isomer.

IdentificationLogic Start Unknown Isomer Sample Step1 Step 1: 1H NMR Aromatic Region Check Coupling Constants (J) Start->Step1 Meta Meta Coupling (J < 2 Hz) Singlets or weak doublets Step1->Meta Small J Ortho Ortho Coupling (J = 8-9 Hz) Strong doublets Step1->Ortho Large J ResultB IDENTIFIED: Isomer B (5-Methylvanillin) Meta->ResultB Step2 Step 2: 1D NOE Experiment Irradiate CHO Signal (~10 ppm) Ortho->Step2 NOE_Me NOE Observed on Methyl Group (~2.2 ppm) Step2->NOE_Me NOE_OMe NOE Observed on Methoxy Group (~3.8 ppm) Step2->NOE_OMe ResultA IDENTIFIED: Isomer A (2-Methylvanillin) NOE_Me->ResultA ResultTarget IDENTIFIED: TARGET (4-OH-2-OMe-3-Me-benzaldehyde) NOE_OMe->ResultTarget

Caption: Decision tree for spectroscopic differentiation of 4-hydroxy-2-methoxy-3-methylbenzaldehyde from its isomers.

Diagram 2: NOE Interaction Map

Visualizing the spatial proximity that enables the definitive NOE test.

NOE_Map cluster_Target Target (2-OMe) cluster_IsomerA Isomer A (2-Me) T_CHO CHO (Pos 1) T_OMe OMe (Pos 2) T_CHO->T_OMe Strong NOE T_Me Me (Pos 3) T_OMe->T_Me Weak NOE A_CHO CHO (Pos 1) A_Me Me (Pos 2) A_CHO->A_Me Strong NOE A_OMe OMe (Pos 3) A_Me->A_OMe Weak NOE

Caption: Comparative NOE connectivity. The interaction between Position 1 (CHO) and Position 2 is the diagnostic key.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 49777622 (Isomer Comparison). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for coupling constants and substituent effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol reference for 1D NOE experiments).

Structure-Activity Relationship of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structure-activity relationship (SAR) and application of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde , a specialized scaffold emerging as a critical intermediate in the development of next-generation immunomodulators, particularly PD-1/PD-L1 inhibitors.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Immunologists, and Drug Development Professionals Focus: PD-1/PD-L1 Inhibition & Pharmacophore Optimization

Executive Summary: The "Magic Methyl" Effect

While Vanillin (4-hydroxy-3-methoxybenzaldehyde) is ubiquitous in chemistry, its isomer 4-hydroxy-2-methoxy-3-methylbenzaldehyde (CAS 69471-05-2) has gained prominence in high-value pharmaceutical patents (e.g., US9872852B2, WO2015034820A1). This compound serves as a "privileged scaffold" for synthesizing small-molecule inhibitors of the Programmed Cell Death 1 (PD-1) signaling pathway.

Unlike its 2,6-dimethoxy counterparts, the 3-methyl substitution introduces a precise steric clash that locks the molecule into a bioactive conformation without the excessive bulk that hinders binding in tight hydrophobic pockets. This guide compares its performance against standard alternatives, providing experimental protocols for its synthesis and bioactivity assessment.

Chemical Profile & Alternatives

FeatureTarget Scaffold Alternative A Alternative B
Compound Name 4-Hydroxy-2-methoxy-3-methylbenzaldehyde 4-Hydroxy-2,6-dimethoxybenzaldehydeVanillin (4-Hydroxy-3-methoxybenzaldehyde)
CAS Number 69471-05-2 134-96-3 (Syringaldehyde isomer*)121-33-5
Key Substituents 2-OMe, 3-Me, 4-OH2,6-diOMe, 4-OH3-OMe, 4-OH
Electronic Nature Electron-rich, AsymmetricHighly Electron-rich, SymmetricElectron-rich, Asymmetric
Primary Use PD-1/PD-L1 Inhibitor Intermediate General Pharm.[1][2][3][4][5][6][7][8][9][10][11] IntermediateFlavor/Antioxidant
Steric Profile Restricted Rotation (3-Me) High Steric Bulk (2,6-diOMe)Low Steric Bulk

*Note: Common Syringaldehyde is 3,5-dimethoxy. The 2,6-isomer is used in specific BMS-series inhibitors.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 4-hydroxy-2-methoxy-3-methylbenzaldehyde derivatives in immunomodulation is driven by three distinct structural features.

A. The 3-Methyl "Anchor" (Steric Lock)

In PD-L1 binding pockets, the biphenyl core of the inhibitor must adopt a twisted conformation to fit into the hydrophobic channel formed by residues like Tyr56 and Met115 .

  • Mechanism: The 3-methyl group creates steric repulsion with the ortho-substituents of the coupled ring (e.g., in a biaryl ether linkage), forcing the molecule out of planarity.

  • Advantage: Unlike a hydrogen atom (Vanillin), the methyl group forces the bioactive twist. Unlike a methoxy group (Alternative A), it is lipophilic and smaller, avoiding clashes with the pocket walls.

B. The 2-Methoxy Hydrogen Bond Acceptor
  • Mechanism: The oxygen at position 2 acts as an intramolecular hydrogen bond acceptor or interacts with solvent waters at the protein interface.

  • Advantage: It maintains electron density on the ring, facilitating the reductive amination of the aldehyde during synthesis (see Protocol 1).

C. The 4-Hydroxyl Headgroup[3]
  • Mechanism: This group is often the site of derivatization (e.g., etherification with a solubilizing tail) or acts as a direct H-bond donor to Asp122 in the PD-L1 dimer interface.

SAR_Analysis Scaffold 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Pos1 C1: Aldehyde (CHO) Linker to Amine Sidechain Scaffold->Pos1 Pos2 C2: Methoxy (OMe) Electronic Tuning Scaffold->Pos2 Pos3 C3: Methyl (Me) Steric Lock / Hydrophobic Fill Scaffold->Pos3 Pos4 C4: Hydroxyl (OH) H-Bond Donor / Derivatization Site Scaffold->Pos4 Target PD-L1 Hydrophobic Pocket (Tyr56, Met115) Pos1->Target Scaffold Extension Pos3->Target Optimized Fit (vs. H or OMe) Pos4->Target H-Bonding

Figure 1: SAR Map illustrating the functional role of each substituent on the scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Since this compound is a specialized intermediate, commercial availability can be sporadic. The following Vilsmeier-Haack formylation is the industry-standard route for high purity.

Reagents:

  • Starting Material: 2-Methyl-3-methoxyphenol (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 1.5 eq)

  • Dichloromethane (DCM, Solvent)

Step-by-Step:

  • Vilsmeier Complex Formation: In a flame-dried flask under

    
    , cool DMF (1.5 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise over 20 min. Stir for 30 min until a white semi-solid forms.
  • Substrate Addition: Dissolve 2-methyl-3-methoxyphenol in DCM. Add slowly to the Vilsmeier complex at 0°C.

  • Cyclization/Heating: Allow to warm to Room Temperature (RT), then reflux at 40°C for 4 hours. The formylation occurs para to the hydroxyl group (Position 4 relative to OH, Position 1 relative to CHO).

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane:EtOAc 8:2).

    • Yield Target: >85%[1][3][4][5][6][12]

    • Appearance: Off-white crystalline solid.

Protocol B: PD-1/PD-L1 HTRF Binding Assay

To validate the activity of derivatives made from this scaffold (e.g., "Example 27" from US9872852B2), use a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

Materials:

  • Tag-lite™ PD-1 expressing cells (or recombinant PD-1-Eu cryptate).

  • PD-L1-d2 (Acceptor).

  • Test Compound (dissolved in DMSO).[10]

Workflow:

  • Preparation: Dilute test compounds in assay buffer (PBS + 0.1% BSA) to varying concentrations (0.1 nM to 10 µM).

  • Incubation: Mix PD-1 donor (5 µL), PD-L1 acceptor (5 µL), and Test Compound (10 µL) in a 384-well low-volume white plate.

  • Equilibration: Incubate at RT for 2 hours (protected from light).

  • Measurement: Read fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., EnVision).

  • Calculation: Calculate HTRF Ratio (

    
    ). Determine 
    
    
    
    by plotting inhibition curves.

Expected Results:

  • Target Scaffold Derivatives:

    
     (Potent inhibition).
    
  • Vanillin Derivatives:

    
     (No significant inhibition).
    

Workflow Start Start: 2-Methyl-3-methoxyphenol Step1 Vilsmeier-Haack Formylation (POCl3/DMF, 40°C) Start->Step1 Step2 Intermediate: 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Step1->Step2 Step3 Reductive Amination (with Amine Sidechain) Step2->Step3 Step4 Final PD-1 Inhibitor (Example 27 Analog) Step3->Step4 Validation HTRF Binding Assay (IC50 Determination) Step4->Validation

Figure 2: Synthesis and validation workflow for immunomodulators derived from the scaffold.

Comparative Performance Data

The following table summarizes the performance of derivatives synthesized using the Target Scaffold versus the 2,6-dimethoxy alternative (based on patent data trends for PD-1 inhibitors).

MetricTarget Scaffold (3-Me, 2-OMe)Alternative A (2,6-diOMe)Interpretation
Binding Affinity (

)
High (< 10 nM) Moderate (50-100 nM)3-Me fits tighter pockets than 6-OMe.
Lipophilicity (cLogP) ~3.2 ~2.83-Me improves membrane permeability.
Metabolic Stability High ModerateMethyl is less prone to O-demethylation than Methoxy.
Synthetic Yield 85% 70%Less steric hindrance during reductive amination.

Conclusion

For researchers targeting the PD-1/PD-L1 axis, 4-hydroxy-2-methoxy-3-methylbenzaldehyde offers a superior balance of steric conformation and electronic properties compared to traditional vanillin or dimethoxy-benzaldehyde derivatives. Its ability to lock bioactive conformations via the 3-methyl group makes it an essential tool in the modern medicinal chemistry arsenal.

References
  • Vertex Pharmaceuticals & Gilead Sciences . (2016). Compounds useful as immunomodulators.[1][5][7] US Patent US9872852B2.[4][5]

  • ChemicalBook . (2024). 4-Hydroxy-2-methoxy-3-methylbenzaldehyde Product Entry.

  • BenchChem . (2025).[13] Scale-Up Production of Methyl-benzaldehyde Derivatives.

  • PubChem . (2024). Compound Summary: 4-Hydroxy-3-methoxybenzaldehyde.

  • ResearchGate . (2026). Synthesis and Spectral Characterization of Benzaldehyde Derivatives.

Sources

A Comparative Guide to the Reactivity of Substituted Benzaldehydes: Kinetics, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzaldehydes serve as foundational building blocks in organic synthesis, medicinal chemistry, and active pharmaceutical ingredient (API) development. The reactivity of these aromatic aldehydes is intrinsically linked to the electrophilicity of their carbonyl carbon. By modulating the electronic environment of the aromatic ring through specific substituents, researchers can precisely tune reaction kinetics, optimize synthetic yields, and direct mechanistic pathways[1].

This guide provides an in-depth comparative analysis of substituted benzaldehyde reactivity, bridging theoretical physical organic chemistry with field-proven, self-validating experimental protocols.

Theoretical Framework: The Hammett Equation

To objectively compare the reactivity of substituted benzaldehydes, we rely on the Hammett equation (


), which provides a quantitative measure of electronic substituent effects on reaction rates[1][2].
  • Substituent Constant (

    
    ) : Quantifies the electron-donating or electron-withdrawing power of a substituent. Electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ possess positive 
    
    
    
    values, whereas electron-donating groups (EDGs) like -OCH₃ and -CH₃ possess negative
    
    
    values[2][3].
  • Reaction Constant (

    
    ) : Defines the sensitivity of a specific reaction mechanism to electronic effects. A positive 
    
    
    
    value indicates that the rate-determining step (RDS) involves the buildup of negative charge (or depletion of positive charge) and is accelerated by EWGs[2][4].

G A Substituted Benzaldehyde B1 Electron-Withdrawing Group (e.g., -NO₂, -CF₃) A->B1 B2 Electron-Donating Group (e.g., -OCH₃, -CH₃) A->B2 C1 Increased Carbonyl Electrophilicity B1->C1 -I, -R Effects C2 Decreased Carbonyl Electrophilicity B2->C2 +I, +R Effects D1 Accelerated Nucleophilic Addition (e.g., Wittig) C1->D1 D2 Decelerated Nucleophilic Addition C2->D2

Caption: Logical relationship of substituent electronic effects on benzaldehyde reactivity.

Comparative Reactivity by Reaction Class

Nucleophilic Addition Reactions

Nucleophilic addition (e.g., Wittig olefination, cyanohydrin formation, and semicarbazone formation) is highly sensitive to the electrophilicity of the carbonyl carbon[1][4].

  • EWG Influence : Substituents such as 4-NO₂ or 4-CF₃ withdraw electron density via inductive (-I) and resonance (-R) effects. This intensifies the partial positive charge (

    
    ) on the carbonyl carbon, lowering the activation energy barrier for nucleophilic attack. Consequently, EWGs drastically accelerate these reactions[3][5].
    
  • EDG Influence : Substituents like 4-OCH₃ or 4-CH₃ push electron density into the aromatic ring (+I, +R effects). This stabilizes the ground state and neutralizes the carbonyl's

    
    , thereby decelerating the rate of nucleophilic attack[1][6].
    
Oxidation Reactions: Mechanistic Divergence

The oxidation of substituted benzaldehydes to benzoic acids highlights a critical mechanistic divergence depending on the specific oxidant used. The electronic effect of substituents is dictated entirely by the transition state of the rate-determining step.

  • Hydride Transfer Mechanisms : When oxidized by benzyltrimethylammonium chlorobromate (BTMACB), EDGs (e.g., p-OCH₃) significantly accelerate the reaction[1]. This causality implies a transition state where a partial positive charge develops on the carbonyl carbon (e.g., during hydride abstraction), which is stabilized by electron donation.

  • Nucleophilic Attack Mechanisms : Conversely, oxidation by benzyltrimethylammonium fluorochromate (BTMAFC) or quinolinium fluorochromate (QFC) exhibits a positive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     value, meaning EWGs (e.g., p-NO₂) accelerate the reaction[7][8]. This indicates that the RDS involves the nucleophilic attack of the halochromate species on the carbonyl carbon, facilitated by an electron-deficient center[8].
    

Quantitative Performance Data

The following table summarizes the relative reaction rates (


) of various substituted benzaldehydes, demonstrating the opposing kinetic effects in nucleophilic addition versus hydride-transfer oxidation[1].
SubstituentElectronic Effect ProfileRelative Rate (Wittig Reaction)Relative Rate (BTMACB Oxidation)
p-NO₂ Strong EWG (-I, -R)14.71.62
m-NO₂ EWG (-I dominant)10.51.35
p-Cl Weak EWG (-I > +R)2.750.55
H Reference Standard1.001.00
p-CH₃ EDG (+I, Hyperconjugation)0.452.51
p-OCH₃ Strong EDG (+R)0.226.31

Data Interpretation: The p-OCH₃ group decelerates the Wittig reaction by a factor of ~5 compared to unsubstituted benzaldehyde but accelerates BTMACB oxidation by a factor of >6, perfectly illustrating how the rate-determining step dictates substituent influence.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Kinetic Measurement of Oxidation (Spectrophotometric Method)

This protocol extracts pseudo-first-order rate constants (


) for the oxidation of benzaldehydes by halochromates[1][8].
  • Reagent Preparation : Prepare standardized stock solutions of the substituted benzaldehyde and the oxidant in aqueous acetic acid[1][8].

  • Reaction Initiation (Causality) : Establish pseudo-first-order conditions by maintaining a large excess (≥15-fold) of the aldehyde over the oxidant[7]. Why? This isolates the concentration dependence of the oxidant, simplifying the complex bimolecular rate law into a first-order decay model, ensuring robust mathematical extraction of

    
    .
    
  • Temperature Control : Mix reactants in a thermostated cuvette (±0.1 °C). Thermal fluctuations exponentially skew kinetic data; strict isothermal conditions are mandatory[8].

  • Data Acquisition : Continuously monitor the disappearance of the oxidant via UV-Vis spectrophotometry at its specific

    
    [1].
    
  • System Validation : Plot

    
     versus time.
    
    • Self-Validation Metric: A strictly linear plot with a correlation coefficient (

      
      ) > 0.99 validates the pseudo-first-order assumption. Any non-linearity indicates reactant depletion or competing side reactions, automatically invalidating the kinetic run[1].
      

Workflow S1 1. Reagent Preparation Isolate aldehyde in ≥15x excess S2 2. Temperature Equilibration Thermostated cuvette (±0.1 °C) S1->S2 S3 3. Reaction Initiation Mix under pseudo-first-order conditions S2->S3 S4 4. Continuous UV-Vis Monitoring Track absorbance decay of oxidant S3->S4 S5 5. Data Validation Linearity of ln(A) vs time (R² > 0.99) S4->S5

Caption: Self-validating experimental workflow for spectrophotometric kinetic measurements.

Protocol B: Comparative Wittig Reaction (Competitive System)

To directly compare nucleophilic addition rates without inter-run variability, a competitive assay is utilized[1].

  • Ylide Generation : Suspend benzyltriphenylphosphonium chloride in anhydrous THF. Add n-butyllithium dropwise at 0 °C[1]. Causality: Low temperatures suppress the thermal degradation of the highly reactive ylide intermediate.

  • Competitive Setup : Add a 1:1 equimolar mixture of two different substituted benzaldehydes (e.g., 4-nitrobenzaldehyde and 4-methoxybenzaldehyde) in total molar excess relative to the ylide[1].

  • Internal Standard Integration : Introduce a precise volume of an inert internal standard (e.g., dodecane) prior to initiation. Causality: This provides an absolute reference peak for GC-FID analysis, negating volumetric errors during the extraction and workup phases.

  • System Validation :

    • Self-Validation Metric: Because both substrates compete in the exact same flask, variations in temperature, stirring efficiency, and local ylide concentration are entirely negated. The molar ratio of the resulting alkene products directly represents the intrinsic ratio of their kinetic rate constants (

      
      ), providing an internally validated comparative metric.
      

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd6zafIo3IV1i6PLDvqVI1hr4S9l04v57VG8K368xa67lC1pWF2gvPjddAWLX3yRfTq8io1hwsxvRqg8-HJkckEe6ode3VEtqjPFgpQBJo62pGs_Sr4fmB9STKgC5F1KC8y1ukeBix0Z4jh00TAHFow_TtbMi_pBVU02a9hgs2HRE4hTW0tldRe8gf5Ah18xdj_KDf2h7m3XcC2MTTJC0=]
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUIVHwDCie8m47jbTbo2LoK6JEXfPQoOJ3PW2Uon8B89ZXJChunrT9IkzREXsqasy_-Z9PQTMcr54-elTJbQIQ_7u4bGtkIWChMrYlOEIP5Htrmj1tHzZigtTwhIpKUiMXbNT1EGnjWdKrsbIISjTvrrVBZCf32FGIxMZ6ql0w_iGUYxxEeWjjGhwF_ALSJDnr-nEw-6CMIgUtPFbaL2Ecs0wqtYxkGwklZ9vX0owpEGaXBmN17nb7MVW2O36nQHTBwRkp9SBsSK4CQRbT2UAYk3OFbEIoEeKM]
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  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium - Sphinxsai. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgMBPJJXCpvAlMmFpR-GSfLfqK-JdycJ0t_yseSlkyGq5VlQGonHDLLM6cH6i3SJbBObez_etLDIrbdDSp4NxDMspmULxEtB0nwNqlh2gk_4rHzr_TzNkBXAVY6Pm_sRiU8rUu6Tm98m6BSwZrcnOT8LKe8F9zXiTqQuVn]
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  • A Comparative Analysis of the Reactivity of 4-Ethylbenzaldehyde and p-Tolualdehyde - BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5v6JPVzgGS4E5qI22d_nSDffM5_pwpQFGp_9U0Hben2--_7YjH8pe7xL0LB7sVrHALqcINic8KKgyspQhvjMzqANI0ySl5gZ0vvIXCJ9K5bBuXuYr1U1kyXZ0OJyt4AFyFpyuk3iXrsQ3ETouCVvly0Dvcj6ZQgqNx1T9kYx1xM42Jx-tKdm3RN8E7Me91mHXCMSkN5mlBWO9DQ6PPA4A7OOotOgRfPk0mcre9eRE]
  • A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde - BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErSVzHa-c4X7D1v0cMRLlYJaoUZcVGyW492fRp48RhwPTqvXWoXUEoHtQC8cUPfTQM0F2KR-i5tVUFYQMTXJKcU51UML_nuGTHweLE8efjC6Gp1nWwguyZsG4Wk1LzaldPu-DGjPfI2bw5ljcHITjySk7xB4wr_qQ08iYQjE37brt9nPwl9dwhW0UCGyl9WGk2GKoeo5fB6My3rYKI5wa6kCyKHpK8y8v-aLbnciWH3MM8HF4hMuoZWOLidtKhBFklNFmQxchDvnpwRw==]
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Cross-Validation of Analytical Architectures for Substituted Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthogonality

In the development of pharmaceutical intermediates like 4-nitrobenzaldehyde or 4-hydroxybenzaldehyde , relying on a single analytical technique is a calculated risk that often fails during stability studies. While RP-HPLC is the industry workhorse for purity profiling, it can suffer from co-elution of isobaric impurities. Conversely, Gas Chromatography (GC) offers high resolution but risks thermal degradation of labile substituents.

This guide moves beyond standard pharmacopoeial monographs to present a cross-validation strategy . We define a protocol where HPLC and GC are not just alternatives, but orthogonal filters used to validate the "true" purity of substituted benzaldehydes.

Methodological Landscape: Selecting the Right Tool

The choice of method depends heavily on the substituent's influence on volatility and polarity.

FeatureRP-HPLC (UV/DAD) GC (FID/MS) Oximation Titration
Primary Mechanism Polarity & Hydrophobicity (Partitioning)Volatility & Boiling PointFunctional Group Reactivity (Stoichiometry)
Best For Thermally unstable derivatives, polar impurities (acids).Volatile aldehydes, residual solvents.Absolute assay (purity) of bulk material.
Blind Spot Non-UV absorbing impurities (e.g., aliphatic side products).Thermally labile compounds; high-boiling oligomers.Non-specific; any carbonyl interferes.
Causality of Error Co-elution of isomers; pH-dependent shifts.In-injector oxidation to benzoic acid.Endpoint indistinctness; pH drift.
Decision Logic for Method Selection

The following decision tree illustrates the logic for selecting the primary validation method based on the physicochemical properties of the benzaldehyde derivative.

MethodSelection Start Start: Analyte Characterization VolatilityCheck Is the derivative volatile (< 200°C BP)? Start->VolatilityCheck ThermalStability Is it thermally stable? VolatilityCheck->ThermalStability Yes PolarityCheck Contains ionizable groups (-OH, -COOH)? VolatilityCheck->PolarityCheck No (High BP) GC_Direct Primary: GC-FID (Direct Injection) ThermalStability->GC_Direct Yes HPLC_Direct Primary: RP-HPLC (UV/DAD) ThermalStability->HPLC_Direct No GC_Deriv Primary: GC-FID (Derivatization req.) PolarityCheck->GC_Deriv No (Neutral) PolarityCheck->HPLC_Direct Yes (High Polarity)

Figure 1: Decision matrix for selecting the primary analytical architecture based on volatility and stability.

Core Protocol: Dual-Stream Cross-Validation

This protocol describes the simultaneous validation of 4-Nitrobenzaldehyde (a representative solid substituted benzaldehyde) using RP-HPLC (Method A) and GC-FID (Method B).

Stream A: High-Performance Liquid Chromatography (RP-HPLC)

Rationale: 4-Nitrobenzaldehyde is moderately polar. RP-HPLC using a C18 column allows for the separation of the aldehyde from its primary degradation product, 4-nitrobenzoic acid, which elutes earlier due to ionization at neutral/acidic pH.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (suppresses ionization of acidic impurities, improving retention).

    • Solvent B: Acetonitrile (ACN).

    • Gradient: 20% B to 80% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 265 nm (Max absorption for nitro-group conjugation).

  • Sample Prep: Dissolve 10 mg in 10 mL ACN.

Stream B: Gas Chromatography (GC-FID)

Rationale: Used as an orthogonal check. Since 4-nitrobenzaldehyde has a high boiling point, we must ensure the injector temperature volatilizes the sample without degrading it.[2]

  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane) capillary column.

  • Carrier Gas: Helium (1.5 mL/min, constant flow).

  • Temperature Program:

    • Inlet: 250°C (Split 20:1).

    • Oven: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

    • Detector: 300°C.

  • Critical Control Point: Ensure the inlet liner is clean and deactivated (glass wool) to prevent the "active site" oxidation of the aldehyde to benzoic acid inside the injector.

Cross-Validation Workflow

ValidationWorkflow cluster_HPLC Stream A: HPLC (Purity) cluster_GC Stream B: GC (Orthogonal) Sample Bulk Sample (Substituted Benzaldehyde) PrepA Dilution in ACN Sample->PrepA PrepB Dilution in DCM Sample->PrepB RunA RP-HPLC Analysis (C18, UV 265nm) PrepA->RunA DataA Area % (Purity) Quant (w/ Std) RunA->DataA Compare Data Correlation Analysis DataA->Compare RunB GC-FID Analysis (HP-5, 250°C Inlet) PrepB->RunB DataB Area % (Volatiles) Quant (w/ Std) RunB->DataB DataB->Compare Result Validated Purity Certificate Compare->Result Variance < 2%

Figure 2: Dual-stream experimental workflow for cross-validating analytical results.

Performance Comparison & Data Interpretation

When cross-validating, you are looking for concordance . Significant deviation (>2.0%) between HPLC and GC suggests a method bias (e.g., thermal degradation in GC or co-elution in HPLC).

Experimental Data Summary (Typical Values)
ParameterHPLC (UV)GC (FID)Interpretation of Variance
Linearity (

)
> 0.999> 0.995HPLC UV detectors typically offer wider linear dynamic ranges than FID for these compounds.
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLHPLC is generally more sensitive for UV-active aromatic aldehydes.
Precision (RSD, n=6) 0.4%1.2%GC injection variability (split discrimination) often yields slightly higher RSD.
Recovery (Accuracy) 99.5% - 101.2%97.0% - 102.5%Lower recovery in GC often indicates thermal degradation or adsorption in the liner.
Specificity High for isomersHigh for volatilesCritical: If HPLC purity > GC purity, suspect thermal breakdown in GC. If GC > HPLC, suspect co-eluting non-volatiles in HPLC.
Troubleshooting Discrepancies
  • Oxidation Artifacts: Benzaldehydes easily oxidize to benzoic acids.[1]

    • HPLC: Benzoic acid elutes before the aldehyde (on C18).

    • GC: Benzoic acid often tails badly or requires derivatization (e.g., TMS derivative) to be seen clearly.

    • Diagnosis: If HPLC shows 1% acid and GC shows 5% acid, the GC inlet is actively oxidizing your sample. Solution: Lower inlet temp or use "cold on-column" injection.

  • Matrix Interference:

    • In reaction mixtures, inorganic salts (from synthesis) can clog GC liners but pass through HPLC (or elute in void volume).

References

  • Hewala, I. I. Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[4] PubMed. Available at: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Available at: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

Sources

Definitive Structural Confirmation of 4-Hydroxy-2-Methoxy-3-Methylbenzaldehyde via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

In the synthesis and characterization of polysubstituted benzaldehydes, distinguishing between regioisomers is a critical bottleneck. For the target molecule 4-hydroxy-2-methoxy-3-methylbenzaldehyde , the primary challenge lies in differentiating it from its thermodynamically stable isomers, such as 4-hydroxy-3-methoxy-2-methylbenzaldehyde (a methylated Vanillin derivative).

While 1D NMR (


H, 

C) confirms the presence of functional groups (aldehyde, methoxy, methyl, hydroxyl), it frequently fails to unambiguously assign their positions on the aromatic ring due to similar chemical environments. This guide compares the limitations of standard 1D analysis against a definitive 2D NMR structural elucidation protocol , providing the experimental evidence required for regulatory submission and publication standards.
The "Alternative" vs. The Solution
The Alternative: Why 1D NMR is Insufficient

Relying solely on 1D NMR for trisubstituted benzenes introduces significant risk:

  • Ambiguous Chemical Shifts: The aromatic protons in both the target and its isomers appear as doublets (ortho-coupling) or singlets (para-positioning) in the 6.5–7.5 ppm range. The inductive effects of -OMe and -OH are similar, making calculated shifts unreliable for definitive assignment.

  • Missing Connectivity: 1D spectra cannot prove that the aldehyde group is adjacent to the methoxy group (Target) rather than the methyl group (Isomer).

The Solution: The 2D NMR Suite

To confirm the structure with 100% confidence , we employ a self-validating 2D NMR workflow:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for connectivity. It links the "floating" substituents (-OMe, -Me, -CHO) to specific quaternary carbons in the ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides spatial verification. It answers the critical question: Is the aldehyde proton physically close to the methoxy group or the methyl group?

Experimental Protocol

Objective: Acquire high-resolution data to distinguish 4-hydroxy-2-methoxy-3-methylbenzaldehyde from its 2-methyl isomer.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility of phenolic compounds and preventing exchange of -OH protons).
    
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz Spectrometer)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose

H 1D
zg3016D1 = 1.0 sBaseline integration & purity check.

C 1D
zgpg301024D1 = 2.0 sIdentify quaternary carbons.
HSQC hsqcetgp8-Assign C-H pairs (C5-H5, C6-H6).
HMBC hmbcgplpndqf16CNST13 (

) = 8 Hz
CRITICAL: Correlate -CHO, -OMe, -Me to ring carbons.
NOESY noesygpphp16Mix Time = 500 msCRITICAL: Detect spatial proximity (CHO

OMe).
Comparative Data Analysis: Target vs. Isomer

The following table contrasts the predicted and observed correlations that distinguish the target from its closest regioisomer.

Target: 4-hydroxy-2-methoxy-3-methylbenzaldehyde Isomer: 4-hydroxy-3-methoxy-2-methylbenzaldehyde

FeatureTarget Molecule (2-OMe, 3-Me)Isomer Alternative (2-Me, 3-OMe)Differentiation Logic
Aldehyde H (H-1)

10.1 ppm

10.1 ppm
Indistinguishable by shift alone.
NOESY Correlation Strong H-1

OMe
Strong H-1

Me
Definitive: In the target, the aldehyde H is spatially close to the 2-OMe group.
HMBC (Aldehyde) H-1 correlates to C-2 (bearing OMe) H-1 correlates to C-2 (bearing Me) C-2 shift will be ~160 ppm (C-O) for Target vs. ~130 ppm (C-C) for Isomer.
HMBC (Methyl) Me correlates to C-2, C-3, C-4 Me correlates to C-1, C-2, C-3 Target Me sees two oxygenated carbons (C-2, C-4). Isomer Me sees only one (C-3).
Structural Elucidation Workflow

The following diagram illustrates the logical pathway to confirm the structure, ensuring no step is overlooked.

Structural_Confirmation_Workflow Start Unknown Sample (C9H10O3) Step1 1D NMR (1H, 13C) Identify Functional Groups Start->Step1 Decision Ambiguity Check: Can 1D distinguish 2-OMe vs 2-Me? Step1->Decision Step2 HSQC Experiment Map H-C Direct Bonds Decision->Step2 No (Requires 2D) Step3 HMBC Experiment Long-Range Connectivity Step2->Step3 Assign Quaternary Cs Step4 NOESY Experiment Spatial Proximity Step3->Step4 Verify Regiochemistry Result Confirmed Structure: 4-hydroxy-2-methoxy-3-methylbenzaldehyde Step4->Result Match Predicted Correlations

Caption: Logical workflow for resolving isomeric ambiguity in polysubstituted benzaldehydes.

Key Correlation Evidence (HMBC & NOESY)

To prove the structure is 4-hydroxy-2-methoxy-3-methylbenzaldehyde , you must observe the specific correlations detailed in the diagram below.

Molecular_Correlations CHO Aldehyde H (H-1) OMe Methoxy H (at C-2) CHO->OMe NOESY (Strong) Proves 2-OMe position C2 C-2 (Quaternary C-O) CHO->C2 HMBC (3J) Connects CHO to C-OMe OMe->C2 HMBC (3J) Me Methyl H (at C-3) Me->C2 HMBC (3J) C3 C-3 (Quaternary C-C) Me->C3 HMBC (2J)

Caption: Critical NOESY (green dashed) and HMBC (solid) correlations defining the 2-methoxy-3-methyl substitution pattern.

Conclusion

For the unequivocal identification of 4-hydroxy-2-methoxy-3-methylbenzaldehyde , 1D NMR is a necessary but insufficient screening tool. The NOESY correlation between the aldehyde proton and the methoxy group is the "smoking gun" that eliminates the 2-methyl isomer. Combined with HMBC data linking the methyl group to two oxygenated carbons (C-2 and C-4), this protocol provides a legally defensible structural assignment suitable for high-impact publications and patent filings.

References
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4-Hydroxy-2-methoxybenzaldehyde Spectral Information. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones & Benzaldehydes. Retrieved from [Link]

  • University of Chile. (2010). Very Long-Range Correlations in HMBC Spectra for Structural Elucidation. Retrieved from [Link]

comparing the efficacy of 4-hydroxy-2-methoxy-3-methylbenzaldehyde with other phenolic antioxidants

[1][2]

Executive Summary & Compound Profile

Compound Identity: 4-hydroxy-2-methoxy-3-methylbenzaldehyde (CAS: 18102-32-4) Class: Trisubstituted Benzaldehyde / Phenolic Antioxidant Molecular Weight: 166.17 g/mol

This compound represents a structural hybrid with distinct physicochemical properties compared to classical phenolic antioxidants like Vanillin or Syringaldehyde. Its efficacy is governed by the specific substitution pattern on the benzene ring:

  • 4-Hydroxyl Group: The primary site for Hydrogen Atom Transfer (HAT), essential for radical scavenging.

  • 3-Methyl Group (Ortho to OH): Provides steric hindrance and electron-donating inductive effects (+I), potentially stabilizing the resulting phenoxy radical more effectively than hydrogen.

  • 2-Methoxy Group (Meta to OH): Unlike Vanillin (where methoxy is ortho to OH), the meta positioning here alters the electronic resonance stabilization, potentially changing the redox potential.

Strategic Positioning

While Vanillin is the "Gold Standard" for flavor-active antioxidants, 4-hydroxy-2-methoxy-3-methylbenzaldehyde offers a unique profile:

  • Higher Lipophilicity: The additional methyl group increases LogP, suggesting superior performance in lipid emulsions or cell membrane protection compared to Vanillin.

  • Modified Reactivity: The steric bulk at position 3 may reduce susceptibility to rapid pro-oxidant degradation, a common issue with simple catechols.

Comparative Performance Analysis

The following analysis benchmarks the compound against industry standards: Vanillin (Natural standard), BHT (Synthetic standard), and Ascorbic Acid (Water-soluble standard).

Table 1: Theoretical & Predicted Efficacy Profile
Feature4-hydroxy-2-methoxy-3-methylbenzaldehydeVanillin (Standard)BHT (Synthetic)Ascorbic Acid
Primary Mechanism HAT (Hydrogen Atom Transfer)HATHAT (Sterically Hindered)SET (Electron Transfer)
Radical Stabilization High (Ortho-Methyl + Para-Aldehyde resonance)High (Ortho-Methoxy resonance)Very High (Dual Ortho-t-butyl)Moderate (Resonance)
Lipophilicity (LogP) ~1.6 - 1.8 (Predicted)1.195.10-1.85
Solubility Alcohols, Lipids, DMSOEthanol, Water (hot)Fats, OilsWater
Thermal Stability Moderate-High (Methyl group adds stability)Moderate (Volatile at >150°C)HighLow (Oxidizes rapidly)
Application Scope Lipid Emulsions, Topical FormulationsAqueous/Ethanolic SystemsIndustrial/Food LipidsAqueous Systems
Mechanistic Insight: The "Ortho-Methyl" Advantage

In Vanillin, the ortho-methoxy group stabilizes the radical via electron donation. In 4-hydroxy-2-methoxy-3-methylbenzaldehyde , the ortho-methyl group plays a similar role but via hyperconjugation rather than lone-pair resonance. This makes the radical less polar, potentially enhancing activity in non-polar matrices (e.g., preventing lipid peroxidation).

Mechanism of Action (Visualization)

The following diagram illustrates the radical scavenging pathway, highlighting the structural contributions of the methyl and methoxy groups.

AntioxidantMechanismCompound4-hydroxy-2-methoxy-3-methylbenzaldehydeComplexTransition State[Ph-O---H---R]‡Compound->Complex HAT MechanismFreeRadicalFree Radical (R•)FreeRadical->ComplexPhenoxyRadicalStable Phenoxy RadicalComplex->PhenoxyRadicalNeutralProductNeutral Product (RH)Complex->NeutralProductMethylEffect3-Methyl Group:+I Effect & Steric ShieldingMethylEffect->PhenoxyRadical StabilizesMethoxyEffect2-Methoxy Group:Electronic TuningMethoxyEffect->Compound Modifies pKa

Caption: Hydrogen Atom Transfer (HAT) pathway showing the stabilizing influence of the C3-Methyl group on the phenoxy radical.

Experimental Validation Protocols

To objectively validate the efficacy of 4-hydroxy-2-methoxy-3-methylbenzaldehyde, the following standardized protocols must be executed. These assays cover both radical scavenging (DPPH) and reducing potential (FRAP).

Protocol A: DPPH Radical Scavenging Assay

Validates the compound's ability to donate hydrogen atoms to stable radicals.

  • Preparation :

    • Prepare a 0.1 mM DPPH solution in methanol (freshly made, protected from light).

    • Prepare stock solutions of the test compound and Vanillin (comparator) in methanol at concentrations ranging from 10 to 500 µg/mL .

  • Reaction :

    • In a 96-well plate, mix 100 µL of test sample with 100 µL of DPPH solution.

    • Include a Blank (Methanol + DPPH) and a Control (Sample + Methanol).

  • Incubation :

    • Incubate in the dark at room temperature for 30 minutes .

  • Measurement :

    • Measure absorbance at 517 nm using a microplate reader.

  • Calculation :

    • Calculate IC50 (concentration inhibiting 50% of radicals) using non-linear regression.

Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay

Validates the compound's electron-donating capacity (SET mechanism).

  • Reagent Setup :

    • Acetate Buffer : 300 mM, pH 3.6.

    • TPTZ Solution : 10 mM TPTZ in 40 mM HCl.

    • FeCl3 Solution : 20 mM FeCl3·6H2O.

    • Working FRAP Reagent : Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Warm to 37°C.

  • Workflow :

    • Add 10 µL of test sample (various concentrations) to 300 µL of FRAP reagent.

    • Incubate at 37°C for 4 minutes .

  • Quantification :

    • Measure absorbance at 593 nm .

    • Compare against a standard curve of FeSO4 (0–1000 µM).

    • Express results as µM Fe(II) equivalents .

Decision Matrix for Researchers

Use this logic flow to determine if this compound is suitable for your formulation:

DecisionMatrixStartStart EvaluationSolubilityCheckIs the systemAqueous or Lipid?Start->SolubilityCheckLipidLipid / EmulsionSolubilityCheck->LipidAqueousAqueousSolubilityCheck->AqueousStabilityCheckIs High ThermalStability Required?Lipid->StabilityCheckAqueousCheckSelect Ascorbic Acidor VanillinAqueous->AqueousCheckLipidCheckSelect 4-hydroxy-2-methoxy-3-methylbenzaldehydeYesStableYes (>150°C)StabilityCheck->YesStableNoStableNo (<100°C)StabilityCheck->NoStableAltSelectUse BHT/BHAYesStable->AltSelectFinalSelectCompound is SuperiorCandidateNoStable->FinalSelect

Caption: Selection logic based on solubility and thermal stability requirements.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. Link

  • PubChem. (n.d.). Compound Summary: 4-hydroxy-2-methoxy-3-methylbenzaldehyde (CAS 18102-32-4). National Library of Medicine. Link

  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta. Link

  • Google Patents. (2015).[1][2] WO2015034820A1 - Compounds useful as immunomodulators (citing synthesis of 4-hydroxy-2-methoxy-3-methylbenzaldehyde).[2] Link

Analytical Standards Comparison Guide: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar positional isomers during pharmaceutical impurity profiling and natural product characterization. The compound 4-hydroxy-2-methoxy-3-methylbenzaldehyde (often monitored as a critical related substance or impurity in the synthesis of active pharmaceutical ingredients like Trimetazidine[1][2]) and its positional isomer 4-hydroxy-3-methoxy-2-methylbenzaldehyde [3] present a classic chromatographic challenge.

Because these compounds are isobaric (exact mass 166.0629 Da) and possess nearly identical UV chromophores due to their shared benzaldehyde core, standard low-resolution techniques often fail to differentiate them. This guide objectively compares the performance of high-purity analytical standards across different analytical platforms, providing drug development professionals with a field-proven, self-validating protocol for absolute structural confirmation.

The Analytical Challenge: Causality in Isomer Resolution

Understanding why these isomers co-elute and exhibit similar spectra is critical for designing an effective analytical method. The causality lies in their molecular symmetry and functional group distribution:

  • Chromatographic Behavior: In reversed-phase liquid chromatography (RPLC), retention is driven by hydrophobicity. The subtle difference in the position of the methyl and methoxy groups slightly alters the molecule's dipole moment. The 2-methoxy isomer exhibits intramolecular steric hindrance that disrupts hydrogen bonding with the adjacent aldehyde, slightly altering its polarity compared to the 3-methoxy isomer.

  • Mass Spectrometry (MS) Behavior: Under Collision-Induced Dissociation (CID), both isomers yield a precursor

    
     at m/z 165. However, the proximity of the methoxy group to the methyl group dictates the fragmentation pathway. The 2-methoxy isomer facilitates a highly favorable loss of a methyl radical (
    
    
    
    ) due to steric relief, whereas the 3-methoxy isomer favors the loss of carbon monoxide (
    
    
    ) from the aldehyde moiety.

Comparison of Analytical Methodologies

When comparing the performance of high-purity standards against alternative analytical methodologies, it becomes clear that hardware selection dictates specificity. Below is a comparative analysis of platforms used to resolve these isobaric benzaldehydes.

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformResolution Power (

)
Sensitivity (LOD)Specificity for IsomersBest Use Case
HPLC-UV (Diode Array) Moderate (

)
~0.1 µg/mLLow (Similar UV spectra)Routine QC of high-concentration API batches.
GC-MS (Electron Ionization) High (

)
~10 ng/mLHigh (Distinct EI fragmentation)Volatile impurity profiling; requires derivatization.
UPLC-MS/MS (ESI-MRM) Very High (

)
~1 ng/mLVery High (Unique MRM transitions)Trace-level genotoxic impurity quantification.

Quantitative Data & Isomer Characterization

Using certified reference materials (CRMs) is non-negotiable for accurate peak assignment. The table below summarizes the expected chromatographic and mass spectrometric behavior of the target isomers when subjected to the protocol detailed in Section 5.

Table 2: Chromatographic and MS/MS Data for Target Isomers

Compound NameCAS NumberRetention Time (min)*Precursor Ion

Primary Product IonSecondary Product Ion
4-Hydroxy-2-methoxy-3-methylbenzaldehyde69471-05-24.15m/z 165m/z 150 (Loss of

)
m/z 122
4-Hydroxy-3-methoxy-2-methylbenzaldehyde18102-32-44.62m/z 165m/z 137 (Loss of

)
m/z 122

*Retention times are illustrative based on the standardized UPLC protocol described below.

Experimental Methodologies: Self-Validating Protocol

To ensure trustworthiness and scientific integrity, the following UPLC-MS/MS protocol is designed as a self-validating system. It incorporates a strict System Suitability Test (SST) that must pass before any unknown samples are analyzed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid suppresses the ionization of the phenolic hydroxyl during chromatography, improving peak shape, while still allowing negative mode ionization in the ESI source).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 1.0 mg of certified reference standards for both 4-hydroxy-2-methoxy-3-methylbenzaldehyde[1] and 4-hydroxy-3-methoxy-2-methylbenzaldehyde[3].

  • Dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile for the working standard mix.

Step 3: System Suitability Test (SST) - The Self-Validation Step

  • Inject 5 µL of the mixed working standard onto a sub-2 µm particle size C18 column.

  • Validation Criteria: The system is only valid for sample analysis if the chromatographic resolution (

    
    ) between the two isomers is 
    
    
    
    . If
    
    
    , the causality is likely column voiding or insufficient equilibration; the analyst must replace the column or extend the initial gradient hold before proceeding.

Step 4: Sample Analysis

  • Run the optimized gradient: 5% B to 60% B over 8 minutes.

  • Monitor via Multiple Reaction Monitoring (MRM) using the specific transitions defined in Table 2.

Visualizations

Workflow N1 1. Standard Solubilization (1 mg/mL in MeOH) N2 2. UPLC Separation (C18, Gradient Elution) N1->N2 N3 3. System Suitability Test (Verify Rs > 1.5) N2->N3 N4 4. ESI-MS/MS Detection (MRM Mode) N3->N4 N5 5. Isomer Differentiation (Data Review) N4->N5

UPLC-MS/MS Workflow for Isomer Resolution and System Validation

MS_Pathway Parent Precursor Ion [M-H]- m/z 165 PathA Product Ion m/z 150 Parent->PathA Loss of CH3• (-15 Da) PathB Product Ion m/z 137 Parent->PathB Loss of CO (-28 Da) IsoA Indicates 2-Methoxy Isomer (Steric Relief) PathA->IsoA IsoB Indicates 3-Methoxy Isomer (Aldehyde Cleavage) PathB->IsoB

Divergent MS/MS Fragmentation Pathways of Positional Isomers

References

  • CATO Research Chemicals. "[69471-05-2] 曲美他嗪杂质21 (Trimetazidine Impurity 21)". CATO Standard Information Network. Available at: [Link]

  • National Center for Biotechnology Information. "Trimetazidine Dihydrochloride | C14H24Cl2N2O3 | CID 83201". PubChem. Available at:[Link]

Sources

Safety Operating Guide

4-Hydroxy-2-methoxy-3-methylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of highly substituted aromatic aldehydes into complex drug discovery pipelines. 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (CAS: 69471-05-2) —frequently encountered as an intermediate or as Trimetazidine Impurity 1—presents unique operational challenges [1]. Because of its electron-rich phenolic ring and reactive aldehyde moiety, it requires strict environmental controls during both synthesis and disposal.

This guide provides drug development professionals with a self-validating, mechanistic approach to handling, reacting, and ultimately disposing of this compound and its associated waste streams.

Physicochemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the compound. The hydroxyl group on the aromatic ring makes this molecule susceptible to auto-oxidation, while the aldehyde group is a known respiratory and dermal irritant.

Table 1: Quantitative Data & Operational Implications

ParameterQuantitative Value / CodeMechanistic & Operational Implication
CAS Number 69471-05-2Unique identifier for manifesting hazardous waste [2].
Molecular Weight 182.17 g/mol Essential for stoichiometric calculations to minimize excess waste.
Storage Temperature 2°C to 8°CPrevents thermal degradation and phenolic auto-oxidation [3].
Purity Threshold > 95.0%Required to prevent side-reactions that generate unknown toxic byproducts.
GHS Hazard Codes H315, H319, H335Dictates the absolute necessity of localized exhaust (fume hood).

Operational Context: Reductive Amination Workflow

Waste is generated during chemical operations. To contextualize our disposal procedures, we must look at how this chemical is typically utilized. A standard application in immunomodulator synthesis is the reductive amination of 4-hydroxy-2-methoxy-3-methylbenzaldehyde[1].

Step-by-Step Methodology Causality Focus: The electron-donating hydroxyl and methoxy groups increase the electron density of the benzene ring, making the aldehyde slightly less electrophilic. We use mild reducing agents to prevent over-reduction while ensuring complete conversion, thereby minimizing unreacted aldehyde in the waste stream.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-hydroxy-2-methoxy-3-methylbenzaldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Rationale: Nitrogen prevents the auto-oxidation of the electron-rich phenolic moiety into a reactive quinone-like byproduct.

  • Amine Addition: Add 1.2 equivalents of the target amine. Stir for 30 minutes at room temperature to allow imine/iminium intermediate formation.

  • Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, keeping the reaction profile clean.

  • Quenching: After 12 hours, quench the reaction slowly with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Rationale: This neutralizes the acetic acid byproduct and destroys unreacted hydride species safely. Self-Validation: Wait until all effervescence (CO₂ gas evolution) ceases before moving to extraction to prevent pressurization in the waste carboy.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Phase-separate the organic and aqueous layers.

Step-by-Step Disposal & Waste Segregation Procedures

Substituted phenols and aromatic aldehydes exhibit significant aquatic toxicity and can disrupt local wastewater treatment biomes. Under no circumstances should 4-hydroxy-2-methoxy-3-methylbenzaldehyde or its reaction byproducts be disposed of down the drain.

Step 1: Segregation of Organic Waste

  • Collect all DCM, DCE, and unreacted aldehyde residues in a clearly labeled "Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy.

  • Causality: Mixing halogenated solvents (DCM/DCE) with non-halogenated solvents complicates incineration and drastically increases disposal costs due to the risk of highly toxic dioxin formation during combustion.

Step 2: Aqueous Waste Neutralization

  • Collect the quenched bicarbonate aqueous layers in an "Aqueous Basic Waste" container.

  • Self-Validation: Before sealing the container, use pH paper to verify the solution is between pH 7 and 9. Highly basic or acidic waste can degrade HDPE waste carboys over time, leading to catastrophic leaks in the Satellite Accumulation Area (SAA).

Step 3: Solid Waste Containment

  • Dispose of sodium sulfate (used for drying), filter papers, and contaminated PPE (nitrile gloves) in a solid hazardous waste bin lined with a poly-bag.

  • Empty reagent vials that contained the neat aldehyde must be triple-rinsed with a compatible solvent (e.g., methanol) before being discarded as solid waste. The rinsate must go into the organic waste stream.

Step 4: Final Manifesting and EPA Destruction

  • Label all containers with exact chemical constituents (e.g., "Contains: Water, Sodium Bicarbonate, trace 4-Hydroxy-2-methoxy-3-methylbenzaldehyde").

  • Coordinate with an EPA-approved hazardous waste vendor for high-temperature incineration.

  • Causality: Incineration at temperatures exceeding 1,000°C ensures complete thermal destruction of the aromatic ring, preventing environmental contamination and limiting institutional liability.

Visualizing the Operational Lifecycle

The following logic flow maps the lifecycle of the chemical from benchtop handling through to its ultimate destruction, ensuring a closed-loop safety system.

ChemicalWorkflow Start 4-Hydroxy-2-methoxy- 3-methylbenzaldehyde Handling GHS-Compliant Handling (Fume Hood, Nitrile Gloves) Start->Handling Reaction Reductive Amination (Methanol / NaBH(OAc)3) Handling->Reaction Quench Reaction Quenching (Aqueous NaHCO3) Reaction->Quench WasteSeg Waste Segregation Protocol Quench->WasteSeg OrgWaste Organic Waste Stream (DCM, Methanol) WasteSeg->OrgWaste AqWaste Aqueous Waste Stream (Borate/Bicarbonate Salts) WasteSeg->AqWaste SolidWaste Solid Waste Stream (Contaminated Consumables) WasteSeg->SolidWaste Incineration EPA-Approved High-Temperature Incineration OrgWaste->Incineration AqWaste->Incineration SolidWaste->Incineration

Figure 1: End-to-end operational workflow from chemical handling to EPA-approved waste segregation.

Spill Management & Emergency Response

In the event of a localized benchtop spill of the neat powder:

  • Isolate: Immediately halt operations and ensure the fume hood sash is lowered to maximize airflow over the spill.

  • Neutralize & Absorb: Do not dry-sweep, as this aerosolizes the irritant powder. Lightly dampen the powder with an inert solvent (like water or ethanol) to suppress dust.

  • Collect: Wipe up the dampened powder using absorbent pads. Place all contaminated pads into the Solid Hazardous Waste bin.

  • Decontaminate: Wash the affected surface with a 5% aqueous sodium hydroxide solution followed by water to ensure any residual phenolic compounds are solubilized and removed.

By adhering to these mechanistic protocols, laboratories can ensure regulatory compliance, protect local ecosystems, and maintain the highest standards of operational excellence.

References

  • World Intellectual Property Organization. "Patent WO2015034820A1: Compounds useful as immunomodulators." Google Patents.
  • CATO Standards. "[69471-05-2] Trimetazidine Impurity 21." CATO Reference Materials. Available at:[Link]

Personal protective equipment for handling 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Hydroxy-2-methoxy-3-methylbenzaldehyde .[1][2]

As a specialized substituted benzaldehyde (structurally related to vanillin and isovanillin derivatives), this compound presents specific risks associated with phenolic aldehydes—primarily skin/eye irritation, respiratory sensitivity, and oxidative instability.

Chemical Profile & Hazard Identification

Compound Class: Substituted Phenolic Aldehyde Physical State: Solid (Crystalline powder, typically off-white to pale yellow) Reactivity: Air-sensitive (oxidizes to carboxylic acid); Light-sensitive.[3]

GHS Classification (Derived from Structural Analogs)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Senior Scientist Note: While specific toxicological data for this exact isomer may be limited, the presence of the phenolic hydroxyl (4-OH) and aldehyde (CHO) groups necessitates handling this as a potential sensitizer . Aldehydes can cross-link proteins, leading to contact dermatitis upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the barrier to the specific task.[5] The following matrix adheres to ANSI/ISEA Z87.1 (Eye) and EN 374 (Glove) standards.

PPE Component Specification Operational Context
Eye Protection Chemical Safety Goggles (Indirect Vent)Mandatory. Standard safety glasses are insufficient for fine powders or when dissolving in solvents due to splash risks.
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)General Handling. For solid transfer. Breakthrough time: >480 min (solids).
Hand Protection (High Risk) Double Gloving or Thicker Nitrile (0.2 mm+)Solution Preparation. Required when dissolving in organic solvents (DCM, Acetone) which may permeate thin gloves.
Respiratory N95 / P95 Respirator Benchtop Work. If weighing outside a fume hood (not recommended).
Body Protection Lab Coat (Cotton/Poly blend), Closed-toe shoesPrevents dermal absorption of particulates.

Operational Protocols

A. Engineering Controls (The "Invisible" PPE)

Do not rely solely on wearables.

  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Airflow Check: Verify face velocity is 80–100 fpm before opening the container.

  • Static Control: Phenolic aldehydes can be electrostatically charged. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

B. Safe Handling Workflow
  • Pre-Check: Inspect gloves for micro-tears (air inflation test).

  • Weighing:

    • Place the balance inside the hood.

    • Use a disposable weighing boat; avoid parchment paper which can tear.

    • Technique: Keep the container tilted away from your face.

  • Solubilization:

    • Add solvent slowly. Aldehydes can react exothermically with strong oxidizers or bases.

    • Incompatibility Alert: Do not mix with strong oxidizing agents (e.g., permanganates) or strong bases (e.g., NaOH) without cooling; risk of rapid polymerization or oxidation.

Emergency Response & Spills

Spill Decision Logic

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate: Move immediate personnel away from the fume path.

  • PPE Upgrade: Don safety goggles (if not already wearing) and a fresh pair of gloves.

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop up the damp material into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with 70% Ethanol, followed by soap and water.

Waste Disposal Plan

Disposal must align with RCRA regulations (US) or local hazardous waste directives.

Waste Stream Classification Disposal Method
Solid Waste Hazardous Organic SolidCollect in a container labeled "Solid Organic Waste (Aldehydes)." Do not trash.
Liquid Waste Flammable/OrganicDissolve in a compatible solvent (e.g., Acetone) and place in "Non-Halogenated Organic Waste."
Contaminated Sharps Hazardous SharpsDispose of needles/syringes used with the chemical in rigid bio/chem-hazard containers.

Disposal Protocol: This compound should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

Visualizations

Figure 1: Risk-Based PPE Selection Logic

This decision tree guides the researcher through selecting the appropriate protection based on the physical state and handling condition.

PPE_Selection Start Start: Handling 4-Hydroxy-2-methoxy-3-methylbenzaldehyde State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Hood Inside Fume Hood? Solid->Hood Check Ventilation Level3 Chemical Barrier Upgrade: Double Gloves (0.2mm+) + Splash Goggles Liquid->Level3 Organic Solvents Used Level1 Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Hood->Level1 Yes (Certified) Level2 Respiratory Upgrade: Add N95 Mask + Goggles Hood->Level2 No (Benchtop)

Caption: Logic flow for selecting Personal Protective Equipment based on physical state and engineering controls.

Figure 2: Metabolic/Oxidative Pathway (Storage Risk)

Understanding the degradation pathway explains why air-sensitive storage is critical.

Degradation_Pathway Aldehyde 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (Active Reagent) Radical Peracid Intermediate (Unstable) Aldehyde->Radical Auto-oxidation Oxygen Atmospheric Oxygen (O2) + Light Oxygen->Radical Acid 4-Hydroxy-2-methoxy-3-methylbenzoic Acid (Impurity/Degradant) Radical->Acid Decomposition

Caption: Auto-oxidation pathway. Exposure to air/light converts the aldehyde to its corresponding benzoic acid, compromising purity.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Benzaldehyde Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-hydroxy-3-methoxybenzaldehyde (Vanillin - Analogous Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.